Somatropin
Description
Properties
CAS No. |
12629-01-5 |
|---|---|
Molecular Formula |
C990H1529N263O299S7 |
Molecular Weight |
22124.12 |
Origin of Product |
United States |
Foundational & Exploratory
The Somatropin Signaling Cascade: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatropin, a recombinant form of human growth hormone (GH), is a critical regulator of postnatal growth and metabolism. Its cellular effects are initiated through a complex and highly regulated signaling cascade that influences gene expression, protein synthesis, and cellular proliferation and differentiation. Understanding the intricacies of this pathway is paramount for the development of novel therapeutics targeting growth disorders, metabolic diseases, and cancer. This in-depth technical guide provides a comprehensive overview of the core this compound signaling cascade in mammalian cells, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Signaling Pathways
The binding of this compound to its transmembrane receptor, the Growth Hormone Receptor (GHR), initiates a cascade of intracellular signaling events. The GHR lacks intrinsic kinase activity and relies on the recruitment and activation of the associated tyrosine kinase, Janus Kinase 2 (JAK2). Upon this compound-induced dimerization of the GHR, JAK2 is activated through autophosphorylation, leading to the phosphorylation of tyrosine residues on the intracellular domain of the GHR. These phosphorylated tyrosines serve as docking sites for a variety of signaling molecules, propagating the signal through three primary pathways: the JAK-STAT pathway, the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.[1][2][3][4][5]
The JAK-STAT Pathway
The JAK-STAT pathway is a direct route for this compound to regulate gene expression.[6][7][8]
-
Activation: Upon phosphorylation of the GHR by JAK2, Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5a and STAT5b, are recruited to the receptor complex via their SH2 domains.[8][9][10]
-
Phosphorylation and Dimerization: Docked STAT proteins are then phosphorylated by JAK2 on a critical tyrosine residue (Tyr694 for STAT5a and Tyr699 for STAT5b).[8][11] This phosphorylation event causes the STAT monomers to dissociate from the receptor and form homodimers or heterodimers.[11]
-
Nuclear Translocation and Gene Regulation: The activated STAT dimers translocate to the nucleus, where they bind to specific DNA sequences known as Gamma-Interferon Activated Sites (GAS) in the promoters of target genes, thereby modulating their transcription.[7] A key target gene of the STAT5 pathway is Insulin-like Growth Factor 1 (IGF-1).[2]
Negative Regulation: The JAK-STAT pathway is tightly regulated by negative feedback mechanisms. STAT5 activation induces the expression of Suppressors of Cytokine Signaling (SOCS) proteins, which can inhibit JAK2 activity and promote the degradation of the GHR-JAK2 complex.[12] Protein Tyrosine Phosphatases (PTPs), such as SHP-1, also play a role in dephosphorylating and inactivating JAK2 and STAT proteins.[3]
Caption: The this compound-induced JAK-STAT signaling pathway.
The MAPK/ERK Pathway
The MAPK/ERK pathway is crucial for this compound's effects on cell proliferation and differentiation.[3][13]
-
Initiation: The activated GHR-JAK2 complex recruits adaptor proteins, such as Shc.[4] JAK2 phosphorylates Shc, creating a binding site for another adaptor protein, Grb2.
-
Ras Activation: Grb2 is constitutively bound to the guanine nucleotide exchange factor, Son of Sevenless (SOS). The Shc-Grb2-SOS complex is recruited to the plasma membrane, where SOS activates the small G-protein, Ras, by promoting the exchange of GDP for GTP.
-
Kinase Cascade: Activated Ras initiates a downstream kinase cascade, starting with the activation of Raf (a MAPKKK). Raf then phosphorylates and activates MEK (a MAPKK), which in turn phosphorylates and activates ERK1/2 (a MAPK).[13]
-
Cellular Response: Activated ERK translocates to the nucleus and phosphorylates various transcription factors, leading to changes in gene expression that promote cell growth and division.[3]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. sinobiological.com [sinobiological.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Growth hormone signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Growth hormone-induced tyrosyl phosphorylation and deoxyribonucleic acid binding activity of Stat5A and Stat5B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STAT5b: A master regulator of key biological pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Growth hormone stimulates tyrosine phosphorylation of JAK2 and STAT5, but not insulin receptor substrate-1 or SHC proteins in liver and skeletal muscle of normal rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential phosphorylation of Janus kinase 2, Stat5A and Stat5B in response to growth hormone in primary rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tyrosine phosphorylation of both STAT5A and STAT5B is necessary for maximal IL-2 signaling and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Growth hormone signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Recombinant Somatropin: A Technical Guide to Expression and Folding Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the expression and folding of recombinant somatropin, a crucial biopharmaceutical product. This document details the common expression systems, the challenges of protein folding and inclusion body formation, and the subsequent solubilization and refolding strategies essential for obtaining a biologically active product.
Introduction to Recombinant this compound
This compound, a recombinant form of human growth hormone (hGH), is a single-chain polypeptide hormone consisting of 191 amino acids with a molecular weight of approximately 22 kDa.[1][2] It plays a pivotal role in regulating growth and metabolism.[2] Prior to the advent of recombinant DNA technology in 1984, hGH was extracted from the pituitary glands of cadavers, a practice that carried significant risks and limitations.[3][4] The development of recombinant production methods, primarily in Escherichia coli, has enabled the large-scale and safe manufacturing of this compound for therapeutic use in treating growth disorders in children and growth hormone deficiency in adults.[3][4]
High-level expression of recombinant proteins in E. coli often leads to the formation of dense, insoluble protein aggregates known as inclusion bodies.[5][6] While this can simplify initial purification, it necessitates subsequent complex and often inefficient solubilization and refolding steps to yield a biologically active protein.[5][7] This guide will delve into the mechanisms behind these processes and provide detailed protocols for overcoming these challenges.
Expression of Recombinant this compound in E. coli
E. coli remains the most widely used host for the production of recombinant this compound due to its rapid growth, well-understood genetics, and high expression levels.[3][7] The gene for human growth hormone is typically cloned into an expression vector, such as the pET series, under the control of a strong, inducible promoter like the T7 promoter.[8][9]
Factors Influencing Expression Levels
Several factors can be optimized to enhance the expression of recombinant this compound:
-
Host Strain: Different E. coli strains, such as BL21(DE3), are commonly used for protein expression.[8][10] The choice of strain can significantly impact protein yield and solubility.[10]
-
Codon Usage: Optimizing the codon usage of the hGH gene to match that of E. coli can significantly enhance translation efficiency and protein expression levels.[9]
-
Induction Conditions: The concentration of the inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG) and the temperature and duration of induction are critical parameters.[8][9] Lowering the induction temperature can often increase the proportion of soluble protein.[8]
General Expression Workflow
The following diagram illustrates a typical workflow for the expression of recombinant this compound in E. coli.
Caption: Workflow for recombinant this compound expression in E. coli.
Protein Folding, Misfolding, and Inclusion Body Formation
The high-level expression of recombinant this compound in the reducing environment of the E. coli cytoplasm often overwhelms the cellular folding machinery, leading to the aggregation of partially folded or misfolded protein into inclusion bodies.[5] These aggregates are dense particles composed primarily of the target protein.[5]
Characteristics of Inclusion Bodies
-
Structure: Proteins within inclusion bodies can retain native-like secondary structures.[5]
-
Composition: Besides the recombinant protein, they may contain small amounts of host proteins, ribosomal components, and nucleic acids.[11]
-
Forces: The formation of inclusion bodies is driven by hydrophobic and ionic interactions between protein molecules.[12]
Solubilization and Refolding of Recombinant this compound
The recovery of bioactive this compound from inclusion bodies is a multi-step process involving isolation, solubilization, and refolding.
Isolation of Inclusion Bodies
After cell lysis, inclusion bodies can be separated from soluble cellular components by centrifugation due to their high density.[11] Washing the inclusion body pellet with detergents or low concentrations of urea can further remove contaminants.[11]
Solubilization of Inclusion Bodies
The goal of solubilization is to dissociate the protein aggregates into individual, denatured polypeptide chains. This is typically achieved using high concentrations of chaotropic agents like urea or guanidine hydrochloride (Gdn-HCl).[12] However, "mild solubilization" methods are often preferred as they can preserve native-like secondary structures, leading to higher refolding yields.[5][7] A common mild solubilization buffer consists of a low concentration of urea (e.g., 2 M) at an alkaline pH (e.g., 12.5).[12]
Refolding of Solubilized this compound
Refolding aims to guide the denatured protein into its correct three-dimensional, biologically active conformation. This is typically achieved by removing the denaturant through methods like dilution or dialysis.[12] The refolding process is often performed in a buffer containing additives that can assist in proper folding and prevent aggregation.
Refolding and Purification Workflow
The following diagram outlines the process of recovering active this compound from inclusion bodies.
Caption: Workflow for solubilization, refolding, and purification of r-hGH.
Purification of Recombinant this compound
After refolding, the recombinant this compound needs to be purified from host cell proteins, improperly folded species, and other contaminants. A multi-step chromatographic process is typically employed.
-
Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net charge. DEAE-Sepharose is an example of an anion-exchange resin used for r-hGH purification.[12]
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. This step is effective in removing aggregates and isolating the monomeric, active form of this compound.[12]
Mechanism of Action: this compound Signaling Pathway
Recombinant this compound exerts its biological effects by mimicking the action of endogenous growth hormone. It binds to the growth hormone receptor (GHR) on the surface of target cells, initiating an intracellular signaling cascade.[13]
The primary signaling pathway activated by this compound is the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.[13] The binding of this compound to its receptor leads to the activation of JAK2, which in turn phosphorylates and activates STAT proteins. These activated STATs then translocate to the nucleus and regulate the expression of target genes, most notably Insulin-like Growth Factor 1 (IGF-1).[13] IGF-1 mediates many of the growth-promoting effects of this compound.[13]
Caption: The JAK-STAT signaling pathway activated by this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Expression Yield | ||
| Fed-batch fermentation (r-hGH) | 1.6 g/L | [12] |
| Thioredoxin fusion (soluble hGH) | 511.2 mg/L | [14] |
| Inclusion Body Purity | >95% | [11] |
| Refolding Yield | ||
| Mild Solubilization Method | >40% | [5][7] |
| Overall Yield (purified monomeric r-hGH from inclusion bodies) | ~50% | [12] |
| Final Product Purity | >99% | [15] |
| Biological Activity (ED50) | ≤ 0.2 ng/ml |
Detailed Experimental Protocols
Protocol for Expression of Recombinant this compound in E. coli
-
Transformation: Transform competent E. coli BL21(DE3) cells with the pET expression vector containing the hGH gene. Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET28a) and incubate overnight at 37°C.[8][10]
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.[10]
-
Main Culture: Inoculate 500 mL of fresh LB medium with the overnight culture to an initial OD600 of ~0.1. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.[8]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM.[8]
-
Expression: Continue to incubate the culture. For soluble expression, it is often beneficial to reduce the temperature to 16-25°C and incubate for a longer period (e.g., 16 hours).[8] For inclusion body formation, continue incubation at 37°C for 3-5 hours.[9]
-
Cell Harvest: Harvest the cells by centrifugation at 4,000-6,000 x g for 15-20 minutes at 4°C.[10] Discard the supernatant and store the cell pellet at -80°C until further use.
Protocol for Isolation and Solubilization of Inclusion Bodies
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl). Lyse the cells by sonication or using a high-pressure homogenizer.
-
Inclusion Body Collection: Centrifuge the cell lysate at 10,000-15,000 x g for 20-30 minutes at 4°C to pellet the inclusion bodies.[11]
-
Washing: Wash the inclusion body pellet sequentially with a buffer containing a mild detergent (e.g., 1% Triton X-100) and then with a buffer without detergent to remove cellular debris and contaminants.[11]
-
Solubilization: Resuspend the purified inclusion body pellet in a solubilization buffer.
-
High Denaturation: 8 M Urea or 6 M Guanidine Hydrochloride in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) with a reducing agent like DTT (dithiothreitol) if disulfide bonds need to be reduced.[12]
-
Mild Solubilization: 100 mM Tris buffer, pH 12.5, containing 2 M urea.[12] Incubate with gentle agitation for several hours or overnight at room temperature to ensure complete solubilization.[12]
-
-
Clarification: Centrifuge the solubilized protein solution at high speed (e.g., >20,000 x g) for 30 minutes at 4°C to remove any remaining insoluble material.[15]
Protocol for Refolding and Purification of Recombinant this compound
-
Refolding by Dilution: Rapidly dilute the clarified, solubilized protein solution into a pre-chilled refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 M Arginine, 1 mM EDTA) to a final protein concentration of 0.1-0.5 mg/mL.[12] Allow the protein to refold for 24-48 hours at 4°C with gentle stirring.
-
Diafiltration/Concentration: Concentrate the refolded protein solution and exchange the buffer using tangential flow filtration (TFF) or a similar method.
-
Ion-Exchange Chromatography: Load the concentrated and buffer-exchanged protein onto a DEAE-Sepharose column pre-equilibrated with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0). Elute the bound protein using a linear salt gradient (e.g., 0-1 M NaCl).[12] Collect fractions and analyze for the presence of r-hGH using SDS-PAGE.
-
Size-Exclusion Chromatography: Pool the fractions containing r-hGH from the IEX step, concentrate if necessary, and load onto a size-exclusion chromatography column (e.g., Sephacryl S-200) equilibrated with a suitable buffer (e.g., PBS).[12] This step will separate the monomeric r-hGH from aggregates and other impurities.
-
Final Formulation and Storage: Pool the fractions containing pure, monomeric r-hGH. Perform a final buffer exchange into a formulation buffer and sterilize by filtration. Store the purified protein at -80°C.
This guide provides a foundational understanding and practical protocols for the expression and folding of recombinant this compound. Researchers and professionals in drug development can leverage this information to optimize their production processes and enhance the yield and quality of this vital therapeutic protein.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound Production - Creative Biogene [microbiosci.creative-biogene.com]
- 4. Growth hormone - Wikipedia [en.wikipedia.org]
- 5. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. Complete Solubilization and Purification of Recombinant Human Growth Hormone Produced in Escherichia coli | PLOS One [journals.plos.org]
- 9. High level expression of recombinant human growth hormone in Escherichia coli: crucial role of translation initiation region - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of production of recombinant human growth hormone in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation, Solubilization, Refolding, and Chromatographic Purification of Human Growth Hormone from Inclusion Bodies of Escherichia coli Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Optimization of inclusion body solubilization and renaturation of recombinant human growth hormone from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Recombinant this compound? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. ijbiotech.com [ijbiotech.com]
Investigating the Somatropin-IGF-1 Axis In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for investigating the Somatropin-Insulin-like Growth Factor 1 (IGF-1) axis in vitro. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and data interpretation frameworks to effectively study this critical signaling network.
Introduction to the this compound-IGF-1 Axis
The this compound-IGF-1 axis is a fundamental endocrine system that governs somatic growth, development, and metabolism.[1][2][3][4] this compound, also known as growth hormone (GH), is secreted by the pituitary gland and stimulates the liver and other peripheral tissues to produce IGF-1.[2][5] IGF-1, in turn, mediates many of the anabolic and growth-promoting effects of this compound.[1][5][6] Dysregulation of this axis is implicated in various physiological and pathological conditions, including growth disorders, cancer, and metabolic diseases, making it a key target for therapeutic intervention.[2][5][7]
In vitro studies are indispensable for dissecting the molecular mechanisms of the this compound-IGF-1 axis, enabling the investigation of signaling pathways, the screening of potential therapeutic agents, and the elucidation of cellular responses in a controlled environment.
Core Signaling Pathways
The biological effects of this compound and IGF-1 are mediated through distinct yet interconnected signaling pathways.
This compound Signaling: The JAK-STAT Pathway
This compound initiates its signaling cascade by binding to the growth hormone receptor (GHR), which leads to the recruitment and activation of Janus kinase 2 (JAK2).[1][8] Activated JAK2 phosphorylates tyrosine residues on both itself and the GHR, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[1][8][9][10] Upon recruitment, STAT5 is phosphorylated by JAK2, dimerizes, and translocates to the nucleus to regulate the transcription of target genes, including the gene encoding IGF-1.[1][9][10][11]
IGF-1 Signaling: The PI3K-AKT and MAPK/ERK Pathways
IGF-1 exerts its effects by binding to the IGF-1 receptor (IGF-1R), a transmembrane tyrosine kinase receptor.[3][12] Ligand binding induces a conformational change in the receptor, leading to autophosphorylation of its intracellular kinase domains.[13] This activation triggers two major downstream signaling cascades:
-
PI3K-AKT Pathway: The phosphorylated IGF-1R recruits and activates insulin receptor substrate (IRS) proteins, which in turn activate phosphatidylinositol 3-kinase (PI3K).[14][15] PI3K catalyzes the conversion of PIP2 to PIP3, leading to the recruitment and activation of AKT (also known as protein kinase B).[14][15][16] Activated AKT phosphorylates a multitude of downstream targets to promote cell survival, growth, and proliferation.[15][16]
-
MAPK/ERK Pathway: The activated IGF-1R can also activate the Ras-Raf-MEK-ERK (MAPK) pathway, which is primarily involved in regulating cell proliferation and differentiation.[15]
In Vitro Models for Studying the this compound-IGF-1 Axis
A variety of in vitro models can be employed to investigate the this compound-IGF-1 axis. The choice of model depends on the specific research question.
| Cell Line | Tissue of Origin | Key Features & Applications |
| HepG2 | Human Hepatoma | Expresses GHR and is a classic model for studying this compound-induced IGF-1 production and STAT5 phosphorylation.[17] |
| HuH-7 | Human Hepatoma | Another human liver cell line used to study insulin and this compound signaling.[18] |
| IM-9 | Human B-lymphoblastoid | Expresses GHR and is used in flow cytometry-based assays to assess STAT5 phosphorylation.[19] |
| A549 | Human Lung Carcinoma | Model for studying IGF-1-mediated PI3K/AKT signaling.[16] |
| Primary T cells | Human Peripheral Blood | Used to investigate the effects of IGF-1 on PI3K/AKT pathway activation and T cell proliferation.[20] |
| UMR-106.01 | Rat Osteosarcoma | Expresses high-affinity GHRs and is a model for studying GH-induced JAK2-STAT5 activation in bone cells.[21] |
| Granulosa Cells | Ovarian Follicles | Primary cells or cell lines used to study the effects of GH and IGF-1 on follicular development and steroidogenesis.[22][23] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General Cell Culture and Treatment
-
Cell Culture: Culture the selected cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Serum Starvation: Prior to stimulation, serum-starve the cells for 4-24 hours in a low-serum or serum-free medium to reduce basal signaling activity.
-
Stimulation: Treat the cells with recombinant human this compound or IGF-1 at the desired concentrations and for the specified time points. A vehicle control (e.g., PBS or culture medium) should be included in all experiments.
Western Blotting for Phosphorylated Proteins
This protocol is used to detect the phosphorylation status of key signaling proteins like STAT5 and AKT.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-STAT5, anti-p-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-STAT5, anti-AKT) to normalize for loading differences.
Kinase Receptor Activation (KIRA) Assay
The KIRA assay is a specific method to quantify the activation of the IGF-1 receptor.[24][25][26]
-
Cell Seeding: Seed cells engineered to overexpress IGF-1R in a 96-well plate.
-
Stimulation: Treat the cells with IGF-1 or test samples.
-
Cell Lysis: Lyse the cells to release the receptors.
-
Receptor Capture: The cell lysate is transferred to an ELISA plate coated with an anti-IGF-1R capture antibody.
-
Detection: The captured and phosphorylated IGF-1R is detected using an anti-phosphotyrosine antibody conjugated to HRP.
-
Quantification: The signal is developed with a substrate and measured using a plate reader.
Cell Proliferation Assays
These assays measure the effect of this compound or IGF-1 on cell growth.
-
[3H]-Thymidine Incorporation Assay: This assay measures DNA synthesis.[20]
-
Treat cells with this compound or IGF-1 for 24-72 hours.
-
Pulse-label the cells with [3H]-thymidine for the final 4-18 hours of incubation.
-
Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
MTT or WST-1 Assay: These colorimetric assays measure cell viability based on mitochondrial activity.
-
Seed cells in a 96-well plate and treat with this compound or IGF-1.
-
Add the MTT or WST-1 reagent and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Presentation
Quantitative data from in vitro experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Time-Course of AKT Phosphorylation in A549 Cells Treated with IGF-1
| Time (minutes) | p-AKT Level (Fold Change vs. Control) |
| 0 | 1.0 |
| 10 | 5.2[16] |
| 30 | 5.0[16] |
| 60 | 4.8[16] |
| Data is hypothetical and based on trends reported in the literature.[16] |
Table 2: Dose-Response of IGF-1-Induced T Cell Proliferation
| IGF-1 Concentration (µM) | [3H]-Thymidine Incorporation (cpm) |
| 0 | 15,000 |
| 0.0001 | 17,500 |
| 0.001 | 25,000[20] |
| 0.01 | 24,500 |
| 0.1 | 23,000 |
| Data is hypothetical and based on trends reported in the literature.[20] |
Table 3: Effect of this compound on STAT5 Phosphorylation in HepG2 Cells
| This compound Concentration (ng/mL) | p-STAT5 Level (Fold Change vs. Control) |
| 0 | 1.0 |
| 10 | 3.5 |
| 50 | 8.2 |
| 100 | 12.5 |
| 500 | 12.8 |
| Data is hypothetical and based on trends observed in similar experimental systems. |
Experimental Workflows
Visualizing experimental workflows can aid in planning and execution.
Conclusion
The in vitro investigation of the this compound-IGF-1 axis is crucial for advancing our understanding of its role in health and disease. The methodologies and frameworks presented in this guide provide a solid foundation for researchers to design and execute robust experiments. By carefully selecting appropriate in vitro models, employing detailed experimental protocols, and systematically presenting data, the scientific community can continue to unravel the complexities of this vital signaling network and pave the way for novel therapeutic strategies.
References
- 1. sinobiological.com [sinobiological.com]
- 2. The somatotropic axis in human aging: Framework for the current state of knowledge and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The growth hormone–insulin-like growth factor-I axis in the diagnosis and treatment of growth disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpco.com [alpco.com]
- 6. Quantitation of Insulin-Like Growth Factor 1 in Serum by Liquid Chromatography High Resolution Accurate-Mass Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Post-Receptor Inhibitors of the GHR-JAK2-STAT Pathway in the Growth Hormone Signal Transduction [mdpi.com]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. promega.com [promega.com]
- 13. How IGF-1 activates its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The signaling landscape of insulin-like growth factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Frontiers | Growth hormone/insulin-like growth factor I axis in health and disease states: an update on the role of intra-portal insulin [frontiersin.org]
- 19. Frontiers | Small molecules to regulate the GH/IGF1 axis by inhibiting the growth hormone receptor synthesis [frontiersin.org]
- 20. Insulin and Insulin-like growth factor-1 can activate the phosphoinositide-3-kinase /Akt/FoxO1 pathway in T cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activation of the Jak/Stat signal transduction pathway in GH-treated rat osteoblast-like cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Growth Hormone and Insulin-Like Growth Factor Action in Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Growth Hormone and Reproduction: Lessons Learned From Animal Models and Clinical Trials [frontiersin.org]
- 24. Development of a Sensitive Bioassay for the Analysis of IGF-Related Activation of AKT/mTOR Signaling in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell-based assays for IGF-I bioactivity measurement: overview, limitations and current trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide on Somatropin Receptor Binding Affinity and Kinetics
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Somatropin, a recombinant form of human growth hormone (hGH), is a critical therapeutic agent for treating growth disorders. Its biological activity is initiated by binding to the growth hormone receptor (GHR), a member of the class I cytokine receptor superfamily. The interaction between this compound and GHR is a key determinant of its physiological effects, making a thorough understanding of its binding affinity and kinetics essential for the development of new and improved therapies. This whitepaper provides a detailed overview of the quantitative aspects of this compound-GHR binding, the experimental protocols used to measure these parameters, and the downstream signaling events that follow receptor activation.
This compound-GHR Signaling Pathway
The binding of a single this compound molecule to a pre-formed GHR dimer induces a conformational change in the receptor complex. This structural rearrangement activates the associated Janus kinase 2 (JAK2). The activated JAKs then phosphorylate each other and key tyrosine residues on the intracellular domain of the GHR. These phosphorylated tyrosines serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. Upon recruitment, STATs are themselves phosphorylated by JAK2, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.[1][2][3][4]
Quantitative Binding Affinity and Kinetics
The interaction between this compound and its receptor is characterized by a sequential binding mechanism. A single hGH molecule first binds to one GHR molecule via its high-affinity site (Site 1), and then a second GHR molecule binds to the lower-affinity site (Site 2) of hGH.[5][6] The affinity of these interactions is quantified by the equilibrium dissociation constant (Kd), while the rates of association (kon) and dissociation (koff) describe the kinetics of the binding events.[7][8]
| Ligand (Variant) | Receptor Binding Site | kon (M-1s-1) | koff (s-1) | Kd (nM) | Method |
| Wild-type hGH | Site 2 | Not Reported | Not Reported | 3.8 | SPR |
| hGHv | Site 2 | Not Reported | Not Reported | 4.4 | SPR |
| POH4 | Site 2 | Not Reported | Not Reported | 2.2 | SPR |
| 20 kDa hGH | Site 1 (Kd1) | Not Reported | Not Reported | 16 | Biosensor |
| 20 kDa hGH | Site 2 (Kd2) | Not Reported | Not Reported | 0.25 | Mathematical Model |
Note: The data presented is a compilation from multiple studies and experimental conditions may vary. hGHv and POH4 are engineered variants of hGH. The Kd2 for 20 kDa hGH was determined through mathematical modeling based on cell proliferation assays.[5][9]
Experimental Protocols
The determination of this compound-GHR binding affinity and kinetics relies on sensitive biophysical techniques. The two most common methods are Surface Plasmon Resonance (SPR) and Radioligand Binding Assays.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures real-time biomolecular interactions.[10][11][12][13][14]
Principle: One binding partner (the ligand, e.g., GHR) is immobilized on a sensor chip. The other binding partner (the analyte, e.g., this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU).[10][14]
Detailed Protocol for Amine Coupling Immobilization and Kinetic Analysis:
-
Sensor Chip Preparation:
-
A carboxymethylated dextran sensor chip (e.g., CM5) is activated by injecting a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This creates reactive esters on the sensor surface.[13]
-
-
Ligand Immobilization:
-
A solution of the GHR extracellular domain (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) is injected over the activated surface. The primary amine groups on the ligand covalently bind to the reactive esters.
-
The remaining reactive esters are deactivated by injecting a solution of ethanolamine.
-
-
Analyte Binding and Kinetic Measurement:
-
A series of concentrations of this compound (analyte) in a suitable running buffer (e.g., HBS-EP) are injected over the immobilized GHR surface at a constant flow rate.[15]
-
The association phase is monitored in real-time as the analyte binds to the ligand.
-
After the injection, the running buffer is flowed over the chip, and the dissociation of the this compound-GHR complex is monitored.
-
-
Surface Regeneration:
-
A regeneration solution (e.g., a low pH buffer like glycine-HCl) is injected to dissociate any remaining bound analyte, preparing the surface for the next injection cycle.[16]
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to kinetic models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[17]
-
Radioligand Binding Assay
Radioligand binding assays are highly sensitive and are considered a gold standard for quantifying receptor-ligand interactions.[18][19]
Principle: A radiolabeled form of the ligand (e.g., 125I-Somatropin) is incubated with cells or membrane preparations expressing the GHR. The amount of bound radioligand is measured after separating it from the unbound ligand. Competition assays, where a fixed concentration of radioligand competes with varying concentrations of an unlabeled ligand, are used to determine the binding affinity (Ki) of the unlabeled compound.[18]
Detailed Protocol for a Competition Binding Assay:
-
Membrane Preparation:
-
Cells expressing GHR are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an assay buffer.[20]
-
-
Assay Setup:
-
In a 96-well plate, the membrane preparation is incubated with a fixed concentration of radiolabeled this compound and varying concentrations of unlabeled this compound (or other test compounds).[20]
-
To determine non-specific binding, a high concentration of unlabeled ligand is used in a set of control wells.
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium.[20]
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate. The filters trap the membranes with the bound radioligand, while the unbound ligand passes through.[20]
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the unlabeled ligand.
-
The data is then plotted as specific binding versus the log of the competitor concentration, and a non-linear regression analysis is used to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a Surface Plasmon Resonance experiment to determine protein-protein interaction kinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The high- and low-affinity receptor binding sites of growth hormone are allosterically coupled - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth hormone binding affinity for its receptor surpasses the requirements for cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. csmres.co.uk [csmres.co.uk]
- 8. excelleratebio.com [excelleratebio.com]
- 9. Analysis of binding properties between 20 kDa human growth hormone (hGH) and hGH receptor (hGHR): the binding affinity for hGHR extracellular domain and mode of receptor dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. affiniteinstruments.com [affiniteinstruments.com]
- 13. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 15. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. path.ox.ac.uk [path.ox.ac.uk]
- 17. GraphPad Prism 10 Curve Fitting Guide - Equation: Association kinetics (two ligand concentrations) [graphpad.com]
- 18. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. giffordbioscience.com [giffordbioscience.com]
In Vitro Effects of Somatropin on Chondrocyte Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatropin, a recombinant form of human growth hormone, plays a crucial role in skeletal growth and development. Its effects are largely mediated by stimulating the proliferation and differentiation of chondrocytes, the primary cells in cartilage. Understanding the in vitro effects of this compound on chondrocyte proliferation is essential for developing therapeutic strategies for growth disorders and cartilage repair. This technical guide provides an in-depth overview of the cellular and molecular mechanisms underlying this compound's action on chondrocytes, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Data Presentation: Quantitative Effects of this compound on Chondrocyte Proliferation
The proliferative effect of this compound on chondrocytes is dose-dependent. In vitro studies have demonstrated that this compound stimulates DNA synthesis and cell division in a concentration-dependent manner. The following table summarizes quantitative data from key studies.
| Cell Type | This compound Concentration | Observed Effect | Reference |
| Rat Articular Chondrocytes | 0.1 - 1 µg/mL | Dose-dependent stimulation of DNA synthesis. | [1] |
| Rat Articular Chondrocytes | 500 ng/mL | Maximum (3.5-fold) increase in DNA synthesis. | [1] |
| Rabbit Ear Chondrocytes | Not specified | Stimulation of DNA synthesis. | [2] |
| Rat Rib Growth Plate | Not specified | Stimulation of DNA synthesis. | [2] |
Signaling Pathways
This compound exerts its proliferative effects on chondrocytes through the activation of specific intracellular signaling pathways. The primary cascades involved are the JAK-STAT and MAPK/ERK pathways.[3]
This compound-JAK-STAT Signaling Pathway
The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for many cytokines and growth factors, including this compound.[3][4] Upon binding of this compound to its receptor on the chondrocyte surface, a conformational change occurs, leading to the activation of associated JAKs. These kinases then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell proliferation.[4]
Caption: this compound-JAK-STAT Signaling Pathway in Chondrocytes.
This compound-MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling route activated by this compound in chondrocytes.[3] This pathway is crucial for transmitting signals from the cell surface to the nucleus to regulate cell proliferation, differentiation, and survival. Activation of the growth hormone receptor leads to a cascade of phosphorylation events, ultimately activating ERK, which then translocates to the nucleus to phosphorylate transcription factors that control the expression of genes involved in chondrocyte proliferation.
Caption: this compound-MAPK/ERK Signaling Pathway in Chondrocytes.
Experimental Protocols
A standardized protocol is crucial for obtaining reliable and reproducible data on the effects of this compound on chondrocyte proliferation. The following is a representative workflow.
Experimental Workflow
References
- 1. Molecular Mechanisms of Chondrocyte Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response of human chondrocytes cultured in vitro to human somatotropin, triiodothyronine, and thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth hormone - Wikipedia [en.wikipedia.org]
- 4. MEK/ERK and p38 MAPK regulate chondrogenesis of rat bone marrow mesenchymal stem cells through delicate interaction with TGF‐β1/Smads pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Metabolic Effects of Somatropin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatropin, a recombinant form of human growth hormone (GH), is a critical regulator of somatic growth and cellular metabolism. Its pleiotropic effects are fundamental to the maintenance of metabolic homeostasis, influencing protein, lipid, and carbohydrate metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cellular metabolism, offering a valuable resource for researchers, scientists, and professionals involved in drug development. The intricate signaling cascades, detailed experimental methodologies, and quantitative metabolic outcomes are presented to facilitate a comprehensive understanding of this compound's metabolic actions.
This compound Signaling Pathways
This compound initiates its cellular effects by binding to the growth hormone receptor (GHR), a member of the cytokine receptor superfamily. This binding event induces receptor dimerization and a conformational change that activates the associated Janus kinase 2 (JAK2).[1] The activation of JAK2 is the linchpin for the downstream signaling cascades that mediate the metabolic effects of this compound. The two primary pathways are the JAK-STAT pathway and the MAPK/ERK pathway. A third significant pathway, the PI3K/Akt pathway, is also engaged and plays a crucial role in metabolic regulation.
The JAK-STAT Signaling Pathway
The Janus kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a primary route for this compound's action, particularly in regulating gene expression. Upon activation by the GHR-Somatropin complex, JAK2 phosphorylates tyrosine residues on the intracellular domain of the GHR. These phosphorylated sites serve as docking stations for the recruitment of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[2] Once docked, STAT5 is phosphorylated by JAK2, leading to its dimerization and translocation to the nucleus. In the nucleus, the STAT5 dimer binds to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.[2] A key target gene of the JAK-STAT5 pathway is Insulin-like Growth Factor 1 (IGF-1), a critical mediator of many of GH's growth-promoting effects.[3]
References
- 1. Chronic effects of somatotropin treatment on response of subcutaneous adipose tissue lipolysis to acutely acting factors in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Reference Guide for Jak/STAT Signaling: R&D Systems [rndsystems.com]
- 3. Somatotropin increases protein balance by lowering body protein degradation in fed, growing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Somatropin Gene Regulation and Expression Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms governing the regulation and expression of the Somatropin (Growth Hormone, GH) gene. It details the key signaling pathways, transcription factors, and experimental methodologies crucial for research and development in this field.
Transcriptional Regulation of the this compound Gene
The expression of the this compound gene (GH1) is a tightly controlled process occurring within the somatotropic cells of the anterior pituitary gland.[1] This tissue-specific expression is primarily orchestrated by the pituitary-specific transcription factor Pit-1 (also known as POU1F1).[2][3]
1.1. The Role of Pit-1 (POU1F1)
Pit-1 is a POU family transcription factor that is essential for the development and function of somatotropes, lactotropes, and thyrotropes in the anterior pituitary.[2][3] It plays a critical role in activating the transcription of the GH and Prolactin (PRL) genes.[3][4] Pit-1 binds to specific DNA sequences within the promoter and enhancer regions of the GH gene, which is a prerequisite for initiating transcription.[5] Mutations in the Pit-1 gene can lead to Combined Pituitary Hormone Deficiency (CPHD), characterized by deficiencies in GH, PRL, and TSH.[3][4] The Pit-1 beta isoform, generated through alternative splicing, is a more potent activator of GH transcription than the primary form.[2]
1.2. Locus Control Region and Chromatin Remodeling
The appropriate expression of the human growth hormone gene is dependent on a Locus Control Region (LCR) located far upstream of the gene itself.[5] This region contains several nuclease-hypersensitive sites, and the binding of Pit-1 to these sites is crucial for initiating chromatin remodeling, making the gene accessible for transcription.[5] This process highlights the interplay between transcription factors and epigenetic modifications in controlling GH-N gene expression specifically in the pituitary.[5]
Major Signaling Pathways Controlling this compound Expression and Secretion
The synthesis and pulsatile release of this compound are governed by a complex interplay of hypothalamic hormones and other systemic factors.[6][7] The primary regulators are Growth Hormone-Releasing Hormone (GHRH), which stimulates GH, and Somatostatin (GHIH), which inhibits it.[6][8] Additionally, the gastric peptide Ghrelin is a potent stimulator of GH secretion.[9][10]
2.1. Stimulatory Pathways
Growth Hormone-Releasing Hormone (GHRH) Pathway
GHRH, a peptide hormone produced in the arcuate nucleus of the hypothalamus, is the principal stimulator of GH synthesis and secretion.[6][7] It is released into the hypothalamo-hypophyseal portal system and acts on somatotropes in the anterior pituitary.[6]
-
Mechanism: GHRH binds to its G-protein coupled receptor (GHRHR) on the somatotrope cell surface.[6] This binding activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[6] The rise in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of transcription factors that upregulate GH gene expression and promote the synthesis and release of GH.[11]
Caption: GHRH signaling cascade leading to GH gene transcription.
Ghrelin Pathway
Ghrelin, often called the "hunger hormone," is produced primarily by the stomach and is a powerful stimulator of GH release.[9] It acts synergistically with GHRH.[10]
-
Mechanism: Ghrelin binds to the Growth Hormone Secretagogue Receptor (GHSR-1a), a G-protein coupled receptor, on somatotropes.[9] This activation stimulates the Phospholipase C (PLC) pathway, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[9][12] IP3 triggers the release of calcium from intracellular stores, and the resulting increase in intracellular Ca2+ concentration is a key signal for GH vesicle fusion and hormone release.[9][13][14] Ghrelin has also been shown to stimulate Pit-1 gene expression.[15]
Caption: Ghrelin signaling cascade leading to GH release.
2.2. Inhibitory Pathway
Somatostatin (GHIH) Pathway
Somatostatin is a peptide hormone that acts as the primary physiological inhibitor of GH secretion, opposing the actions of GHRH.[6][8] It is released from the periventricular nucleus of the hypothalamus.[6]
-
Mechanism: Somatostatin binds to its G-protein coupled receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, on somatotropes.[16] This binding activates an inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase, thereby decreasing cAMP levels and antagonizing the GHRH pathway.[8] It also activates potassium channels, leading to hyperpolarization of the cell membrane, and inhibits calcium channels, reducing intracellular Ca2+ influx. Both actions suppress GH secretion.[16]
Caption: Somatostatin signaling cascade inhibiting GH secretion.
2.3. Downstream Intracellular Signaling of Growth Hormone
Once secreted, GH acts on target tissues, such as the liver, by binding to the Growth Hormone Receptor (GHR). This binding activates several downstream pathways that mediate its effects on growth and metabolism, including the expression of genes like Insulin-like Growth Factor 1 (IGF-1).[1][17][18]
-
JAK/STAT Pathway: This is a primary pathway for GH signaling.[17] GHR activation leads to the recruitment and phosphorylation of Janus Kinase 2 (JAK2).[19] Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5b.[18][20] Phosphorylated STATs dimerize, translocate to the nucleus, and bind to specific DNA elements (GAS sites) to regulate the transcription of target genes, including IGF-1.[20][21]
-
MAPK/ERK Pathway: The activated JAK2/GHR complex can also recruit adapter proteins like Shc, which leads to the activation of the Ras-Raf-MEK-ERK cascade.[19] This pathway is involved in the mitogenic and cell growth effects of GH.[20]
-
PI3K/AKT Pathway: GH signaling also activates the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and metabolic regulation.[19][21]
Caption: Key downstream pathways activated by GH binding.
Quantitative Data on this compound Regulation
The regulation of this compound is highly sensitive to the concentrations of its stimulating and inhibiting factors.
| Regulator | Concentration / Dose | Effect on GH Secretion | Study Context | Citation |
| Ghrelin | 10⁻¹⁰ M to 10⁻⁶ M | Stimulates basal GH release | In vitro study on porcine pituitary cells | [13][14] |
| This compound | 0.24 mg/kg/week | Significant increase in growth | Clinical study in children with ISS | [22] |
| This compound | 0.48 mg/kg/week | Significantly greater improvement in height SDS vs. 0.24 mg/kg/week | Clinical study in children with ISS | [22] |
Experimental Protocols for Studying Gene Regulation
Investigating the intricate regulation of the this compound gene requires a suite of powerful molecular biology techniques.
4.1. Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq is used to identify the genome-wide binding sites of a transcription factor of interest, such as Pit-1 or STAT5b.[23] The technique provides a snapshot of the protein-DNA interactions occurring in vivo.[24]
Caption: Key steps in the Chromatin Immunoprecipitation Sequencing protocol.
Detailed Methodology:
-
Cell Fixation: Pituitary cells (or relevant tissue) are treated with formaldehyde to cross-link proteins to DNA, preserving the in vivo interactions.[24][25] A dual-crosslinking method using DSG followed by formaldehyde can improve the capture of protein-protein interactions.[25]
-
Chromatin Preparation: Cells are lysed, and nuclei are isolated. The chromatin is then fragmented into smaller, manageable pieces (typically 200-600 bp) using sonication or enzymatic digestion.[26]
-
Immunoprecipitation (IP): The sheared chromatin is incubated with an antibody specific to the target transcription factor (e.g., anti-Pit-1). The antibody-protein-DNA complexes are then captured using magnetic or agarose beads.[26]
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The captured complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The protein-DNA cross-links are reversed by heating. Proteins are digested with proteinase K, and the DNA is purified.[26]
-
Library Preparation and Sequencing: The purified DNA fragments are repaired, and sequencing adapters are ligated to both ends. The resulting library is amplified and sequenced using a next-generation sequencing platform.[23][27]
-
Bioinformatic Analysis: Sequencing reads are aligned to a reference genome. Peak-calling algorithms (e.g., MACS2) are used to identify regions of the genome that are significantly enriched, corresponding to the binding sites of the transcription factor.[25]
4.2. Dual-Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of a specific promoter or enhancer element in response to various stimuli or transcription factors.[28][29]
Caption: Key steps in the Dual-Luciferase Reporter Assay protocol.
Detailed Methodology:
-
Vector Construction: The promoter region of the this compound gene is cloned into a reporter vector, placing it upstream of the Firefly luciferase gene. A second vector, typically driven by a constitutive promoter (e.g., CMV), contains the Renilla luciferase gene and serves as an internal control.[29][30]
-
Cell Culture and Transfection: A suitable cell line (e.g., pituitary-derived cells) is cultured and co-transfected with both the experimental Firefly luciferase plasmid and the control Renilla luciferase plasmid.[31]
-
Stimulation: After transfection, cells are treated with the substance of interest (e.g., GHRH, Somatostatin) or co-transfected with expression vectors for transcription factors (e.g., Pit-1) to observe their effect on promoter activity.[32]
-
Cell Lysis: The cell culture medium is removed, cells are washed with PBS, and a passive lysis buffer is added to lyse the cells and release the cellular contents, including the expressed luciferase enzymes.[28]
-
Luminometry: The cell lysate is transferred to a luminometer plate.[28]
-
Firefly Measurement: A Luciferase Assay Reagent containing the Firefly luciferase substrate (luciferin) is added, and the resulting light emission is immediately measured.[28]
-
Renilla Measurement: A second reagent (e.g., Stop & Glo®) is added, which quenches the Firefly reaction and provides the substrate (coelenterazine) for Renilla luciferase. The light emission from this reaction is then measured.[28]
-
-
Data Analysis: The activity of the experimental reporter (Firefly) is normalized to the activity of the internal control (Renilla).[29] This ratio corrects for variability in transfection efficiency and cell number, allowing for accurate comparison of promoter activity across different conditions.[29]
4.3. Quantitative Real-Time PCR (qPCR)
qPCR is a highly sensitive technique used to measure the quantity of a specific mRNA transcript, such as this compound mRNA, providing a direct readout of gene expression levels.[33][34]
Caption: Key steps in the Reverse Transcription qPCR protocol.
Detailed Methodology:
-
RNA Extraction: Total RNA is isolated from pituitary cells or tissues that have been subjected to different experimental conditions. Care must be taken to prevent RNA degradation.[35]
-
Reverse Transcription (RT): The purified RNA is converted into more stable complementary DNA (cDNA) using a reverse transcriptase enzyme.[34][36] This step can be primed using oligo(dT) primers, random hexamers, or gene-specific primers.
-
qPCR Reaction: The qPCR reaction is set up containing the cDNA template, primers specific to the this compound gene, a thermostable DNA polymerase, and a fluorescent reporter (e.g., SYBR Green dye or a TaqMan® probe).[35] A reaction for a stably expressed housekeeping gene (e.g., GAPDH, ACTB) is also set up for normalization.
-
Amplification and Data Collection: The reaction is performed in a real-time PCR instrument. During each cycle of amplification, the fluorescence intensity increases in proportion to the amount of PCR product being generated.[34] The instrument records this fluorescence in real time.
-
Data Analysis: The cycle number at which the fluorescence signal crosses a predetermined threshold is called the threshold cycle (Ct).[35] The Ct value is inversely proportional to the initial amount of target cDNA. The relative expression of the this compound gene is typically calculated using the ΔΔCt method, where the expression is normalized to the housekeeping gene and compared across different experimental conditions.[35]
References
- 1. Growth hormone - Wikipedia [en.wikipedia.org]
- 2. Pit-1 gene expression in human pituitary adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A "hot spot" in the Pit-1 gene responsible for combined pituitary hormone deficiency: clinical and molecular correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Pit-1 in the gene expression of growth hormone, prolactin, and thyrotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of the human growth hormone gene family: possible role for Pit-1 in early stages of pituitary-specific expression and repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth hormone–releasing hormone - Wikipedia [en.wikipedia.org]
- 7. Normal Physiology of Growth Hormone in Normal Adults - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Somatostatin - Wikipedia [en.wikipedia.org]
- 9. Ghrelin: Ghrelin as a Regulatory Peptide in Growth Hormone Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Complex World of Regulation of Pituitary Growth Hormone Secretion: The Role of Ghrelin, Klotho, and Nesfatins in It [frontiersin.org]
- 11. scispace.com [scispace.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Intracellular signaling mechanisms mediating ghrelin-stimulated growth hormone release in somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of Pit-1 expression by ghrelin and GHRP-6 through the GH secretagogue receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitory control of growth hormone secretion by somatostatin in rat pituitary GC cells: sst(2) but not sst(1) receptors are coupled to inhibition of single-cell intracellular free calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Recombinant this compound? [synapse.patsnap.com]
- 18. Regulation of Gene Expression by Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. commerce.bio-rad.com [commerce.bio-rad.com]
- 20. Physiology, Growth Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 22. pfizermedical.com [pfizermedical.com]
- 23. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 24. Chromatin immunoprecipitation (ChIP) of plant transcription factors followed by sequencing (ChIP-SEQ) or hybridization to whole genome arrays (ChIP-CHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors | Life Science Alliance [life-science-alliance.org]
- 26. researchgate.net [researchgate.net]
- 27. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factors and Chromatin Factors in Arabidopsis thaliana Roots: From Material Collection to Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. assaygenie.com [assaygenie.com]
- 29. Luciferase assay to study the activity of a cloned promoter DNA fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Promoter Deletion Analysis Using a Dual-Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]
- 31. goldbio.com [goldbio.com]
- 32. bitesizebio.com [bitesizebio.com]
- 33. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Quantitative PCR Basics [sigmaaldrich.com]
- 35. stackscientific.nd.edu [stackscientific.nd.edu]
- 36. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Structural Biology of the Somatropin-Receptor Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural biology of the somatropin-receptor complex, a critical interaction for human growth and metabolism. This document details the quantitative biophysical data of the interaction, outlines the experimental protocols for its structural determination, and illustrates the key signaling pathways involved.
Introduction
This compound, also known as recombinant human growth hormone (hGH), is a 191-amino acid, single-chain polypeptide that plays a pivotal role in regulating postnatal growth and metabolism.[1] Its biological effects are mediated through its interaction with the growth hormone receptor (GHR), a member of the class I cytokine receptor superfamily. The binding of this compound to GHR induces receptor dimerization, which in turn activates intracellular signaling cascades, primarily the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. Understanding the precise three-dimensional structure of the this compound-receptor complex is fundamental for elucidating the mechanisms of receptor activation and for the rational design of novel therapeutics targeting this system.
Quantitative Data of the this compound-Receptor Interaction
The interaction between this compound and its receptor has been extensively characterized using various biophysical techniques. The following tables summarize key quantitative data, including binding affinities and the resolutions of determined structures.
Table 1: Binding Affinity of this compound and its Variants to the Growth Hormone Receptor
| Ligand | Receptor/Binding Partner | Method | Kd (Dissociation Constant) | Reference |
| Wild-type hGH | hGHR Extracellular Domain (ECD) | Surface Plasmon Resonance (SPR) | 3.8 nM | [2] |
| hGH Variant (hGHv) | hGHR ECD | Surface Plasmon Resonance (SPR) | 4.4 nM | [2] |
| 20 kDa hGH | hGHR Extracellular Domain (hGHBP) | Biosensor | 1.6 x 10-8 M (Kd1) | [3] |
| 20 kDa hGH | hGHR Extracellular Domain (hGHBP) | Mathematical Model | 2.5 x 10-10 M (Kd2, simulated) | [3] |
Table 2: Structural Resolution of this compound-Receptor Complex Structures
| PDB ID | Description | Resolution (Å) | Method | Reference |
| 3HHR | Human growth hormone complexed with the extracellular domain of its receptor | 2.80 | X-ray Diffraction | [4] |
| 1A22 | Human growth hormone (G120R antagonist mutant) bound to a single receptor molecule | 2.60 | X-ray Diffraction | [5] |
| 1HWG | 1:2 complex of human growth hormone with its soluble binding protein | 2.50 | X-ray Diffraction | [6] |
| 1HGU | Wild-type human growth hormone | 2.50 | X-ray Diffraction | [7] |
Experimental Protocols
The determination of the high-resolution structure of the this compound-receptor complex involves several key experimental stages, from protein expression and purification to structure determination by X-ray crystallography or cryo-electron microscopy (cryo-EM).
Protein Expression and Purification
3.1.1. Expression of Recombinant Human Growth Hormone (this compound)
Recombinant hGH is typically expressed in Escherichia coli due to the absence of post-translational modifications in the native hormone.[8][9]
-
Expression System: E. coli strains such as BL21(DE3) are commonly used.[8] The hGH gene is cloned into an expression vector, often a pET series plasmid, under the control of a T7 promoter.[8]
-
Culture Conditions: Cells are grown in Luria-Bertani (LB) medium containing an appropriate antibiotic (e.g., kanamycin) at 37°C to an OD600 of approximately 0.6.[8] Protein expression is then induced with isopropyl-β-D-thiogalactopyranoside (IPTG), typically at a concentration of 1 mM, and the culture is incubated at a lower temperature (e.g., 16°C) for an extended period (e.g., 16 hours) to enhance the yield of soluble protein.[8]
-
Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 0.1% Triton X-100, 1 mg/ml lysozyme, and a protease inhibitor cocktail) and disrupted by sonication.[8] The soluble fraction is separated from cell debris and inclusion bodies by centrifugation.[8]
3.1.2. Purification of Recombinant Human Growth Hormone
A multi-step chromatography process is employed to achieve high purity.
-
Ion-Exchange Chromatography: The soluble lysate is first subjected to anion-exchange chromatography.[10]
-
Affinity Chromatography: Further purification can be achieved using affinity chromatography, for instance, if the protein is expressed with a purification tag.[9]
-
Size-Exclusion Chromatography: The final purification step often involves size-exclusion chromatography to separate the monomeric hGH from aggregates and other impurities.[11]
3.1.3. Expression and Purification of the Growth Hormone Receptor Extracellular Domain (GHR-ECD)
The extracellular domain of the GHR (residues 1-238) is also commonly expressed in E. coli.[10]
-
Expression and Lysis: The expression and cell lysis protocols are similar to those for hGH.
-
Purification: The GHR-ECD is purified from the soluble fraction using anion-exchange chromatography.[10]
Structure Determination by X-ray Crystallography
-
Complex Formation: Purified hGH and GHR-ECD are mixed in a specific molar ratio (typically 1:2.2) to form the complex.
-
Crystallization: The hanging-drop vapor-diffusion method is a common technique for crystallizing the complex.[10]
-
Crystallization Conditions: A typical crystallization condition involves mixing the protein complex solution with a reservoir solution containing a precipitant. For the unliganded GHR-ECD, crystals have been grown in 100 mM HEPES pH 7.0, 27.5% (w/v) PEG 5000 monomethyl ether, and 200 mM ammonium sulfate.[10]
-
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals, often using a synchrotron radiation source.[10] The structure is then solved using molecular replacement and refined.
Structure Determination by Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is an increasingly powerful technique for determining the structures of protein complexes, especially for larger or more dynamic assemblies.
-
Sample Preparation:
-
Vitrification:
-
Data Collection and Processing: The vitrified sample is then imaged in a transmission electron microscope. A large number of particle images are collected and processed to reconstruct a high-resolution 3D map of the complex.
Signaling Pathways and Experimental Workflows
JAK-STAT Signaling Pathway
The binding of this compound to the GHR induces a conformational change that activates the associated Janus kinase 2 (JAK2). This initiates a signaling cascade that ultimately leads to changes in gene expression.
Caption: The JAK-STAT signaling pathway initiated by this compound binding.
Experimental Workflow for Structure Determination
The following diagram outlines the general workflow for determining the three-dimensional structure of the this compound-receptor complex.
Caption: General experimental workflow for structure determination.
Conclusion
The structural and biophysical data of the this compound-receptor complex provide invaluable insights into the molecular mechanisms of growth hormone action. The detailed experimental protocols outlined in this guide serve as a foundational resource for researchers aiming to study this and other cytokine receptor complexes. A thorough understanding of this interaction at the atomic level is crucial for the development of next-generation therapeutics for growth-related disorders.
References
- 1. Optimization of expression, purification and secretion of functional recombinant human growth hormone in Escherichia coli using modified staphylococcal protein a signal peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The high- and low-affinity receptor binding sites of growth hormone are allosterically coupled - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. Complete Solubilization and Purification of Recombinant Human Growth Hormone Produced in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 13. bitesizebio.com [bitesizebio.com]
The Role of Somatropin in Osteoblast Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Somatropin, or recombinant human growth hormone (GH), plays a pivotal role in skeletal development and bone metabolism. Its anabolic effects on bone are largely mediated through the regulation of osteoblast differentiation and function. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action on osteoblasts, with a focus on key signaling pathways, experimental methodologies to study these effects, and a summary of quantitative data from relevant studies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of bone biology and the therapeutic applications of this compound.
Introduction
Bone homeostasis is a dynamic process maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. This compound is a critical systemic hormone that influences this balance, primarily by promoting osteoblastogenesis and enhancing the function of mature osteoblasts.[1] The effects of this compound on osteoblasts are multifaceted, involving both direct actions on osteoblastic cells and indirect effects mediated by other factors, most notably Insulin-like Growth Factor 1 (IGF-1).[1][2] A thorough understanding of the signaling cascades and cellular responses initiated by this compound is essential for the development of novel therapeutic strategies for bone-related disorders such as osteoporosis and for optimizing the use of this compound in clinical settings.
Signaling Pathways in this compound-Mediated Osteoblast Differentiation
This compound exerts its effects on osteoblasts by binding to the growth hormone receptor (GHR), a member of the cytokine receptor superfamily.[3] This binding event triggers the activation of several intracellular signaling pathways, with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mitogen-activated protein kinase (MAPK) pathways being the most prominent.
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary signaling cascade activated by this compound in osteoblasts.[4][5] Upon GH binding, the GHR dimerizes, leading to the recruitment and activation of Janus kinase 2 (JAK2). Activated JAK2 phosphorylates tyrosine residues on the intracellular domain of the GHR, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[6] STAT5 is then phosphorylated by JAK2, dimerizes, and translocates to the nucleus where it acts as a transcription factor, upregulating the expression of target genes critical for osteoblast differentiation, including IGF-1.[6]
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, is also activated by this compound in osteoblasts and plays a crucial role in their proliferation and differentiation.[7][8] Upon GHR activation, a signaling cascade is initiated that leads to the activation of the small GTPase Ras. Ras, in turn, activates a kinase cascade involving Raf, MEK (MAPK/ERK kinase), and finally ERK (also known as p42/44 MAPK).[9] Phosphorylated ERK translocates to the nucleus and phosphorylates various transcription factors, including Runt-related transcription factor 2 (Runx2).[10] Runx2 is a master regulator of osteoblast differentiation, and its activation by ERK enhances the expression of osteoblast-specific genes such as osteocalcin and collagen type I.[11]
References
- 1. Mastering Osteogenic Induction of MC3T3-E1 Subclone 14 Cells [procellsystem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. JAK/STAT Activation: A General Mechanism for Bone Development, Homeostasis, and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK/STAT pathway and molecular mechanism in bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase Pathway in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. researchgate.net [researchgate.net]
- 10. Biphasic regulation of osteoblast development via the ERK MAPK–mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Runx2 and Bone Morphogenic Protein 2 Regulate the Expression of an Alternative Lef1 Transcript During Osteoblast Maturation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Somatropin Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Somatropin (recombinant growth hormone) in murine models. The information is intended to guide researchers in designing and executing experiments involving this compound, ensuring consistency and reproducibility.
Introduction
This compound, a recombinant form of growth hormone (GH), is a critical regulator of postnatal growth and metabolism. In murine models, it is widely used to study its effects on growth, aging, immune function, and various disease states. The somatotropic axis, which includes GH and its primary mediator, insulin-like growth factor 1 (IGF-1), has been implicated in longevity and age-related diseases in mice.[1][2] Proper administration protocols are crucial for obtaining reliable and interpretable data.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies involving this compound administration in mice.
Table 1: this compound Dosage Regimens in Murine Models
| Mouse Model | Dosage | Administration Route | Frequency | Duration | Reference |
| MKN-45 xenograft nude mice | 2 IU (0.67 mg)/kg, 10 IU (3.35 mg)/kg, 50 IU (16.75 mg)/kg | Subcutaneous | Daily | 14 days | [3] |
| GHRH knockout mice | 15 µg (R2) to 30 µg (R1) escalating to 35 µg (R2) to 70 µg (R1) | Subcutaneous | Once or twice daily | 4 weeks | [4] |
| Ames dwarf mice | Not specified | Injections | Not specified | 11 weeks | [5] |
| Snell dwarf mice | Not specified | Injections | Not specified | 11 weeks | [5] |
| Normal and Ames dwarf mice | Not specified | Injections | Not specified | 6 weeks (from week 1 to 7 of age) | [6] |
| Non-obese hyperglycemic mice | Not specified | Not specified | Not specified | 4 weeks (from 4 to 8 weeks of age) | [7] |
Table 2: Reported Effects of this compound Administration in Murine Models
| Mouse Model | Key Findings | Reference |
| MKN-45 xenograft nude mice | Improved food intake, increased body weight, and enhanced immune function without promoting tumor growth.[3] | [3] |
| GHRH knockout mice | Normalized growth parameters and reverted body composition abnormalities (increased subcutaneous fat and reduced lean mass). Twice-daily administration was more effective.[4] | [4] |
| Ames and Snell dwarf mice | Increased body weight.[5] Short-term treatment in young dwarf mice had persistent effects on phenotype, metabolism, and molecular changes later in life.[6] | [5][6] |
| Normal mice | Short-term GH treatment in early life significantly shortened the longevity of male mice.[6] | [6] |
| Non-obese hyperglycemic mice | Improved insulin resistance by increasing type 1 muscle fibers and enhancing liver mitochondrial function.[7] | [7] |
Experimental Protocols
Reconstitution and Handling of this compound
Materials:
-
Lyophilized this compound powder
-
Bacteriostatic Water for Injection (or sterile water as per manufacturer's instructions)
-
Sterile syringes and needles
-
Alcohol swabs
Protocol:
-
Disinfect the rubber stopper of the this compound vial and the diluent vial with an alcohol swab.
-
Using a sterile syringe, draw up the prescribed amount of diluent.
-
Slowly inject the diluent into the this compound vial, aiming the stream of liquid against the glass wall to minimize foaming.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
The reconstituted solution should be clear and colorless. Do not use if it is cloudy or contains particulate matter.
-
Store the reconstituted solution according to the manufacturer's instructions (typically refrigerated at 2-8°C).
Subcutaneous Administration in Mice
Materials:
-
Reconstituted this compound solution
-
Sterile insulin syringes (or other appropriate syringe with a 25-27 G needle)
-
Animal scale
-
70% ethanol
Protocol:
-
Weigh the mouse to accurately calculate the required dose.
-
Draw the calculated volume of this compound into the syringe. Ensure there are no air bubbles.
-
Gently restrain the mouse. One common method is to lift the mouse by the base of the tail and allow it to grip a surface, then firmly grasp the loose skin over the scruff of the neck.
-
Identify the injection site. The loose skin over the back, between the shoulder blades, is a common and well-tolerated site.
-
Wipe the injection site with 70% ethanol and allow it to dry.
-
Create a "tent" of skin by lifting the scruff.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (aspiration). If no blood appears, slowly inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Alternate injection sites for subsequent administrations to avoid tissue irritation.[8]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound initiates its cellular effects by binding to the Growth Hormone Receptor (GHR), which leads to the activation of the associated tyrosine kinase, Janus Kinase 2 (JAK2).[2][9] This triggers a cascade of downstream signaling pathways, including the STAT, MAPK/ERK, and PI3K/Akt pathways, ultimately regulating gene expression and cellular processes like growth and metabolism.[9][10]
References
- 1. The somatotropic axis and longevity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Recombinant human growth hormone (rhGH) treatment of MKN-45 xenograft mice improves nutrition status and strengthens immune function without promoting tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Hormone-Treated Snell Dwarf Mice Regain Fertility But Remain Long Lived and Disease Resistant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Longevity is impacted by growth hormone action during early postnatal period | eLife [elifesciences.org]
- 7. Efficacy of Human Recombinant Growth Hormone in Females of a Non-Obese Hyperglycemic Mouse Model after Birth with Low Birth Weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Growth hormone signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Methods for Somatropin Purity Analysis
Introduction
Somatropin, a recombinant human growth hormone (hGH), is a therapeutic protein used to treat various growth disorders. Ensuring its purity and quality is paramount for its safety and efficacy. High-performance liquid chromatography (HPLC) is an indispensable analytical technique for the comprehensive purity assessment of this compound, capable of separating and quantifying various product-related impurities such as aggregates, fragments, and charge variants (e.g., deamidated and oxidized forms). This document provides detailed protocols for the most common HPLC methods employed in this compound purity analysis: Reversed-Phase HPLC (RP-HPLC) for related proteins and isoforms, and Size-Exclusion HPLC (SEC-HPLC) for aggregates and fragments.
These methods are crucial for quality control during manufacturing and for stability testing of the final drug product.
Reversed-Phase HPLC (RP-HPLC) for Purity and Impurity Profiling
RP-HPLC is a high-resolution chromatographic technique used to separate this compound from its closely related variants, such as deamidated and oxidized forms, as well as other process-related impurities. The separation is based on the hydrophobic interactions between the protein and the stationary phase.
Experimental Workflow for RP-HPLC Analysis of this compound
Caption: Workflow for this compound purity analysis by RP-HPLC.
Protocol: RP-HPLC for Related Proteins and Isoforms
This protocol is designed to separate the main this compound peak from its deamidated and other related isoforms.
Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C4 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.
-
Sample Diluent: Mobile Phase A.
-
This compound reference standard and test samples.
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the Sample Diluent to a final concentration of approximately 1.0 mg/mL.
-
Chromatographic Conditions: Set up the HPLC system with the parameters outlined in the table below.
-
System Suitability: Inject a system suitability standard (containing this compound and known impurities). The resolution between the main this compound peak and its critical isoform peaks should be ≥ 1.5. The tailing factor for the main peak should be ≤ 2.0.
-
Analysis: Inject the prepared sample and record the chromatogram.
-
Data Processing: Integrate all peaks and calculate the percentage of impurities by the area normalization method. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Table 1: RP-HPLC Chromatographic Parameters
| Parameter | Condition |
| Column | C4, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 45% to 65% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Run Time | 50 minutes |
Expected Results: The main this compound peak will be the largest peak in the chromatogram. Impurities such as deamidated forms will typically elute slightly earlier than the main peak. The percentage of each impurity is calculated based on its peak area relative to the total peak area.
Size-Exclusion HPLC (SEC-HPLC) for Aggregates and Fragments
SEC-HPLC separates molecules based on their size in solution. This method is ideal for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments) of this compound.
Logical Relationship of HPLC Methods to Impurity Types
Caption: HPLC methods for detecting different this compound impurities.
Protocol: SEC-HPLC for High Molecular Weight Proteins
This protocol is designed for the quantification of dimers and higher-order aggregates of this compound.
Materials and Equipment:
-
HPLC system with an isocratic pump, autosampler, column oven, and UV detector.
-
SEC column suitable for protein separation (e.g., 7.8 mm x 300 mm, 5 µm particle size).
-
Mobile Phase: Phosphate buffered saline (e.g., 0.05 M sodium phosphate, 0.15 M sodium chloride, pH 7.0).
-
Sample Diluent: Mobile Phase.
-
This compound reference standard and test samples.
Procedure:
-
Sample Preparation: Dilute the this compound sample in the Mobile Phase to a concentration of approximately 2.0 mg/mL.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters in the table below.
-
System Suitability: Inject a system suitability standard (containing monomer and aggregates). The resolution between the dimer and monomer peaks should be ≥ 2.0.
-
Analysis: Inject the sample and run the isocratic method.
-
Data Processing: Integrate the peaks corresponding to aggregates, the monomer, and any fragments. Calculate the percentage of aggregates as the ratio of the aggregate peak areas to the total area of all peaks.
Table 2: SEC-HPLC Chromatographic Parameters
| Parameter | Condition |
| Column | SEC, 7.8 mm x 300 mm, 5 µm |
| Mobile Phase | 0.05 M Sodium Phosphate, 0.15 M NaCl, pH 7.0 |
| Flow Rate | 0.5 mL/min |
| Column Temperature | Ambient (e.g., 25°C) |
| Detection Wavelength | 214 nm |
| Injection Volume | 50 µL |
| Run Time | 30 minutes |
Expected Results: Aggregates, being larger, will elute first, followed by the main monomer peak, and then any smaller fragment peaks. The purity is determined by the percentage of the monomer peak area.
Summary of Quantitative Data
The following table summarizes typical acceptance criteria for this compound purity based on these HPLC methods, though specific limits may vary depending on the pharmacopeia and product specifications.
Table 3: Typical Purity Specifications for this compound
| Analytical Method | Parameter | Typical Acceptance Criteria |
| RP-HPLC | Main Peak Purity | ≥ 95.0% |
| Deamidated Forms | ≤ 3.0% | |
| Other Impurities | ≤ 1.0% | |
| SEC-HPLC | Monomer Purity | ≥ 98.0% |
| Aggregates (Dimers and HMW) | ≤ 2.0% | |
| Fragments | Not more than the area of the leading edge of the main peak. |
The described RP-HPLC and SEC-HPLC methods are robust and reliable for the purity analysis of this compound. Proper implementation of these protocols, including system suitability checks, is essential for accurate and reproducible results, ensuring the quality and safety of this compound drug products. These methods form the cornerstone of quality control in the biopharmaceutical industry for this important therapeutic protein.
Application Notes and Protocols for Somatropin Bioassay Using Nb2 Rat Lymphoma Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the bioassay of Somatropin (recombinant human growth hormone, rhGH) using the Nb2 rat lymphoma cell line. This assay is a widely used method for determining the biological activity of this compound, relying on its lactogenic properties to stimulate the proliferation of the Nb2 cell line.
Introduction
The Nb2 rat lymphoma cell line is a valuable tool in endocrinology and cancer research.[1][2] These cells exhibit a strong proliferative response to lactogenic hormones, including prolactin (PRL) and this compound, making them highly suitable for in vitro bioassays to determine the potency of these hormones.[1][3][4][5] The assay is based on the principle that the rate of Nb2 cell proliferation is directly proportional to the concentration of the lactogenic hormone present in the culture medium.[3][6] This method is highly sensitive and specific, providing a reliable system for assessing the biological activity of this compound preparations.[1][3][7]
The proliferation of Nb2 cells is stimulated by this compound in a dose-dependent manner, typically following a sigmoidal curve.[6] This allows for the calculation of key parameters such as the half-maximal effective concentration (EC50), which is a measure of the hormone's potency. The assay can be used for various applications, including quality control of recombinant this compound products, studying structure-function relationships of GH variants, and measuring GH bioactivity in biological fluids.[7][8][9][10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the simplified signaling pathway of this compound-induced proliferation in Nb2 cells and the general experimental workflow for the bioassay.
Figure 1: Simplified this compound Signaling in Nb2 Cells.
Figure 2: this compound Bioassay Workflow.
Experimental Protocols
Materials and Reagents
-
Nb2-11 rat lymphoma cell line (a subclone of the Nb2 line)
-
Fischer's Medium
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Heat-inactivated Horse Serum (HS)
-
2-Mercaptoethanol
-
Sodium Bicarbonate
-
This compound reference standard and test samples
-
Cell proliferation assay reagent (e.g., WST-1, MTT, or [3H]-thymidine)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
Cell Line Maintenance
-
Culture Nb2-11 cells in Fischer's medium supplemented with 10% heat-inactivated FBS, 10% heat-inactivated HS, 0.075% sodium bicarbonate, and 0.05 mM 2-mercaptoethanol.[11]
-
Maintain the cells in suspension culture at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
This compound Bioassay Protocol
-
Cell Starvation: To synchronize the cells and reduce background proliferation, wash the Nb2-11 cells twice with serum-free Fischer's medium. Resuspend the cells in assay medium (Fischer's medium containing 1% heat-inactivated horse serum, 0.075% sodium bicarbonate, and 0.05 mM 2-mercaptoethanol) at a density of 1 x 10^5 cells/mL.[11] Incubate for 24 hours.
-
Assay Setup:
-
Following starvation, centrifuge the cells and resuspend them in fresh assay medium to a final density of 5 x 10^4 cells/well in a 96-well plate (50 µL per well).[11]
-
Prepare serial dilutions of the this compound reference standard and test samples in assay medium. A typical concentration range for the standard curve is 0.1 to 10 ng/mL.[12]
-
Add 50 µL of the diluted standards and samples to the appropriate wells. Include a negative control (assay medium only) and a positive control (a known concentration of this compound).
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Proliferation Measurement:
-
Colorimetric Assay (e.g., WST-1): Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.[6][12] Measure the absorbance at the appropriate wavelength using a microplate reader.
-
[3H]-Thymidine Incorporation: Alternatively, pulse the cells with 1 µCi of [3H]-thymidine for the final 4-6 hours of incubation.[5] Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Presentation and Analysis
The results of the bioassay are typically presented as a dose-response curve, plotting the cell proliferation (e.g., absorbance or CPM) against the logarithm of the this compound concentration. A four-parameter logistic (4-PL) curve is commonly used to fit the data and determine the EC50 value.
| Parameter | Typical Value | Reference |
| Cell Seeding Density | 5 x 10^4 cells/well | [11] |
| Incubation Time | 48 - 72 hours | [11] |
| This compound Concentration Range | 0.1 - 10 ng/mL | [12] |
| Typical EC50 | 1 - 5 ng/mL | [6] |
| Proliferation Detection Method | WST-1, MTT, [3H]-thymidine | [5][6][12] |
Table 1: Summary of Quantitative Data for this compound Bioassay using Nb2 Cells.
Specificity Considerations
It is important to note that Nb2 cells also respond to other lactogenic hormones, such as prolactin.[3] To ensure the assay is specific for this compound, especially when testing biological samples that may contain other lactogenic hormones, specific antibodies against those hormones can be added to the assay medium to neutralize their effects.[3][7] For instance, anti-prolactin antibodies can be used to block the mitogenic effect of prolactin.[7] Similarly, the growth-stimulatory effect of this compound can be completely inhibited by the addition of excess anti-hGH antibodies.[3]
References
- 1. Cultured Nb rat lymphoma cells in endocrine and cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. A new sensitive and specific bioassay for lactogenic hormones: measurement of prolactin and growth hormone in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Sensitive and Specific Bioassay for Lactogenic Hormones: Measurement of Prolactin and Growth Hormone in Human Serum*: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Biological activities of human growth hormone and its derivatives estimated by measuring DNA synthesis in Nb2 node rat lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of growth hormone bioactivity using the Nb2 cell bioassay in children with growth disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The bioassay of bovine placental lactogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Growth hormone specific stimulation of mitosis by size-fractionated serum from patients with growth hormone insufficiency: a study on the rat lymphoma cell line, Nb2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative study of serum human growth hormone measurement with NB2 lymphoma cell bioassay, IM-9 receptor modulation assay, and radioimmunoassay in children with disorders of growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for the Purification of Recombinant Somatropin from E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction: Recombinant Human Growth Hormone (Somatropin) is a widely used therapeutic protein. Its production in Escherichia coli is a cost-effective and scalable method. However, high-level expression in E. coli often leads to the formation of insoluble and inactive protein aggregates known as inclusion bodies.[1][2][3] This necessitates downstream processing steps involving solubilization and refolding to obtain the biologically active protein.[1][2][3] Alternatively, optimizing expression conditions can lead to the production of soluble and correctly folded this compound, simplifying the purification workflow.[1][2]
This document provides detailed protocols and application notes for two primary strategies for purifying recombinant this compound from E. coli:
-
Purification from Soluble Expression: A direct approach for correctly folded protein.
-
Purification from Inclusion Bodies: A common method for high-yield expression, requiring additional solubilization and refolding steps.
Strategy 1: Purification of Soluble Recombinant this compound
This strategy focuses on optimizing expression conditions to maximize the yield of soluble, active this compound, thereby avoiding the need for denaturation and refolding. This approach can significantly streamline the purification process.[1][2]
Experimental Workflow for Soluble this compound Purification
Caption: Workflow for purifying soluble this compound.
Protocol 1.1: Optimized Expression and Cell Lysis
-
Expression:
-
Transform E. coli BL21 (DE3) cells with a this compound expression plasmid (e.g., pET-28a-hGH).
-
Grow the culture in LB medium containing the appropriate antibiotic (e.g., 50 µg/ml kanamycin) at 37°C with shaking until an OD600 of ~0.6 is reached.[1]
-
Induce protein expression with 1 mM IPTG and reduce the temperature to 16°C.[1][2]
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation at 10,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C or proceed directly to lysis.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 25 ml of lysis buffer (50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 0.1% Triton X-100, 1 mg/ml lysozyme, 1x protease inhibitor cocktail).[1][2]
-
Disrupt the cells by sonication on ice.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet cell debris.[1][2]
-
Collect the supernatant, which contains the soluble this compound.
-
Protocol 1.2: Chromatographic Purification of His-tagged Soluble this compound
-
Affinity Chromatography (IMAC):
-
Equilibrate a 5 ml Ni-NTA agarose column with binding buffer (e.g., 50 mM Tris-HCl, pH 8.0).[1]
-
Apply the soluble fraction (supernatant from step 3 of Protocol 1.1) to the column.
-
Wash the column with a suitable wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound using an elution buffer containing imidazole.
-
-
Anion-Exchange Chromatography:
-
Size-Exclusion Chromatography:
-
Pool the fractions containing this compound from the anion-exchange step.
-
Concentrate the sample if necessary.
-
Load the sample onto a HiLoad 26/30 Superdex 200 gel-filtration column equilibrated with a buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, and 10% glycerol.[1][2]
-
Collect the fractions corresponding to monomeric this compound.
-
Quantitative Data for Soluble this compound Purification
| Purification Step | Total Protein (mg) | This compound (mg) | Yield (%) | Purity (%) |
| Soluble Extract | 150 | 12 | 100 | ~8 |
| Ni-NTA Affinity | 15 | 10.5 | 87.5 | ~70 |
| Anion Exchange (Mono Q) | 6.5 | 6.2 | 51.7 | ~95 |
| Size Exclusion | 5.2 | 5.1 | 42.5 | >97 |
Note: Data is synthesized from multiple sources for illustrative purposes and may vary based on experimental conditions.[1][2]
Strategy 2: Purification of Recombinant this compound from Inclusion Bodies
This is a widely used method when high-level expression results in the formation of insoluble protein aggregates. While it requires additional steps, it can yield large quantities of protein.
Experimental Workflow for Inclusion Body Purification
Caption: Workflow for purifying this compound from inclusion bodies.
Protocol 2.1: Isolation and Washing of Inclusion Bodies
-
Cell Lysis:
-
Resuspend the cell pellet from a high-expression culture in a lysis buffer.
-
Lyse the cells using a high-pressure homogenizer (French press) at 18,000 psi or by extensive sonication.[4]
-
-
Inclusion Body Harvesting:
-
Centrifuge the lysate at a low speed (e.g., 8,000 rpm) to pellet the dense inclusion bodies.[4]
-
Discard the supernatant containing soluble host cell proteins.
-
-
Inclusion Body Washing:
-
Resuspend the inclusion body pellet in a wash buffer containing a detergent such as 0.5-1.0% Triton X-100.[5][6] This helps to remove membrane components and other contaminants.
-
Stir for 15-30 minutes.[7]
-
Centrifuge to recover the washed inclusion bodies.
-
Repeat the washing step multiple times to achieve a high purity of the inclusion bodies (often >95%).[4]
-
Protocol 2.2: Solubilization and Refolding of this compound
-
Solubilization:
-
Resuspend the purified inclusion bodies in a solubilization buffer. Common denaturants include:
-
Incubate with gentle agitation until the inclusion bodies are fully dissolved.
-
-
Refolding:
-
Pulsatile Renaturation/Dilution: This is a common method to refold the solubilized protein.
-
Slowly add the solubilized this compound solution to a larger volume of refolding buffer (e.g., Tris buffer, pH 8.0) with stirring. This rapid dilution lowers the concentration of the denaturant, allowing the protein to refold.
-
The refolding process can be optimized by adjusting pH, temperature, and the use of additives.
-
Protocol 2.3: Chromatographic Purification of Refolded this compound
-
Ion-Exchange Chromatography:
-
After refolding, clarify the solution by centrifugation or filtration.
-
Load the refolded this compound solution onto a DEAE-Sepharose ion-exchange column.[9]
-
Wash the column and elute the protein with a salt gradient.
-
-
Size-Exclusion Chromatography:
-
Pool and concentrate the fractions containing this compound.
-
Apply the sample to a Sephacryl S-200 gel filtration column to separate the monomeric, correctly folded this compound from aggregates and other impurities.[9]
-
Collect the fractions containing pure, monomeric this compound.
-
Quantitative Data for Inclusion Body-Based Purification
| Purification Step | Total Protein (g) | This compound (g) | Yield (%) | Purity (%) |
| Inclusion Bodies (Washed) | 10 | 9.5 | 100 | ~95 |
| Solubilized Protein | 9.5 | 9.5 | 100 | ~95 |
| After Refolding | 9.5 | 5.7 | 60 | Variable |
| Ion Exchange | 5.2 | 5.0 | 52.6 | ~98 |
| Size Exclusion | 4.8 | 4.75 | 50 | >99 |
Note: Data is synthesized from multiple sources for illustrative purposes. The refolding step is critical and often has the most significant impact on the overall yield.[8][9][10]
Concluding Remarks
The choice between purifying soluble this compound versus recovering it from inclusion bodies depends on various factors, including the expression system, desired final yield, and available equipment. While soluble expression offers a more straightforward purification path, inclusion bodies often provide a higher initial yield of the target protein. Both methods, when optimized, can produce highly pure and biologically active recombinant this compound suitable for research and therapeutic development.
References
- 1. Complete Solubilization and Purification of Recombinant Human Growth Hormone Produced in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complete Solubilization and Purification of Recombinant Human Growth Hormone Produced in Escherichia coli | PLOS One [journals.plos.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Purification of expressed proteins from E [maciverlab.bms.ed.ac.uk]
- 8. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. moodle2.units.it [moodle2.units.it]
- 10. researchgate.net [researchgate.net]
Measuring the Bioactivity of Somatropin: A Guide to Cell-Based Assays
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: Somatropin, a recombinant form of human growth hormone (hGH), is a critical therapeutic protein for treating growth disorders. Ensuring the biological activity and potency of this compound is a mandatory step in its manufacturing and quality control. Cell-based assays are indispensable tools for this purpose, as they measure the physiological response of cells to the hormone, reflecting its mechanism of action. This document provides detailed protocols and comparative data for three common cell-based assays used to determine this compound bioactivity.
The Molecular Mechanism: The JAK-STAT Signaling Pathway
This compound initiates its biological effects by binding to the growth hormone receptor (GHR) on the surface of target cells. This binding event triggers a cascade of intracellular signaling, primarily through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. The binding of this compound causes the GHR to dimerize, which brings two JAK2 molecules into close proximity, allowing them to auto-phosphorylate and become activated. Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the GHR. These phosphorylated sites serve as docking stations for STAT5 proteins. Once docked, STAT5 is phosphorylated by JAK2, leading to its dimerization and translocation into the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes responsible for growth and metabolism.
Caption: this compound/hGH binds to GHR, activating the JAK2-STAT5 signaling cascade.
Key Cell-Based Assays for this compound Bioactivity
Three primary types of cell-based assays are widely used to quantify this compound's biological activity. Each assay leverages a different stage of the signaling pathway.
-
Cell Proliferation Assays: These assays measure the mitogenic effect of this compound on specific cell lines.
-
Reporter Gene Assays (RGA): These assays quantify the activation of the STAT5 transcription factor.
-
Phospho-STAT5 Assays: These assays directly measure the phosphorylation of STAT5, an early and crucial step in the signaling cascade.
Assay 1: Cell Proliferation (Nb2-11 Rat Lymphoma Cells)
The Nb2-11 cell line is a rat T-lymphoma cell line whose proliferation is dependent on lactogenic hormones, including this compound. The rate of proliferation is directly proportional to the concentration of bioactive this compound.
Caption: Workflow for the Nb2-11 cell proliferation bioassay.
Detailed Protocol: Nb2-11 Proliferation Assay
Materials:
-
Nb2-11 cells (e.g., ECACC 97041101)
-
Fischer's Medium
-
Fetal Bovine Serum (FBS), Horse Serum (HS)
-
2-Mercaptoethanol
-
This compound Reference Standard and Test Samples
-
96-well flat-bottom tissue culture plates
-
Cell proliferation reagent (e.g., WST-1)
-
Microplate reader
Procedure:
-
Cell Culture & Starvation:
-
Culture Nb2-11 cells in Fischer's medium supplemented with 10% FBS, 10% HS, and 0.05 mM 2-Mercaptoethanol.
-
To prepare cells for the assay, wash them to remove existing growth factors and resuspend in "starvation medium" (Fischer's medium with 1% HS and no FBS) for 18-24 hours. This synchronizes the cells and increases their responsiveness.
-
-
Cell Seeding:
-
Count the starved cells and adjust the density to 1 x 10^5 cells/mL in fresh starvation medium.
-
Seed 50 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
-
Sample Addition:
-
Prepare serial dilutions of the this compound reference standard and test samples in starvation medium. A typical concentration range is 0.05 pM to 50 pM.
-
Add 50 µL of the diluted standards and samples to the appropriate wells. Include a "cells only" control (no this compound).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
-
Detection:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for an additional 2-4 hours, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the log of the this compound concentration and fit a four-parameter logistic (4PL) curve to determine the EC50 (half-maximal effective concentration) for the standard and test samples. The relative potency of the test sample can be calculated by comparing its EC50 to that of the reference standard.
-
Assay 2: STAT5-Luciferase Reporter Gene Assay (RGA)
This assay uses a mammalian cell line (e.g., Ba/F3, a murine pro-B cell line) that has been engineered to stably express the human GHR and a luciferase reporter gene. The reporter gene's expression is controlled by a promoter containing STAT5 binding elements. When this compound activates the JAK-STAT pathway, the resulting P-STAT5 dimers drive the transcription of luciferase, producing a light signal that is proportional to the this compound bioactivity.[1][2]
Caption: Workflow for the STAT5-Luciferase Reporter Gene Assay.
Detailed Protocol: Ba/F3-hGHR STAT5-Luciferase RGA
Materials:
-
Ba/F3 cells stably expressing hGHR and a STAT5-luciferase reporter construct.
-
Growth Medium (e.g., RPMI 1640 + 10% FBS + selection antibiotic).
-
Assay Medium (e.g., RPMI 1640 + 1% FBS).
-
This compound Reference Standard and Test Samples.
-
96-well solid white, clear-bottom tissue culture plates.
-
Luciferase assay system (e.g., ONE-Step™ Luciferase System).
-
Luminometer.
Procedure:
-
Cell Culture:
-
Maintain the Ba/F3-hGHR-STAT5-Luc cells in growth medium as per the supplier's instructions.
-
-
Assay Preparation:
-
Harvest cells by centrifugation. Wash once with assay medium to remove growth factors.
-
Resuspend the cells in fresh assay medium and adjust the density to 4 x 10^5 cells/mL.
-
-
Cell Seeding:
-
Add 50 µL of the cell suspension (20,000 cells) to each well of a 96-well white plate.
-
-
Sample Addition:
-
Prepare serial dilutions of the this compound reference standard and test samples in assay medium. A typical concentration range is 0.1 ng/mL to 100 ng/mL.[3]
-
Add 50 µL of the diluted standards and samples to the wells.
-
-
Incubation:
-
Incubate the plate for 6 to 24 hours at 37°C in a humidified, 5% CO2 incubator. An incubation time of 16 hours is often optimal.[1]
-
-
Detection:
-
Equilibrate the plate to room temperature.
-
Prepare the luciferase detection reagent according to the manufacturer's protocol.
-
Add 100 µL of the detection reagent to each well.
-
-
Data Analysis:
-
Incubate for 15-30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate luminometer.
-
Plot the relative light units (RLU) against the log of the this compound concentration and fit a 4PL curve to determine the EC50 and relative potency.
-
Comparison of this compound Bioassays
The choice of assay depends on factors such as required throughput, development time, and the specific regulatory phase of the drug. Proliferation assays are traditional and reflect a final physiological outcome, while reporter gene assays offer higher throughput and a more direct readout of the intended signaling pathway.
| Parameter | Nb2-11 Proliferation Assay | Ba/F3-hGHR Proliferation Assay | STAT5-Luciferase Reporter Assay |
| Principle | Measures mitogenic response (cell division) | Measures mitogenic response in hGHR-specific cells | Measures STAT5-mediated gene transcription |
| Cell Line | Rat T-lymphoma (endogenous prolactin receptor) | Murine Pro-B cells transfected with hGHR | Various (e.g., Ba/F3, HEK293) transfected with hGHR & reporter |
| Typical EC50 | ~1-10 pM (~0.02 - 0.22 ng/mL)[4][5] | ~0.16 ng/mL[5] | 0.1 - 10 ng/mL |
| Assay Time | 48 - 96 hours | 24 - 48 hours[6] | 6 - 24 hours |
| Throughput | Moderate | Moderate | High |
| Specificity | Responds to other lactogens (e.g., prolactin)[7] | Highly specific to hGH[3] | Highly specific to pathway activation |
| Precision (RSD) | Variable | Good (1.1 - 19.7%)[8] | Generally Good |
| Endpoint | Colorimetric (Absorbance) | Colorimetric / Fluorometric / Luminescent | Luminescent |
Summary and Conclusion
Cell-based bioassays are fundamental for the characterization and quality control of this compound. The Nb2-11 proliferation assay is a classic method, while engineered cell lines used in Ba/F3-hGHR proliferation and STAT5 reporter gene assays offer improved specificity and throughput. The selection of an appropriate assay should be based on a balance of scientific needs, throughput requirements, and the developmental stage of the therapeutic product. All assays, when properly validated, provide a reliable measure of the biological potency of this compound, ensuring its clinical efficacy and safety.
References
- 1. abeomics.com [abeomics.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A novel specific bioassay for serum human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Bioassay System for Human Growth Hormone Determination with Close Correlation to Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nb2-11 | Culture Collections [culturecollections.org.uk]
- 8. A novel bioassay based on human growth hormone (hGH) receptor mediated cell proliferation: measurement of 20K-hGH and its modified forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Somatropin Sample Preparation for Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatropin, a recombinant form of human growth hormone (hGH), is a 191-amino acid, 22-kDa polypeptide therapeutic used to treat growth disorders. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Mass spectrometry (MS)-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have emerged as a powerful alternative to traditional ligand-binding assays, offering high specificity and the ability to distinguish between different isoforms.[1][2][3] This document provides detailed protocols for the preparation of this compound samples from biological matrices for subsequent mass spectrometry analysis, focusing on a bottom-up proteomics approach involving immunocapture, tryptic digestion, and solid-phase extraction.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various published methods for the analysis of this compound using mass spectrometry. This data allows for a comparative assessment of different sample preparation and analysis strategies.
| Method Description | Analyte | Matrix | LLOQ (ng/mL) | Recovery (%) | Reference |
| Immunocapture-LC-HR-MS (Intact) | This compound | Rat Plasma | 10 | 70 | [2][4] |
| Immunocapture-LC-HR-MS (Deconvoluted) | This compound | Rat Plasma | 30 | 70 | [2][4] |
| LC-HR-MS/MS (Digestion) | This compound | Rat Plasma | 25 | Not Reported | [5][6] |
| LC-MS/MS (Digestion) | This compound | Rat Plasma | 100 | Not Reported | [5][6] |
| Immunocapture-LC-MS/MS (Digestion) | This compound (22-kDa isoform) | Human Serum/Plasma | 0.5 | Not Reported | [3] |
| LC-MS/MS (Digestion) | rhGH | Rat Plasma | 10 | Not Reported | [4] |
Experimental Protocols
This section details the step-by-step methodologies for the preparation of this compound samples for mass spectrometry analysis. The workflow is designed to ensure high recovery, efficient digestion, and sample purity for sensitive and reproducible quantification.
Protocol 1: Immunocapture of this compound from Plasma/Serum
This protocol describes the enrichment of this compound from a complex biological matrix using magnetic beads coupled with a specific anti-hGH antibody.[1][7]
Materials:
-
Anti-hGH polyclonal antibodies
-
Protein A/G magnetic beads
-
Plasma or Serum samples
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Wash Buffer 1: PBS with 0.05% Tween-20
-
Wash Buffer 2: 50 mM Ammonium Bicarbonate in water
-
Elution Buffer: 0.1% Trifluoroacetic Acid (TFA) in water
-
Microcentrifuge tubes
-
Magnetic rack
Procedure:
-
Antibody-Bead Conjugation:
-
Resuspend the magnetic beads thoroughly by vortexing.
-
Transfer 50 µL of the bead slurry to a microcentrifuge tube.
-
Place the tube on a magnetic rack to separate the beads from the storage buffer. Remove and discard the supernatant.
-
Wash the beads twice with 500 µL of PBS.
-
Resuspend the beads in 200 µL of PBS.
-
Add 5-10 µg of anti-hGH antibody to the bead suspension.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for antibody conjugation.
-
Place the tube on the magnetic rack, remove the supernatant, and wash the beads three times with 500 µL of PBS.
-
-
Immunocapture:
-
To the antibody-conjugated beads, add 500 µL of plasma or serum sample.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Place the tube on the magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of Wash Buffer 1.
-
Wash the beads twice with 1 mL of Wash Buffer 2 to remove any remaining detergents.
-
-
Elution (for intact mass analysis) or On-Bead Digestion (for bottom-up proteomics):
-
For intact mass analysis, proceed to the elution step. For bottom-up proteomics, proceed directly to Protocol 2 for on-bead digestion.
-
-
Elution:
-
Add 50-100 µL of Elution Buffer to the beads.
-
Incubate for 5-10 minutes at room temperature with occasional vortexing.
-
Place the tube on the magnetic rack and carefully transfer the eluate containing the purified this compound to a new microcentrifuge tube.
-
The sample is now ready for intact mass analysis or can be further processed for digestion.
-
Protocol 2: In-Solution/On-Bead Tryptic Digestion
This protocol outlines the enzymatic digestion of this compound into smaller peptides suitable for LC-MS/MS analysis. This can be performed in-solution on the eluate from Protocol 1 or directly on the beads (on-bead digestion).[8][9][10][11]
Materials:
-
Ammonium Bicarbonate (NH4HCO3), 50 mM, pH 8.0
-
Dithiothreitol (DTT), 100 mM in 50 mM NH4HCO3
-
Iodoacetamide (IAM), 100 mM in 50 mM NH4HCO3 (prepare fresh and protect from light)
-
Trypsin, MS-grade (e.g., Promega Sequencing Grade Modified Trypsin)
-
Trifluoroacetic Acid (TFA), 10% in water
-
Incubator/Thermomixer
Procedure:
-
Denaturation and Reduction:
-
In-solution: To the eluted this compound sample, add an equal volume of 100 mM NH4HCO3.
-
On-bead: Resuspend the beads from Protocol 1 in 50 µL of 50 mM NH4HCO3.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 60°C for 30 minutes with gentle shaking.
-
Cool the sample to room temperature.
-
-
Alkylation:
-
Add IAM to a final concentration of 20 mM.
-
Incubate at room temperature in the dark for 30 minutes.
-
-
Digestion:
-
Add trypsin to the sample at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate at 37°C for 4 hours to overnight with gentle shaking.
-
-
Quenching the Reaction:
-
In-solution: Add 10% TFA to a final concentration of 0.5-1% to stop the digestion.
-
On-bead: Place the tube on a magnetic rack and transfer the supernatant containing the digested peptides to a new tube. Add 10% TFA to the supernatant to a final concentration of 0.5-1%.
-
Protocol 3: Peptide Cleanup using C18 Solid-Phase Extraction (SPE)
This protocol describes the desalting and concentration of the tryptic peptides prior to LC-MS/MS analysis using a C18 SPE microspin column or plate.[12][13][14][15]
Materials:
-
C18 SPE microspin column or 96-well plate
-
Conditioning Solution: 100% Acetonitrile (ACN)
-
Equilibration Solution: 0.1% TFA in water
-
Wash Solution: 0.1% TFA in water
-
Elution Solution: 50-80% ACN with 0.1% TFA
-
Centrifuge or vacuum manifold
Procedure:
-
Conditioning:
-
Add 200 µL of Conditioning Solution to the C18 column/well.
-
Centrifuge at a low speed or apply a vacuum to pass the solution through. Repeat this step.
-
-
Equilibration:
-
Add 200 µL of Equilibration Solution to the C18 column/well.
-
Centrifuge or apply a vacuum to pass the solution through. Repeat this step.
-
-
Sample Loading:
-
Load the acidified peptide sample from Protocol 2 onto the C18 column/well.
-
Centrifuge or apply a vacuum to slowly pass the sample through the sorbent.
-
-
Washing:
-
Add 200 µL of Wash Solution to the C18 column/well.
-
Centrifuge or apply a vacuum to pass the solution through. Repeat this step twice to ensure all salts are removed.
-
-
Elution:
-
Place a clean collection tube or plate under the SPE column/plate.
-
Add 50-100 µL of Elution Solution to the C18 column/well.
-
Centrifuge or apply a vacuum to elute the peptides into the collection tube/plate. Repeat this step to maximize recovery.
-
-
Sample Finalization:
-
Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitute the peptides in a small volume (e.g., 20-50 µL) of a suitable solvent for LC-MS/MS analysis (e.g., 2% ACN with 0.1% formic acid).
-
Visualizations
Experimental Workflow
The following diagram illustrates the complete sample preparation workflow from plasma/serum to the final peptide sample for LC-MS/MS analysis.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. Intact protein quantification in biological samples by liquid chromatography - high-resolution mass spectrometry: this compound in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective quantification of the 22-kDa isoform of human growth hormone 1 in serum and plasma by immunocapture and LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 6. Improving selectivity and sensitivity of protein quantitation by LC-HR-MS/MS: determination of this compound in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 8. mass-spec.siu.edu [mass-spec.siu.edu]
- 9. bioscience.fi [bioscience.fi]
- 10. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 11. bpmsf.ucsd.edu [bpmsf.ucsd.edu]
- 12. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The use of underloaded C(18) solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
Illuminating the Path of a Growth Hormone: In Vivo Imaging Techniques for Tracking Somatropin Distribution
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Somatropin, a recombinant form of human growth hormone (GH), is a crucial therapeutic agent for treating growth disorders. Understanding its in vivo distribution, target engagement, and pharmacokinetic profile is paramount for optimizing its therapeutic efficacy and safety. This document provides detailed application notes and experimental protocols for utilizing advanced in vivo imaging techniques to track the biodistribution of this compound. The methodologies covered include single-photon emission computed tomography (SPECT), positron emission tomography (PET), and fluorescence imaging, offering non-invasive, real-time visualization and quantification of this compound's journey through a living organism.
Key In Vivo Imaging Modalities for this compound Tracking
The selection of an appropriate imaging modality depends on the specific research question, required sensitivity, spatial resolution, and the nature of the labeled this compound.
-
Radiolabeling for SPECT and PET Imaging: These highly sensitive techniques utilize radioisotopes to label this compound, allowing for deep-tissue imaging and quantitative analysis of its distribution. SPECT typically employs gamma-emitting isotopes like Technetium-99m (99mTc), while PET uses positron-emitting isotopes. These methods are well-suited for pharmacokinetic studies and determining the percentage of injected dose per gram of tissue (%ID/g) in various organs.[1][2]
-
Fluorescence Imaging: This modality involves conjugating this compound with fluorescent dyes. It is particularly useful for visualizing distribution in superficial tissues and for studies on receptor engagement at the cellular level.[3][4] Non-invasive fluorescence molecular tomography (FMT) can provide quantitative data on the biodistribution of fluorescently labeled agents.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on the biodistribution and pharmacokinetics of labeled this compound and its analogs.
Table 1: Pharmacokinetic Parameters of Radiolabeled Growth Hormone Analogs in Rodents
| Parameter | 125I-oGH (Normal Mice) | 125I-oGH (Transgenic Mice) | Reference |
| t1/2 α (slow compartment) | 70 ± 8 min | 160 ± 23 min | [5] |
| t1/2 β (middle compartment) | ~10 min | ~10 min | [5] |
| t1/2 γ (rapid compartment) | 2.2 ± 0.5 min | 1.2 ± 0.3 min | [5] |
| Mean Residence Time | 55 ± 5 min | 167 ± 24 min | [5] |
Table 2: Biodistribution of Radiolabeled and Fluorescently Labeled this compound Analogs in Rodents
| Organ | 125I-hGH (%ID/g) in Rats (15 min post-injection) | Fluorescent Somapacitan (%ID/g) in Mice (24h post-injection) | Reference |
| Liver | ~24% of injected radioactivity | ~15 | [4][6] |
| Kidneys | Not specified | ~5 | [4] |
| Spleen | Not specified | <1 | [4] |
| Lungs | Not specified | <1 | [4] |
| Heart | Not specified | <1 | [4] |
| Muscle | Not specified | <1 | [4] |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Iodine-131 for SPECT Imaging
This protocol describes the radiolabeling of this compound with Iodine-131 (¹³¹I) using the Chloramine-T method for subsequent in vivo biodistribution studies.[7]
Materials:
-
Recombinant human this compound (pGH, mGH, or variants)
-
Na¹³¹I solution
-
Chloramine-T solution
-
Sodium metabisulfite solution
-
Phosphate buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Syringes and needles
-
Radiation shielding
Procedure:
-
In a shielded vial, combine 50 µg of this compound dissolved in 50 µL of PBS with 37 MBq of Na¹³¹I.
-
Initiate the iodination reaction by adding 50 µg of Chloramine-T.
-
Incubate the reaction mixture with orbital agitation for 45 minutes at room temperature.
-
Stop the reaction by adding 100 µg of sodium metabisulfite.
-
Purify the ¹³¹I-labeled this compound from free ¹³¹I using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the radiolabeled protein and determine the radiochemical purity using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of >95% is desirable.
-
The final product is ready for in vivo administration.
Protocol 2: In Vivo SPECT Imaging and Biodistribution Analysis of ¹³¹I-Somatropin in Mice
This protocol outlines the procedure for in vivo SPECT imaging and ex vivo biodistribution analysis following the administration of ¹³¹I-Somatropin in mice.[7]
Animal Model:
-
C57BL/6J mice are a suitable strain for this study. All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
Procedure:
-
Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).
-
Administer a saline solution containing ¹³¹I-Somatropin (e.g., 0.12 MBq and 0.16 µg of hormone per mouse) via intraperitoneal injection.[7]
-
At predetermined time points (e.g., 45 minutes post-injection), perform whole-body SPECT imaging using a gamma camera equipped with a high-energy collimator.
-
Following the final imaging session, euthanize the animals by a humane method.
-
Dissect major organs (liver, kidneys, spleen, lungs, heart, muscle, brain, etc.) and collect blood samples.
-
Weigh each organ and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ. The tissue/blood ratio can be determined by dividing the tissue activity (%ID/g) by the blood activity (%ID/g).[7]
Protocol 3: Fluorescent Labeling of this compound for In Vivo Optical Imaging
This protocol describes the labeling of this compound with a near-infrared (NIR) fluorescent dye for in vivo imaging studies.[4]
Materials:
-
Recombinant human this compound
-
NIR fluorescent dye with an NHS-ester reactive group (e.g., Alexa Fluor 680 NHS Ester)
-
Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Dissolve the NIR fluorescent dye in DMSO to prepare a stock solution.
-
Dissolve this compound in the sodium bicarbonate buffer.
-
Add the fluorescent dye stock solution to the this compound solution at a specific molar ratio (e.g., 3:1 dye-to-protein).
-
Incubate the reaction mixture for 1 hour at room temperature in the dark with gentle stirring.
-
Purify the fluorescently labeled this compound from the unreacted dye using a size-exclusion chromatography column.
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at its maximum absorption wavelength).
-
The final product should be stored protected from light.
Protocol 4: In Vivo Fluorescence Molecular Tomography (FMT) of Labeled this compound in Mice
This protocol details the in vivo imaging of fluorescently labeled this compound using FMT to quantify its biodistribution.[4]
Animal Model:
-
Nude mice are often used for fluorescence imaging to minimize signal attenuation by fur.
Procedure:
-
Anesthetize the mice.
-
Administer the fluorescently labeled this compound via intravenous or subcutaneous injection.
-
At various time points post-injection, place the mouse in the FMT imaging chamber.
-
Acquire whole-body tomographic fluorescence images using an appropriate FMT system.
-
Reconstruct the 3D fluorescence data and co-register it with an anatomical map (e.g., from a micro-CT scan).
-
Define regions of interest (ROIs) for major organs and quantify the fluorescence signal within each ROI.
-
The data can be expressed as the percentage of injected dose per gram of tissue (%ID/g).
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its effects by binding to the growth hormone receptor (GHR), which activates intracellular signaling cascades, primarily the JAK/STAT and MAPK/ERK pathways. This leads to the transcription of target genes, including Insulin-like Growth Factor 1 (IGF-1).[8]
Caption: this compound signaling cascade.
Experimental Workflow for In Vivo Imaging
The general workflow for in vivo imaging of this compound distribution involves several key steps, from labeling the molecule to analyzing the imaging data.
Caption: In vivo imaging workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. MicroSPECT and MicroPET Imaging of Small Animals for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Whole Body Biodistribution of Fluorescent-Labeled Agents by Non-Invasive Tomographic Imaging | PLOS One [journals.plos.org]
- 4. Tissue Distribution and Receptor Activation by Somapacitan, a Long Acting Growth Hormone Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of radioiodinated human and ovine growth hormones in transgenic mice expressing bovine growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vivo uptake of human growth hormone in male rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inac2024.aben.org.br [inac2024.aben.org.br]
- 8. Frontiers | The Growth Hormone Receptor: Mechanism of Receptor Activation, Cell Signaling, and Physiological Aspects [frontiersin.org]
Application Notes and Protocols for Stable Somatropin Expression in Cell Lines Using Lentiviral Vectors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant human growth hormone (rhGH), or Somatropin, is a crucial therapeutic protein for treating growth disorders.[1][2] The establishment of stable cell lines capable of consistent and long-term this compound production is a critical step in both research and biopharmaceutical manufacturing. Lentiviral vectors have emerged as a highly effective tool for this purpose due to their ability to integrate into the host cell genome, ensuring stable and heritable expression of the transgene.[3][4][5][6][7]
These application notes provide a comprehensive guide to utilizing lentiviral vectors for the generation of stable this compound-expressing cell lines. We will cover vector design considerations, detailed protocols for vector construction, virus production, cell transduction, and methods for verifying stable expression.
Signaling Pathway of this compound
This compound exerts its biological effects by binding to the growth hormone receptor (GHR) on the surface of target cells.[1][8] This binding event triggers a signaling cascade, primarily through the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway.[1][2][9] Upon ligand binding, the GHR dimerizes, leading to the activation of associated JAK2 tyrosine kinases.[8][9] Activated JAK2 then phosphorylates various downstream targets, including the STAT proteins.[1][9] Phosphorylated STATs translocate to the nucleus and act as transcription factors, regulating the expression of genes involved in growth and metabolism, most notably Insulin-like Growth Factor 1 (IGF-1).[1][10]
Experimental Workflow
The overall process of generating stable this compound-expressing cell lines using lentiviral vectors involves several key stages, from vector construction to the characterization of the final cell line. This workflow ensures the successful and efficient creation of a reliable production system.
Data Presentation
Table 1: Lentiviral Transduction Efficiency and this compound Expression
| Cell Line | Vector | Promoter | Transduction Efficiency (%) | This compound Expression Level | Stability | Reference |
| Murine Skeletal Myoblasts | pLenti6/V5-hGH | CMV | ~40% (EGFP control) | Significantly higher than control (P < 0.01) | Stable for at least 8 weeks | [10] |
| Human Somatotroph Adenoma | HIV-1 derived vector | PGK | High (not quantified) | Expression peaked at day 5 | Present at day 90 | [11] |
| CHO-K1 | Lv-hah5 (example) | CMV | Not specified | High (OD > 0.5) | Stable | [12][13] |
| HEK293T (producer line) | Single DNA construct | Doxycycline-inducible | Not applicable | Up to 2.42 x 107 TU/mL (GFP) | Stable | [5][14] |
Table 2: Quantification of Lentiviral Vector Integration and Expression
| Method | Purpose | Typical Results | Reference |
| Quantitative PCR (qPCR) | Determine vector copy number (VCN) per cell. | 1-10 copies/cell, depending on MOI. | [15][16][17] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantify secreted this compound in culture medium. | ng/mL to µg/mL range, cell line dependent. | [10] |
| Radioimmunoassay (RIA) | Highly sensitive quantification of secreted this compound. | pg/mL to ng/mL range. | [10] |
| Western Blot | Confirm protein expression and size. | Detection of a band at ~22 kDa. | |
| Flow Cytometry | Assess transduction efficiency using a fluorescent reporter gene (e.g., GFP). | Percentage of fluorescent cells. | [10][11] |
Experimental Protocols
Protocol 1: Construction of pLenti-hGH Expression Vector
This protocol outlines the subcloning of the human growth hormone (hGH) cDNA into a lentiviral expression vector.
-
Vector and Insert Preparation:
-
Obtain the hGH cDNA sequence. This can be synthesized or amplified from a template.
-
Select a suitable third-generation lentiviral transfer vector plasmid.[18] A common choice is one that includes a strong constitutive promoter (e.g., CMV) and a selectable marker (e.g., blasticidin or puromycin resistance).[3][10]
-
Digest both the hGH cDNA insert and the lentiviral vector with appropriate restriction enzymes.
-
Purify the digested vector and insert using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with the purified vector and insert at a suitable molar ratio (e.g., 1:3).
-
Incubate the reaction as recommended by the ligase manufacturer.
-
-
Transformation:
-
Transform the ligation product into competent E. coli cells.
-
Plate the transformed cells on an agar plate containing the appropriate antibiotic for selection.
-
Incubate overnight at 37°C.
-
-
Verification:
-
Pick several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the hGH cDNA by restriction digest analysis and Sanger sequencing.[10]
-
Protocol 2: Lentivirus Production and Titer Determination
This protocol describes the production of lentiviral particles in a packaging cell line.
-
Cell Seeding (Day 0):
-
Seed HEK293T cells (a common packaging cell line) in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection.[19]
-
-
Transfection (Day 1):
-
Prepare a DNA mixture containing your pLenti-hGH transfer plasmid and the packaging plasmids (e.g., psPAX2 and pMD2.G for a 2nd generation system, or equivalent for 3rd generation).[18][20] A common ratio is 4:3:1 for transfer:packaging:envelope plasmids.
-
Use a suitable transfection reagent, such as Polyethylenimine (PEI) or a commercial lipid-based reagent.[19][20]
-
Add the transfection complex to the HEK293T cells and incubate.
-
-
Virus Harvest (Day 3-4):
-
After 48-72 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.[20]
-
Centrifuge the supernatant at a low speed to pellet any cell debris.
-
Filter the supernatant through a 0.45 µm filter to remove remaining debris.[6][20] The virus can be used directly or concentrated.
-
-
Titer Determination:
-
To determine the viral titer (transducing units per mL, TU/mL), perform serial dilutions of the viral supernatant.
-
Transduce a target cell line (e.g., HEK293T) with the dilutions in the presence of polybrene (e.g., 8 µg/mL).[6][7]
-
After 72 hours, measure the percentage of transduced cells (e.g., by flow cytometry if a fluorescent reporter is present, or by counting antibiotic-resistant colonies after selection).
-
Calculate the titer based on the dilution factor and the number of transduced cells.[21]
-
Protocol 3: Generation of Stable this compound-Expressing Cell Lines
This protocol details the transduction of target cells and the selection of a stable polyclonal or monoclonal cell line.
-
Cell Seeding (Day 0):
-
Seed your target cell line (e.g., CHO, HEK293) in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[3]
-
-
Transduction (Day 1):
-
Thaw the lentiviral stock on ice.
-
Prepare different dilutions of the virus in fresh culture medium containing polybrene (final concentration 4-8 µg/mL) to achieve a desired multiplicity of infection (MOI).[3][7]
-
Replace the medium on the target cells with the virus-containing medium.
-
Incubate for 24-48 hours.
-
-
Antibiotic Selection (Day 3 onwards):
-
Replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin, blasticidin). The optimal concentration should be predetermined by generating a kill curve for your specific cell line.[3][6]
-
Continue to culture the cells, replacing the medium with fresh antibiotic-containing medium every 2-3 days.
-
Untransduced cells will die off over the course of 1-2 weeks.[3]
-
-
Expansion and Analysis:
-
Once antibiotic-resistant colonies are visible, they can be pooled to create a stable polyclonal population or isolated using cloning cylinders or limiting dilution to establish monoclonal cell lines.
-
Expand the stable cell population(s).
-
Verify the integration of the lentiviral construct into the host genome by PCR on genomic DNA.
-
Confirm and quantify this compound expression from the stable cell line using ELISA or Western blot analysis of the culture supernatant.[10]
-
Protocol 4: Quantification of this compound Expression by ELISA
This protocol provides a method for quantifying the amount of secreted this compound.
-
Sample Collection:
-
Culture the stable this compound-expressing cell line for 24-48 hours.
-
Collect the culture supernatant and centrifuge to remove any cells or debris.
-
-
ELISA Procedure:
-
Use a commercially available human Growth Hormone ELISA kit.
-
Follow the manufacturer's instructions for coating the plate with capture antibody, blocking, adding standards and samples, adding detection antibody, adding substrate, and stopping the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the this compound standards.
-
Determine the concentration of this compound in your samples by interpolating their absorbance values from the standard curve.
-
Normalize the expression level to the cell number and time (e.g., pg/cell/day).
-
Conclusion
Lentiviral vectors provide a robust and reliable method for establishing cell lines with stable, long-term expression of this compound.[3][5][10] The protocols and data presented here offer a comprehensive framework for researchers and drug development professionals to successfully generate and characterize these valuable cell lines. Careful optimization of vector design, viral titer, and selection conditions will ensure the development of high-producing and stable clones for research and therapeutic applications.
References
- 1. What is the mechanism of Recombinant this compound? [synapse.patsnap.com]
- 2. Growth hormone - Wikipedia [en.wikipedia.org]
- 3. addgene.org [addgene.org]
- 4. Lentiviral Vectors for Delivery of Gene-Editing Systems Based on CRISPR/Cas: Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment and Characterization of a Stable Producer Cell Line Generation Platform for the Manufacturing of Clinical-Grade Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Guide to Stable Lentiviral Cell Line Construction - Creative Biogene [creative-biogene.com]
- 7. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Growth hormone signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Construction of human growth hormone lentiviral vector and its expression in murine skeletal myoblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lentiviral vectors efficiently transduce human gonadotroph and somatotroph adenomas in vitro. Targeted expression of transgene by pituitary hormone promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stable lentiviral transformation of CHO cells for the expression of the hemagglutinin H5 of avian influenza virus in suspension culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid Lentiviral Vector Producer Cell Line Generation Using a Single DNA Construct - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of lentiviral vector copy numbers in individual hematopoietic colony-forming cells shows vector dose-dependent effects on the frequency and level of transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of lentiviral vector copy numbers in individual hematopoietic colony-forming cells shows vector dose-dependent effects on the frequency and level of transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. addgene.org [addgene.org]
- 19. addgene.org [addgene.org]
- 20. Process for an efficient lentiviral cell transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lentivirus-mediated Conditional Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Somatropin Aggregation in Aqueous Solutions
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent Somatropin (recombinant human growth hormone, rHGH) aggregation in experimental and formulation settings.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My this compound solution appears cloudy or contains visible particles. What is happening?
A: Cloudiness or visible particulates are hallmark signs of protein aggregation.[1] This occurs when this compound molecules clump together to form large, insoluble complexes.[2] Aggregation can be triggered by a variety of factors including improper pH, high temperature, mechanical stress (like vortexing), or high protein concentration.[3][4] The process can involve the formation of non-covalent associates or covalent linkages between protein chains.[5]
Q2: I observed aggregation after vortexing or vigorous mixing. How can I avoid this?
A: this compound is sensitive to mechanical stress, which can cause aggregation at air-water interfaces.[4] Vortex mixing a 0.5 mg/mL solution of hGH in phosphate buffer (pH 7.4) for just one minute can cause as much as 67% of the protein to precipitate.[4]
-
Solution: Mix solutions by gentle swirling or slow inversion instead of vortexing or vigorous shaking. If your protocol requires exposure to interfaces (e.g., during emulsification), consider adding surfactants like Pluronic F127 or Polysorbate 80, which can protect the protein.[4][6]
Q3: My aggregation issue seems to be temperature-related. What are the optimal temperature conditions?
A: Thermal stress is a primary driver of this compound aggregation.[7][8] Stability is highly dependent on temperature, and elevated temperatures can lead to unfolding and subsequent aggregation.[2][9]
-
Solution: For short-term storage and handling, keep this compound solutions at 4°C. For long-term storage, aliquoting and freezing at -80°C is recommended.[1] When freezing, use a cryoprotectant like glycerol to prevent aggregation during freeze-thaw cycles.[1][10] Avoid repeated freeze-thaw cycles.
Q4: I suspect my buffer conditions are causing the problem. How do I choose the right buffer and pH?
A: The pH of your solution is critical. Proteins are often least soluble and most prone to aggregation near their isoelectric point (pI).[1][11] The pI of this compound is approximately 4.9-5.3.[9][12]
-
Solution: Adjust the buffer pH to be at least one to two units away from the pI.[11] Studies show that this compound aggregation is faster at pH 5.8 than at pH 7.0 due to reduced electrostatic stabilization.[7][8] Generally, thermal stability is higher at basic pH conditions compared to acidic ones.[13] A histidine or citrate buffer at a concentration of 10 mM and a pH of 6.25 to 6.5 has been shown to provide good physical and chemical stability.[12] Tris buffer has also been demonstrated to enhance this compound stability by preventing aggregation.[3]
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound aggregation?
A: this compound aggregation is a complex process influenced by both intrinsic properties of the protein and extrinsic environmental factors.[5] Key causes include:
-
pH and Isoelectric Point (pI): Aggregation is more rapid when the solution pH is close to this compound's pI (~5.0), where there is less electrostatic repulsion between molecules.[7][8]
-
Temperature: Higher temperatures increase the rate of protein unfolding and degradation, leading to aggregation.[3][7]
-
Mechanical Stress: Agitation, such as shaking or vortexing, can induce aggregation at air-liquid interfaces.[4]
-
High Protein Concentration: Increased concentration can promote intermolecular interactions that lead to aggregation.[1]
-
Chemical Degradation: Processes like oxidation and deamidation can alter the protein's structure and lead to aggregation.[3][9]
Q2: Which excipients are most effective at preventing this compound aggregation?
A: Several classes of excipients are used to stabilize this compound formulations.[14] The choice depends on the specific stressors and desired formulation properties.
-
Buffers: Histidine, citrate, and Tris buffers are effective at maintaining an optimal pH and have stabilizing properties.[3][12]
-
Sugars and Polyols: Sucrose, trehalose, mannitol, and glycerol stabilize proteins through a mechanism known as "preferential exclusion," which helps maintain the protein's hydration shell.[10][14][15]
-
Surfactants: Non-ionic surfactants like Polysorbates (Tween® 20, Tween® 80) and Pluronics (F68, F127) are highly effective at preventing aggregation caused by interfacial stress.[4][6][16]
-
Amino Acids: Arginine and glutamate can increase solubility and prevent aggregation by binding to charged and hydrophobic regions.[17]
-
Other Stabilizers: Heparin has been shown to form adducts with hGH that increase its stability.[18] Hydroxypropyl-ß-cyclodextrins can also prevent aggregation at concentrations above 100 mM.[19]
Q3: How can I detect and quantify this compound aggregation?
A: A combination of analytical techniques is often used to characterize aggregation, as different methods are sensitive to different aggregate sizes.[7][8]
-
Size Exclusion Chromatography (SEC-HPLC): This is the most common method for quantifying soluble aggregates like dimers and trimers.[12][20][21]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is useful for detecting the formation of larger aggregates and sub-visible particles.[7][8]
-
UV-Vis Spectroscopy: An increase in absorbance or light scattering, particularly at higher wavelengths (e.g., 350 nm), can indicate the presence of large, insoluble aggregates.[12]
-
Asymmetric Flow Field-Flow Fractionation (AF4): AF4 is an advanced technique for separating and characterizing a wide range of aggregate sizes, from small oligomers to large particles.[7][8]
-
Differential Scanning Calorimetry (DSC): DSC measures the thermal stability of a protein, providing insights into how different conditions or excipients affect its unfolding temperature, which is often a precursor to aggregation.[7][8]
Data Presentation: Summary Tables
Table 1: Influence of pH on this compound Stability
| pH Value | Observation | Implication for Stability | Reference(s) |
| ~5.0 | Close to Isoelectric Point (pI) | Lowest stability, high propensity for aggregation. | [7],[8],[9] |
| 5.8 | Faster initial aggregation rate observed. | Reduced electrostatic stabilization leads to instability. | [7],[8] |
| 6.0 - 6.5 | Reduced formation of dimers and higher molecular weight forms. | Good balance of physical and chemical stability. | [12] |
| 7.0 | Slower aggregation rate compared to pH 5.8. | Increased electrostatic repulsion enhances stability. | [7],[8] |
| >7.0 | Generally higher thermal stability (melting temperature). | Basic conditions are generally favorable for stability. | [13] |
Table 2: Common Stabilizing Excipients for this compound Solutions
| Excipient Class | Examples | Typical Concentration Range | Mechanism of Action | Reference(s) |
| Buffers | Histidine, Citrate, Tris | 10-50 mM | Maintain optimal pH away from pI. | [3],[12] |
| Polyols/Sugars | Glycerol, Sucrose, Mannitol, Trehalose | 5-10% (w/v) | Preferential exclusion, vitrification (in solids). | [10],[15],[22] |
| Surfactants | Polysorbate 80, Pluronic F127 | 0.01-0.1% (w/v) | Prevent surface adsorption and interfacial stress. | [6],[4],[16] |
| Amino Acids | Arginine, Glutamate | 50 mM | Inhibit aggregation via direct binding and charge screening. | [17] |
| Cyclodextrins | Hydroxypropyl-ß-cyclodextrin | >100 mM | Interacts with hGH to stabilize domains prone to aggregation. | [19] |
Experimental Protocols
Protocol 1: Basic Protocol for Evaluating this compound Stability by SEC-HPLC
This protocol outlines a method to assess the formation of soluble aggregates under specific stress conditions (e.g., thermal stress).
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in your chosen buffer (e.g., 10 mM citrate buffer, pH 6.5).
-
Prepare identical formulations with and without the stabilizing excipient(s) you wish to test.
-
Filter all solutions through a 0.22 µm sterile filter to remove pre-existing dust or particles.
-
-
Initial Analysis (T=0):
-
Immediately analyze an aliquot of each formulation using SEC-HPLC to determine the initial percentage of monomer and aggregates. This serves as your baseline.
-
Typical SEC Conditions: Use a column suitable for protein separation (e.g., Shodex PROTEIN LW-803).[21] The mobile phase could be a sodium phosphate buffer with an organic modifier.[21] Detection is typically at 214 or 280 nm.
-
-
Application of Stress:
-
Time-Point Analysis:
-
At each time point, remove a sample from the incubator, allow it to return to room temperature, and analyze by SEC-HPLC.
-
If samples are turbid, centrifuge at high speed (e.g., >10,000 x g for 10 min) and analyze the supernatant to quantify remaining soluble protein.[23]
-
-
Data Analysis:
-
Integrate the chromatograms to determine the peak areas for the monomer, dimer, and any other higher-order aggregates.
-
Calculate the percentage of monomer remaining at each time point using the formula: (% Monomer) = (Monomer Peak Area / Total Peak Area) * 100.
-
Plot the percentage of monomer remaining versus time for each formulation to compare their stability.
-
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 3. Enhancement of The Stability of Human Growth Hormone by Using Tris(hydroxymethyl)aminomethane: Molecular Docking and Experimental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of surfactants on the physical stability of recombinant human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization of recombinant human growth hormone against emulsification-induced aggregation by Pluronic surfactants during microencapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating thermally induced aggregation of this compound- new insights using orthogonal techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. researchgate.net [researchgate.net]
- 12. biotech-asia.org [biotech-asia.org]
- 13. researchgate.net [researchgate.net]
- 14. pharmtech.com [pharmtech.com]
- 15. bioprocessintl.com [bioprocessintl.com]
- 16. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 18. Stabilization of this compound by heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. brieflands.com [brieflands.com]
- 21. shodex.com [shodex.com]
- 22. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Somatropin Dosage for Long-Term Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective and safe use of Somatropin in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: How can I determine the optimal starting dose of this compound for my animal model?
A1: Determining the optimal starting dose requires a multi-step approach. It is recommended to begin with a literature review for doses used in similar species and for similar research questions. If data is scarce, a dose-range finding (DRF) study is crucial.[1] This involves administering a range of doses to small groups of animals to identify a dose that provides a therapeutic effect with minimal toxicity.[1] Human clinical doses, often in the range of 0.004 to 0.08 mg/kg/week, can be a starting point for allometric scaling calculations to estimate an equivalent dose in your animal model.[2] However, species-specific differences in metabolism and receptor sensitivity necessitate empirical determination through a DRF study.
Q2: What are the key parameters to monitor for efficacy and safety during a long-term this compound study?
A2: Both efficacy and safety monitoring are critical for the duration of the study.
-
Efficacy: The primary biomarker for this compound's effect is serum Insulin-like Growth Factor-1 (IGF-1).[3][4] Monitoring IGF-1 levels helps in dose titration and assessing the biological response.[3] Other efficacy parameters will be specific to your study's objectives, such as changes in body weight, bone density, or other physiological markers.
-
Safety: Regular monitoring for adverse effects is essential. This includes observing for signs of fluid retention, changes in blood glucose levels, and injection site reactions.[5][6] Long-term studies should also include periodic hematology and clinical chemistry panels to monitor for any systemic toxicity.
Q3: How frequently should this compound be administered?
A3: this compound has a relatively short half-life, and daily subcutaneous injections are the most common administration frequency in clinical practice to mimic the natural pulsatile release of growth hormone.[2][7] For long-term animal studies, daily administration is also recommended to maintain stable IGF-1 levels. However, the exact frequency may be adjusted based on the specific formulation of this compound used and the pharmacokinetic profile in your animal model.
Q4: What are the common side effects of this compound in animals, and how can they be managed?
A4: While specific data on side effects in long-term animal research is limited, potential adverse effects can be extrapolated from human clinical data and studies in production animals. These may include:
-
Fluid retention and edema: This can be managed by reducing the dose.[5]
-
Hyperglycemia: this compound can induce insulin resistance.[2][5] Regular blood glucose monitoring is crucial, and dose adjustments may be necessary.
-
Injection site reactions: Rotating the injection site can help minimize local reactions.[2]
-
Musculoskeletal issues: In some cases, joint and muscle pain have been reported in humans.[5] Careful observation of the animals for any signs of discomfort or changes in mobility is important.
If any severe or unexpected side effects are observed, it is recommended to reduce the dose or temporarily halt administration and consult with a veterinarian.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Lack of efficacy (no significant change in IGF-1 or other target endpoints) | - Insufficient dosage- Incorrect administration technique- Poor absorption- Development of anti-drug antibodies | - Increase the dose in a stepwise manner, monitoring IGF-1 levels.- Ensure proper subcutaneous injection technique.- Consider a different injection site or vehicle.- Test for the presence of neutralizing antibodies. |
| High variability in IGF-1 levels between animals | - Inconsistent dosing schedule- Individual differences in metabolism- Stress or other confounding factors | - Maintain a strict and consistent dosing schedule.- Increase the sample size to account for individual variability.- Ensure a controlled and low-stress environment for the animals. |
| Signs of toxicity (e.g., persistent hyperglycemia, severe fluid retention) | - Dosage is too high | - Immediately reduce the this compound dose.- Temporarily discontinue treatment until symptoms resolve.- Re-evaluate the optimal dose with a dose-reduction study if necessary. |
| Weight loss or reduced food intake | - Potential for pancreatitis (rare but serious)- General malaise due to high dose | - Immediately suspend treatment and consult a veterinarian.- Monitor for other signs of pancreatitis such as abdominal pain.- If pancreatitis is ruled out, consider a dose reduction. |
Experimental Protocols
Dose-Range Finding (DRF) Study
Objective: To identify a safe and effective dose range of this compound for a long-term study.
Methodology:
-
Animal Model: Select a sufficient number of animals of the desired species, strain, age, and sex.
-
Group Allocation: Randomly assign animals to at least four groups: a vehicle control group and a minimum of three dose groups (low, medium, and high).
-
Dose Selection: The dose levels should be selected based on a literature review and/or allometric scaling from human doses. A common approach is to use a logarithmic dose spacing (e.g., 0.1, 1, and 10 mg/kg/day).
-
Administration: Administer this compound or vehicle subcutaneously once daily for a predetermined period (e.g., 14 or 28 days).
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity, and record body weights and food consumption.
-
Weekly: Collect blood samples to measure serum IGF-1 levels and key clinical chemistry parameters.
-
-
Data Analysis: Analyze the data to determine the dose-response relationship for both efficacy (IGF-1 levels) and toxicity. The highest dose that does not produce significant toxicity is often selected as the high dose for the main study.
Data Presentation
Table 1: Example of this compound Dosage in Human Clinical Practice
| Indication | Initial Dose (mg/kg/day) | Maximum Dose (mg/kg/day) | Reference |
| Adult Growth Hormone Deficiency | 0.004 | 0.016 | [7] |
| Pediatric Growth Hormone Deficiency | 0.026 - 0.043 | Up to 0.067 in some cases | [8] |
| Turner Syndrome | Up to 0.054 | Up to 0.054 | [8] |
| Idiopathic Short Stature | Up to 0.053 | Up to 0.053 | [8] |
Note: These are human doses and should be adapted for animal studies using appropriate scientific principles such as allometric scaling and confirmed with a dose-range finding study.
Table 2: Pharmacokinetic Parameters of this compound (Subcutaneous Administration)
| Parameter | Value | Reference |
| Bioavailability | ~70% | [9] |
| Half-life | ~3 hours | [2] |
| Metabolism | Liver and Kidneys | [9] |
Visualizations
Caption: this compound signaling through the JAK/STAT, PI3K/Akt, and MAPK pathways.
Caption: Workflow for optimizing this compound dosage in long-term animal studies.
References
- 1. fda.gov [fda.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. This compound for Growth Hormone Deficiency - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Weekly Somatrogon vs Daily this compound in Children With Growth Hormone Deficiency: A Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. This compound, e-coli derived (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 8. DailyMed - HUMATROPE- this compound kit [dailymed.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Reducing variability in Somatropin cell proliferation assays
Welcome to the technical support center for Somatropin cell proliferation assays. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of variability in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound cell proliferation assays, helping you diagnose and resolve common problems.
Question 1: Why am I seeing a high coefficient of variation (CV > 15%) in my replicate wells?
Answer: High intra-assay variability, reflected by a high CV among replicates, is a common issue that can obscure results. The primary causes are typically related to inconsistencies in the assay setup.
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a major source of well-to-well variation. For viscous solutions, consider using reverse pipetting techniques. Ensure pipettes are properly calibrated and that the immersion depth and dispensing speed are consistent for every well.[1]
-
Cell Seeding: An uneven distribution of cells across the wells is a critical factor. To prevent this, ensure the cell suspension is homogenous by gently mixing it before and during the plating process. Avoid letting cells settle in the pipette or reservoir.[1]
-
Reagent Mixing: Incomplete mixing of reagents within the wells can lead to a non-uniform reaction. After adding reagents, gently tap the plate or use a plate shaker to ensure thorough mixing without disturbing the cell layer.
-
Edge Effects: The outer wells of a microplate are prone to "edge effects," often caused by increased evaporation and temperature fluctuations, leading to different results compared to inner wells.[1] A common mitigation strategy is to fill the perimeter wells with sterile media or phosphate-buffered saline (PBS) to act as a humidity barrier and not use them for experimental samples.[1]
Question 2: My results are inconsistent between different experiments. What causes high inter-assay variability?
Answer: Poor agreement between separate assay runs can compromise the reliability of your data. This variability often stems from subtle changes in conditions or materials between experiments.[2]
-
Cell Culture Practices: The physiological state of your cells is paramount.
-
Passage Number: Use cells with a consistent and limited passage number. High-passage cells can undergo phenotypic drift, altering their response to this compound.[1][3]
-
Cell Density: The density of cells in the stock flask can affect their responsiveness. Standardize cell density and the time between passaging and plating for every experiment.[3]
-
-
Reagent Consistency:
-
Lot-to-Lot Variability: Use the same lot of critical reagents (e.g., serum, this compound standard, detection reagents) for all experiments within a single study to avoid lot-specific performance differences.[1]
-
Reagent Preparation: Prepare fresh reagents whenever possible. If using stock solutions, avoid multiple freeze-thaw cycles and ensure they are stored correctly.[1]
-
-
Standardization of Protocol: The use of different reference standards or calibrators is a major reason for heterogeneity in growth hormone assay results.[4][5][6] Always use a single, well-characterized international reference preparation for calibration.[4]
-
Operator-Dependent Differences: Variations in technique between different operators can be a significant source of variability.[2] Creating and adhering to a detailed Standard Operating Procedure (SOP) is crucial for minimizing these differences.[1]
Question 3: The overall signal in my assay is very low. What are the potential causes?
Answer: A weak or absent signal can arise from several factors, ranging from cell health to reagent issues.
-
Cell Viability and Number: An insufficient number of healthy, viable cells is a common cause. Always perform a cell count and viability check (e.g., using Trypan Blue) before seeding.[1]
-
Reagent Concentration or Incubation Time: The concentration of the detection reagent may be too low, or the incubation time might be too short for adequate signal development.[1] Refer to the manufacturer's instructions and optimize these parameters for your specific cell line and conditions.
-
Inactive Compound or Standard: Ensure that the this compound standard or test sample has been stored correctly and has not degraded. Prepare fresh dilutions for each assay.
-
Instrument Settings: Verify that you are using the correct wavelength or filter settings on the plate reader for the specific chromophore or fluorophore in your assay.[1]
Frequently Asked Questions (FAQs)
Question 1: What are the most common cell lines for this compound proliferation assays?
Answer: The rat lymphoma cell line, Nb2-11 , is historically one of the most widely used for assessing the bioactivity of this compound and other lactogenic hormones.[7][8] These cells express prolactin receptors and proliferate in a dose-dependent manner in response to hGH.[8] More recently, other cell lines, such as the mouse pro-B Ba/F3 cell line stably transfected with the human growth hormone receptor (hGHR), have been developed to create highly specific and sensitive bioassays.[9][10]
Question 2: What are the best practices for maintaining cell lines to ensure consistent assay performance?
Answer: Consistent cell culture technique is the foundation of a reproducible bioassay.
-
Cell Line Authentication: Obtain cells from a reputable source like the American Type Culture Collection (ATCC) that provides authentication. Periodically verify your cell line to ensure it has not been cross-contaminated.[3]
-
Limit Passages: Establish a clear upper limit for the number of passages. Create a master and working cell bank to ensure a consistent supply of low-passage cells for your experiments.[3]
-
Standardize Culture Conditions: Maintain consistency in media formulation, serum percentage, cell seeding density, and the frequency of subculturing.[3]
-
Monitor for Contamination: Regularly test for mycoplasma contamination, which can dramatically alter cellular health and responsiveness.[1]
Question 3: How do different proliferation measurement methods compare?
Answer: Several methods exist to quantify cell proliferation, each with distinct advantages and disadvantages. The most common are indirect methods that measure metabolic activity.[11]
-
Tetrazolium Dye Assays (MTT, MTS, WST-1): These colorimetric assays measure the reduction of a tetrazolium salt into a colored formazan product by metabolically active cells.[12] They are high-throughput, sensitive, and widely used.[11] However, they are an indirect measure of cell number, and results can be affected by any treatment that alters cellular metabolism.[12]
-
Resazurin (alamarBlue®) Assays: This is another metabolic assay where the blue resazurin reagent is reduced to the pink, highly fluorescent resorufin by viable cells. It is less toxic than MTT and can be used for kinetic studies.
-
ATP Measurement Assays (e.g., CellTiter-Glo®): These luminescent assays quantify ATP, an indicator of metabolically active cells. They are extremely sensitive but are endpoint assays that require cell lysis.[12]
-
Dye Dilution Assays: These methods, often analyzed by flow cytometry, use fluorescent dyes (e.g., CellTrace™ Violet) that are progressively diluted with each cell division, allowing for the tracking of individual cell generations.[7]
Data and Protocols
Data Summary Tables
Table 1: Key Sources of Variability and Mitigation Strategies
| Source of Variability | Potential Cause | Recommended Mitigation Strategy |
| Intra-Assay (Well-to-Well) | Inconsistent pipetting; Uneven cell distribution; Edge effects.[1] | Use calibrated pipettes; Gently mix cell suspension during plating; Fill perimeter wells with sterile media and exclude from analysis.[1] |
| Inter-Assay (Plate-to-Plate) | High cell passage number; Inconsistent cell density; Different reagent lots; Operator differences.[1][2][3] | Use a consistent, low cell passage number; Standardize cell seeding density and timing; Use a single lot of critical reagents; Follow a detailed SOP.[1][3] |
| Systematic | Inconsistent reference standards; Instrument calibration drift.[4][5] | Use a single, international reference standard for all assays; Regularly check and calibrate plate readers and pipettes.[4] |
| Biological | Mycoplasma contamination; Phenotypic drift of cell line.[1][3] | Routinely test for mycoplasma; Use authenticated, low-passage cells from a cell bank.[1][3] |
Table 2: Recommended Assay Parameters for Nb2 Cell-Based Proliferation Assays
| Parameter | Recommendation | Rationale |
| Cell Line | Nb2-11 | Well-established cell line responsive to this compound. |
| Seeding Density | 1 x 10^5 cells/mL (Typical starting point)[8] | Optimize for a linear response within the desired assay window. |
| Incubation Time | 48 - 72 hours | Allows for sufficient cell proliferation to generate a robust signal. |
| This compound Standard Range | 0.1 - 10 ng/mL (Typical)[8] | Should cover the full dose-response curve from minimal to maximal proliferation. |
| Measurement Method | WST-1 or similar metabolic assay[8] | Provides a high-throughput, sensitive, and reliable colorimetric readout. |
| Serum Condition | Serum-starvation or reduced serum prior to stimulation | Minimizes background proliferation caused by growth factors in the serum. |
Experimental Protocol: this compound Proliferation Assay Using Nb2-11 Cells
This protocol provides a general framework. Optimization of cell density, incubation times, and reagent concentrations is essential.
-
Cell Preparation:
-
Culture Nb2-11 cells according to standard protocols. Use cells in the logarithmic growth phase with a low passage number.
-
Perform a cell count and viability assessment.
-
Wash cells with serum-free medium to remove endogenous growth factors.
-
Resuspend cells in assay medium (e.g., RPMI-1640 with reduced serum) to the optimized seeding density (e.g., 1 x 10^5 cells/mL).
-
-
Assay Plating:
-
Dispense 50 µL of the cell suspension into each well of a sterile 96-well flat-bottom plate.
-
Fill any unused perimeter wells with 100 µL of sterile PBS or media.
-
-
Preparation of Standards and Samples:
-
Prepare a stock solution of the this compound reference standard.
-
Perform a serial dilution of the standard in assay medium to create a range of concentrations for the standard curve (e.g., from 20 ng/mL down to 0.05 ng/mL).
-
Prepare dilutions of the test samples in the same manner.
-
-
Cell Stimulation:
-
Add 50 µL of the prepared standards, samples, and controls (assay medium only for background) to the appropriate wells. The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Quantification of Proliferation (WST-1 Example):
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for an additional 1-4 hours, or as recommended by the manufacturer.
-
Gently mix the plate and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the background control wells from all other wells.
-
Plot the background-corrected absorbance values against the log of the this compound standard concentrations.
-
Fit the data using a four-parameter logistic (4-PL) curve to determine the EC50.
-
Calculate the potency of the test samples relative to the reference standard.
-
Visualizations
Signaling and Experimental Workflows
Caption: this compound binds its receptor, activating the JAK/STAT pathway to drive gene transcription and cell proliferation.
Caption: A typical experimental workflow for a this compound cell proliferation assay, from cell preparation to data analysis.
Caption: A decision tree to help diagnose the source of high variability in cell proliferation assays.
References
- 1. benchchem.com [benchchem.com]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Problems with GH assays and strategies toward standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of human growth hormone by immunoassays: Current status, unsolved problems and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth hormone assays: current methodologies and their limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Bioassay System for Human Growth Hormone Determination with Close Correlation to Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. biocompare.com [biocompare.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Somatropin Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing Somatropin degradation products during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound primarily degrades through several pathways, including:
-
Deamidation: The conversion of asparagine (Asn) or glutamine (Gln) residues to aspartic acid or isoaspartic acid, introducing a negative charge. This is a common modification and is influenced by pH and temperature.[1]
-
Oxidation: The modification of methionine (Met) residues to methionine sulfoxide. This is often induced by exposure to oxidizing agents, light, and certain metal ions.[1]
-
Aggregation: The formation of dimers and higher-order aggregates (oligomers and insoluble particles). Aggregation can be reversible or irreversible and is influenced by factors like temperature, pH, concentration, and agitation.
-
Proteolytic Cleavage: Enzymatic or chemical cleavage of the peptide backbone, leading to fragments of the protein.
Q2: Which amino acid residues in this compound are most susceptible to degradation?
A2: Specific residues are known hotspots for degradation:
-
Deamidation: Asparagine residues at positions 149 and 152 are particularly prone to deamidation.[1]
-
Oxidation: Methionine residues at positions 14 and 125 are the most susceptible to oxidation.[1]
Q3: How do common degradation products of this compound affect its biological activity?
A3: The effect of degradation on biological activity can vary:
-
Deamidated and Oxidized Forms: Studies have shown that deamidated and oxidized forms of this compound are structurally similar to the native protein and generally retain a comparable biological activity in hypophysectomized rats.[1]
-
Aggregates: Protein aggregation can lead to a loss of biological activity and may increase the immunogenicity of the product. The formation of aggregates can sterically hinder the binding of this compound to its receptor, thereby inhibiting signal transduction.
Q4: What are the optimal storage and handling conditions to minimize this compound degradation in the lab?
A4: To minimize degradation, adhere to the following guidelines:
-
Temperature: Store this compound solutions at refrigerated temperatures (2-8°C) and avoid repeated freeze-thaw cycles. For long-term storage, follow the manufacturer's specific recommendations, which may include storage at -20°C or below.
-
pH: The stability of this compound is pH-dependent. The optimal pH for stability is generally slightly acidic to neutral. Deamidation rates, for instance, increase significantly at alkaline pH.[1]
-
Light Exposure: Protect this compound solutions from light to prevent photo-oxidation.
-
Agitation: Avoid vigorous shaking or stirring, which can induce aggregation. Gentle swirling is recommended for reconstitution and mixing.
-
Additives: In some experimental setups, the use of stabilizers or excipients like surfactants (e.g., polysorbates) can help prevent aggregation. However, be aware of the potential for excipient degradation (e.g., peroxide formation in polysorbates) which can lead to oxidation.
Troubleshooting Guides
Analytical Method Troubleshooting
This section provides troubleshooting for common issues encountered during the analysis of this compound and its degradation products using High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE).
1. Reversed-Phase HPLC (RP-HPLC) for Deamidated and Oxidized Variants
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Resolution | Inappropriate mobile phase composition or gradient. | Optimize the gradient slope and the organic modifier concentration. Ensure the pH of the mobile phase is appropriate for separating charged variants. |
| Column degradation. | Use a guard column to protect the analytical column. If performance declines, wash the column with a strong solvent or replace it. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competing agent like trifluoroacetic acid (TFA) to the mobile phase. Ensure the sample is dissolved in the mobile phase. |
| Column overload. | Reduce the injected sample concentration or volume. | |
| Ghost Peaks | Carryover from previous injections. | Implement a robust needle wash protocol in the autosampler. Inject a blank run to confirm carryover. |
| Contaminated mobile phase. | Prepare fresh mobile phase using high-purity solvents and reagents. |
2. Size-Exclusion Chromatography (SEC) for Aggregates
| Problem | Potential Cause | Suggested Solution |
| Early Eluting or Broad Peaks | Protein interaction with the stationary phase. | Increase the ionic strength of the mobile phase (e.g., add 150 mM NaCl) to minimize secondary ionic interactions. |
| Column overloading. | Decrease the sample concentration. | |
| Loss of Resolution | Column aging or contamination. | Clean the column according to the manufacturer's instructions or replace it. Filter all samples and mobile phases. |
| Irreproducible Retention Times | Fluctuations in temperature or flow rate. | Use a column oven for temperature control. Ensure the pump is delivering a consistent flow rate. |
3. Capillary Zone Electrophoresis (CZE) for Charged Variants
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape or Splitting | Inappropriate buffer pH or concentration. | Optimize the background electrolyte pH and concentration to improve peak symmetry. |
| Electrostatic interactions with the capillary wall. | Use a coated capillary or add modifiers to the running buffer to reduce wall interactions. | |
| Migration Time Drift | Changes in electroosmotic flow (EOF). | Implement a thorough capillary conditioning and rinsing protocol between runs. |
| Temperature fluctuations. | Ensure efficient capillary cooling. |
Data Presentation
Table 1: Summary of Common this compound Degradation Products and Analytical Methods
| Degradation Product | Primary Cause(s) | Key Analytical Method(s) | Expected Elution/Migration Profile |
| Deamidated this compound | High pH, elevated temperature | RP-HPLC, CZE | Elutes earlier than native this compound in RP-HPLC due to increased polarity. Migrates differently in CZE due to charge change. |
| Oxidized this compound | Exposure to oxidizing agents, light | RP-HPLC | Typically elutes earlier than native this compound in RP-HPLC. |
| Aggregates (Dimers, Oligomers) | Elevated temperature, agitation, high concentration | SEC | Elutes earlier than monomeric this compound. |
| Cleaved Fragments | Proteolytic enzymes, chemical hydrolysis | RP-HPLC, SDS-PAGE | Elutes as smaller peaks, typically with different retention times than the main peak in RP-HPLC. |
Experimental Protocols
Protocol 1: RP-HPLC for the Analysis of Deamidated and Oxidized this compound
This protocol is a general guideline and may require optimization for specific instruments and columns.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient tailored to the specific column and system, for example, starting at 20% B and increasing to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dilute this compound sample to a final concentration of approximately 1 mg/mL in water or the initial mobile phase composition.
Protocol 2: SEC-HPLC for the Analysis of this compound Aggregates
-
Column: Silica-based SEC column with a pore size appropriate for the separation of proteins in the 20-100 kDa range (e.g., 7.8 x 300 mm).
-
Mobile Phase: Phosphate-buffered saline (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 214 nm or 280 nm.
-
Sample Preparation: Dilute this compound sample in the mobile phase to a concentration of 1-2 mg/mL. Filter the sample through a 0.22 µm filter before injection.
Visualizations
References
Technical Support Center: Overcoming Matrix Effects in Somatropin Immunoassays
Welcome to the technical support center for Somatropin immunoassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common matrix effects encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my this compound immunoassay?
A1: Matrix effects are interferences caused by components in the sample matrix, other than the analyte (this compound), that can alter the expected analytical result.[1] In this compound immunoassays, which are a type of ligand-binding assay, these effects can lead to either an under- or over-estimation of the true this compound concentration.[2] Common sources of matrix effects include endogenous proteins like Growth Hormone-Binding Protein (GHBP), lipids, and other substances present in biological samples such as serum and plasma.[1][3] These interferences can affect the binding of this compound to the assay antibodies, leading to inaccurate and unreliable results.[4][5]
Q2: How can I identify if matrix effects are affecting my results?
A2: A common method to identify matrix effects is to perform a spike and recovery experiment. This involves adding a known amount of this compound standard to a sample and comparing the measured concentration to the expected concentration. A recovery rate significantly different from 100% (typically outside the 80-120% range) suggests the presence of matrix effects. Another approach is to perform serial dilutions of a sample. If the endogenous analyte concentration does not decrease linearly with the dilution factor, it is an indication of matrix interference.[6]
Q3: What are the most common interfering substances in this compound immunoassays?
A3: The most frequently encountered interfering substances in this compound immunoassays include:
-
Growth Hormone-Binding Protein (GHBP): A significant portion of circulating growth hormone is bound to GHBP.[7] This binding can mask the epitopes on this compound that the assay antibodies are designed to recognize, leading to an underestimation of the true concentration.[8][9] The degree of interference can vary depending on the assay design and incubation times.[10][11]
-
Hemolysis, Icterus, and Lipemia (HIL): These are common preanalytical sources of error.[12]
-
Hemolysis (rupture of red blood cells) releases hemoglobin and other intracellular components that can interfere with the assay.[12]
-
Icterus (high bilirubin) can cause spectral interference or react with assay reagents.[12]
-
Lipemia (high lipid content) can lead to turbidity and affect light-based measurements.[12]
-
-
Anti-Somatropin Antibodies: In patients treated with this compound, the development of anti-drug antibodies (ADAs) can interfere with the immunoassay by binding to the drug and preventing its detection.[13]
-
Heterophile Antibodies and Human Anti-Animal Antibodies (HAAAs): These are endogenous antibodies that can cross-link the capture and detection antibodies in a sandwich immunoassay, leading to falsely elevated or decreased results.[13][14]
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the specific signal from this compound, reducing the assay's sensitivity and dynamic range.
| Potential Cause | Troubleshooting Step |
| Insufficient washing | Increase the number of wash steps and ensure adequate wash buffer volume (at least 400 µL per well). Consider adding a short soak step between washes.[4][15] |
| Inadequate blocking | Optimize the blocking buffer by increasing the concentration of the blocking agent (e.g., BSA or casein) or extending the blocking incubation time.[16] |
| Contaminated reagents | Prepare fresh substrate and other reagents. Use sterile pipette tips and avoid cross-contamination.[8] |
| Non-specific binding of antibodies | Run a control without the primary antibody to check for non-specific binding of the secondary antibody.[16] Consider using a pre-adsorbed secondary antibody. |
| Substrate deterioration | Ensure the substrate solution is colorless before use and has been stored correctly.[15] |
Issue 2: Poor Recovery of Spiked this compound
Poor recovery indicates that the assay is not accurately measuring the added this compound, likely due to matrix interference.
| Potential Cause | Troubleshooting Step |
| Presence of GHBP | Increase the sample incubation time to allow for the dissociation of this compound from GHBP. An extension from 2 hours to 24 hours has been shown to significantly reduce GHBP interference.[10] |
| High concentration of interfering substances | Dilute the sample to reduce the concentration of interfering molecules. Perform a serial dilution to find the optimal dilution factor where the interference is minimized. |
| Inefficient sample preparation | If using a sample preparation method like protein precipitation or solid-phase extraction, optimize the protocol to ensure efficient removal of interfering substances. |
| Presence of anti-Somatropin antibodies | Consider using an assay with a different antibody pair that is less susceptible to ADA interference or pre-treating the sample to dissociate immune complexes. |
Data Presentation
Table 1: Impact of Growth Hormone-Binding Protein (GHBP) on this compound Immunoassay Results
This table summarizes the effect of adding increasing concentrations of GHBP on the estimation of Growth Hormone (GH) in different immunoassay formats. The results are expressed as a percentage of the basal GH estimates.
| GHBP Concentration (nmol/L) | Delfia (Immunometric Assay) | Nichols (Immunometric Assay) | RIA (PEG Precipitation) | RIA (Wick-Chromatography) |
| 0.54 | 87.2 ± 2.6% | 93.4 ± 2.6% | 99.0 ± 4.8% | Decreased |
| 2.14 | 73.0 ± 2.7% | 83.8 ± 4.5% | 122 ± 10.0% | Decreased |
| 6.42 | 60.1 ± 2.5% | 83.9 ± 3.9% | 167 ± 19.1% | Decreased |
Data adapted from a study on the influence of GHBP on GH estimation in different immunoassays.[17]
Table 2: Effect of Increased Incubation Time on Mitigating GHBP Interference
This table shows the reduction in GH estimates at different physiological concentrations of GHBP with a standard 2-hour incubation and the effect of extending the incubation time to 24 hours.
| GHBP Concentration (nm) | Reduction in GH Estimate (2-hour incubation) |
| 0.2 | Up to 40% |
| 0.5 | Up to 40% |
| 1.0 | Up to 40% |
| 2.0 | Up to 40% |
Increasing the incubation time from 2 hours to 24 hours almost completely eliminated the interference from GHBP.[10]
Experimental Protocols
Protocol 1: Serial Dilution for Matrix Effect Assessment
This protocol outlines the steps for performing a serial dilution to assess the linearity of this compound detection in a sample, which can indicate the presence of matrix effects.
-
Sample Preparation: Prepare a high-concentration sample by either using a sample with a known high endogenous level of this compound or by spiking a sample with a known amount of this compound standard.[6]
-
Dilution Series Preparation:
-
Label a series of microcentrifuge tubes for the desired dilution factors (e.g., 1:2, 1:4, 1:8, 1:16, etc.).
-
Add the appropriate volume of assay diluent to each tube.
-
Transfer a volume of the high-concentration sample to the first tube to achieve the first dilution (e.g., for a 1:2 dilution, add equal volumes of sample and diluent). Mix thoroughly.
-
Transfer a volume from the first dilution tube to the second tube to create the next dilution. Continue this process for all subsequent dilutions.[6]
-
-
Assay Procedure: Run the undiluted sample and all dilutions in the this compound immunoassay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the concentration of this compound in each dilution.
-
Multiply the measured concentration of each dilution by its respective dilution factor to obtain the corrected concentration.
-
Compare the corrected concentrations across the dilution series. A consistent corrected concentration across dilutions indicates the absence of significant matrix effects. A trend of increasing or decreasing corrected concentrations with dilution suggests the presence of matrix effects.
-
Protocol 2: Protein Precipitation using Acetonitrile
This protocol describes a general method for removing proteins from serum or plasma samples, which can help to reduce matrix effects.
-
Sample Preparation: If desired, spike the serum or plasma sample with an internal standard.[18]
-
Acetonitrile Addition: Dispense three volumes of cold (-20°C) acetonitrile into a protein precipitation plate or microcentrifuge tube for every one volume of sample (3:1 v/v ratio).[18][19] For example, add 600 µL of acetonitrile for 200 µL of plasma.
-
Sample Addition: Add the serum or plasma sample to the acetonitrile.
-
Mixing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.[19]
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[20]
-
Supernatant Collection: Carefully collect the supernatant, which contains the this compound, without disturbing the protein pellet.
-
Further Processing: The supernatant can be directly analyzed or subjected to further cleanup steps like solid-phase extraction.
Protocol 3: Solid-Phase Extraction (SPE) - General Workflow
This protocol provides a general workflow for solid-phase extraction, a technique used to purify and concentrate analytes from a complex matrix. The specific sorbent and solvents will need to be optimized for this compound.
-
Conditioning: Pass a solvent (e.g., methanol) through the SPE cartridge to wet the sorbent material.[21]
-
Equilibration: Pass a solution similar to the sample matrix (e.g., water or buffer) through the cartridge to prepare the sorbent for sample loading.[21]
-
Sample Loading: Load the pre-treated sample (e.g., supernatant from protein precipitation) onto the SPE cartridge at a controlled flow rate. The this compound will bind to the sorbent.
-
Washing: Pass a wash solution through the cartridge to remove any remaining interfering substances that did not bind as strongly as the this compound.
-
Elution: Pass an elution solvent through the cartridge to disrupt the binding of this compound to the sorbent and collect the purified analyte.
-
Evaporation and Reconstitution: If necessary, evaporate the elution solvent and reconstitute the purified this compound in a buffer compatible with the immunoassay.
Visualizations
Caption: Troubleshooting workflow for high background signal.
Caption: General workflow for protein precipitation.
Caption: General solid-phase extraction workflow.
References
- 1. sceti.co.jp [sceti.co.jp]
- 2. Effect Of Hemolysis Icterus And Lipemia On Chemistry Tests And Association Between The Amount Of Interfering Substances And LIH Indices [clinicalleader.com]
- 3. Growth hormone assays: current methodologies and their limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-b-f.eu [e-b-f.eu]
- 5. Variety in growth hormone determinations due to use of different immunoassays and to the interference of growth hormone-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Effect of interference from hemolysis, icterus and lipemia on routine pediatric clinical chemistry assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. maxanim.com [maxanim.com]
- 9. mdpi.com [mdpi.com]
- 10. Impact of GHBP interference on estimates of GH and GH pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. clinicallab.com [clinicallab.com]
- 13. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sinobiological.com [sinobiological.com]
- 16. How to deal with high background in ELISA | Abcam [abcam.com]
- 17. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
- 21. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Enhancing the Stability of Lyophilized Somatropin
Welcome to the technical support center for lyophilized Somatropin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of lyophilized this compound formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during and after lyophilization?
A1: this compound, like other therapeutic proteins, is susceptible to various physical and chemical degradation pathways during the lyophilization process and subsequent storage. The most predominant degradation reactions include aggregation, deamidation, and oxidation.[1] Physical instability often manifests as the formation of soluble and insoluble aggregates, which can be non-covalent or covalent in nature.[2] Chemical degradation involves the alteration of the protein's primary structure, such as the deamidation of asparagine residues and the oxidation of methionine residues.[3] These degradation processes can lead to a loss of biological activity and potentially induce an immunogenic response.
Q2: What are the critical formulation components for ensuring the stability of lyophilized this compound?
A2: A stable formulation for lyophilized this compound typically includes several key excipients to protect the protein from stresses encountered during freeze-drying and storage.[4][5] These include:
-
Cryoprotectants and Lyoprotectants: Sugars like sucrose and trehalose are highly effective stabilizers.[4][6] They protect the protein during freezing (cryoprotection) and drying (lyoprotection) by forming a glassy amorphous matrix that restricts molecular mobility and replaces water molecules, thus preserving the native protein structure.[6][7][8]
-
Bulking Agents: Mannitol and glycine are often used to ensure the formation of a pharmaceutically elegant cake with good mechanical properties.[3][4]
-
Buffers: Buffering agents are crucial for maintaining an optimal pH, which is critical for protein stability.[9][10] For this compound, a pH range of 7-7.5 has been shown to be optimal for stability in the solid state.[3] However, some studies suggest a pH of 6.25 to 6.5 with histidine or citrate buffers provides good physical and chemical stability.[11][12] It is important to note that phosphate buffers can experience a significant pH drop during freezing, which may negatively impact stability.[6]
-
Surfactants: Non-ionic surfactants like polysorbates (e.g., Tween 80) and poloxamers (e.g., Pluronic F-68) can be included to minimize aggregation caused by interfacial stress at the ice-water and air-water interfaces during freezing and reconstitution.[2]
Q3: How does the lyophilization cycle impact the stability of this compound?
A3: The lyophilization cycle, consisting of freezing, primary drying, and secondary drying, must be carefully designed and optimized to ensure product stability and efficacy.[4][13]
-
Freezing: The cooling rate during freezing affects the ice crystal size and, consequently, the pore size of the dried cake.[14] Annealing, a process of holding the product at a temperature above the glass transition temperature of the freeze-concentrate (Tg') for a period, can be employed to promote the growth of larger, more uniform ice crystals, which can shorten the primary drying time.[15]
-
Primary Drying: During this phase, the product temperature must be maintained below the collapse temperature (Tc) to prevent the loss of the cake structure.[4] A higher product temperature can accelerate sublimation but risks product collapse.[4]
-
Secondary Drying: The goal of secondary drying is to remove residual moisture to a level that maximizes long-term stability. Over-drying can be detrimental, and an optimal residual moisture content, often between 2% and 3% for monoclonal antibodies, is ideal.[16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Cake Collapse or Meltback | Primary drying temperature is too high, exceeding the collapse temperature (Tc) of the formulation. | Determine the collapse temperature of your formulation using techniques like freeze-drying microscopy (FDM).[17] Ensure the product temperature during primary drying is maintained at least 2-3°C below the Tc.[4] |
| Formulation has a low collapse temperature. | Modify the formulation to increase the Tc. This can be achieved by increasing the protein concentration or adding excipients that raise the glass transition temperature of the freeze-concentrate (Tg').[4] | |
| Increased Aggregation Post-Lyophilization | Suboptimal cryoprotectant/lyoprotectant concentration or type. | Screen different types and concentrations of stabilizers like sucrose and trehalose.[4][6] Ensure the excipient remains amorphous to provide protection.[3] |
| Interfacial stress during freezing and reconstitution. | Include a non-ionic surfactant (e.g., Polysorbate 80, Pluronic F-68) in the formulation to minimize surface-induced aggregation.[2] | |
| Inappropriate pH of the formulation. | Optimize the pH of the pre-lyophilization solution. For this compound, a pH range of 7-7.5 is generally recommended for solid-state stability.[3] | |
| High Residual Moisture | Inefficient secondary drying (time or temperature). | Increase the shelf temperature or extend the duration of the secondary drying phase.[18] |
| Inappropriate vial and stopper combination leading to moisture ingress during storage. | Select appropriate primary packaging components and ensure a good seal integrity. | |
| Poor Reconstitution (long reconstitution time, cloudiness) | Poor cake structure due to suboptimal freezing. | Optimize the freezing protocol. Consider implementing an annealing step to create larger pores in the cake, facilitating faster reconstitution.[15] |
| Presence of insoluble aggregates. | Review the formulation and lyophilization cycle to minimize aggregation (see "Increased Aggregation" section). Ensure proper reconstitution technique, such as gentle swirling instead of vigorous shaking.[19] | |
| Chemical Degradation (Deamidation, Oxidation) | High residual moisture content. | Optimize the secondary drying process to achieve a target residual moisture level.[18][20] |
| Presence of oxygen in the vial headspace (for oxidation). | Consider processing under an inert atmosphere (e.g., nitrogen) to minimize oxidation.[3] | |
| Suboptimal pH. | Adjust the formulation pH to a range that minimizes the rates of deamidation and oxidation. |
Data Summary
Table 1: Effect of Excipients on the Stability of Lyophilized this compound
| Excipient | Concentration | Key Finding | Reference |
| Sucrose | 40-120 mg/mL | Provides cryo- and lyoprotection, forming a glassy matrix that enhances stability.[6] | [6][21] |
| Trehalose | Not Specified | Often provides a higher glass transition temperature (Tg) than sucrose at similar moisture levels, potentially offering greater stability.[6] | [6] |
| Mannitol & Glycine | Not Specified | A combination where glycine remains amorphous provided the greatest protection against decomposition and aggregation.[3] | [3] |
| Glycerol | 10-50% | Helped protect this compound from chemical degradation during a 30-day incubation at 37°C.[21] | [21] |
| Polysorbate 80 | 0.05-1 mg/mL | Can prevent interfacially induced aggregation.[2][21] | [2][21] |
| Sodium Chloride | Not Specified | Produced severe aggregation and precipitation during the freeze-drying process.[3] | [3] |
Table 2: Influence of Formulation pH on this compound Stability
| pH Range | Buffer System | Observation | Reference |
| 7.0 - 7.5 | Sodium Phosphate | Optimal stability of the solid was observed in this pH range.[3] | [3] |
| 6.25 - 6.5 | Histidine or Citrate (10 mM) | Provided better physical and chemical stability compared to other tested conditions.[11][12] | [11][12] |
| > 7.5 | Not Specified | Severe aggregation was observed at high pH.[3] | [3] |
Experimental Protocols
Protocol 1: Determination of Collapse Temperature using Freeze-Drying Microscopy (FDM)
-
Sample Preparation: Place a small aliquot (approximately 1-2 µL) of the this compound formulation into a sample pan.
-
Loading: Position the sample pan on the FDM stage.
-
Freezing: Cool the sample at a controlled rate (e.g., 1°C/min) to a low temperature (e.g., -50°C) to ensure complete solidification.
-
Vacuum Application: Evacuate the sample chamber to a pressure typical for primary drying (e.g., 100 mTorr).
-
Heating and Observation: Gradually heat the sample at a slow, controlled rate (e.g., 1-2°C/min). Continuously observe the sample through the microscope.
-
Collapse Determination: The collapse temperature (Tc) is identified as the temperature at which the dried portion of the sample begins to lose its structure and flow.
Protocol 2: Quantification of this compound Aggregates by Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)
-
System Preparation: Equilibrate a suitable SE-HPLC column (e.g., YMC-Pack Diol, 300 x 8.0 mm, 5 µm) with a mobile phase such as a pH 7 phosphate buffer.[22]
-
Sample Reconstitution: Carefully reconstitute the lyophilized this compound with the appropriate diluent, ensuring complete dissolution with gentle swirling.[19]
-
Injection: Inject a defined volume of the reconstituted sample onto the column.
-
Elution: Elute the sample isocratically at a constant flow rate (e.g., 1 mL/min).[22]
-
Detection: Monitor the eluate using a UV detector at 214 nm.[22]
-
Data Analysis: Identify and quantify the peaks corresponding to the this compound monomer, dimer, and higher molecular weight aggregates based on their retention times. The percentage of each species is calculated from the peak areas.
Visualizations
Caption: Workflow for the development of lyophilized this compound.
Caption: Key factors influencing the stability of lyophilized this compound.
References
- 1. sid.ir [sid.ir]
- 2. Effect of surfactants on the physical stability of recombinant human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of formulation variables on the stability of freeze-dried human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Cryoprotectants and lyoprotectants: Significance and symbolism [wisdomlib.org]
- 9. biotech-asia.org [biotech-asia.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone | Semantic Scholar [semanticscholar.org]
- 13. pci.com [pci.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. researchgate.net [researchgate.net]
- 17. Protein & Peptide Lyophilization Formulation Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. pdf.hres.ca [pdf.hres.ca]
- 20. bioprocessintl.com [bioprocessintl.com]
- 21. lup.lub.lu.se [lup.lub.lu.se]
- 22. Stability Indicating Determination of Human Growth Hormone by Novel SE-LC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing non-specific binding in Somatropin receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of non-specific binding in Somatropin receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of a this compound receptor assay?
Non-specific binding refers to the adherence of the radiolabeled this compound (or other ligand) to components other than the Growth Hormone Receptor (GHR).[1][2] This can include binding to the surfaces of assay plates or tubes, filter membranes, or other proteins within the sample.[1] High non-specific binding can mask the true specific binding signal, leading to inaccurate measurements of receptor affinity and density.[3]
Q2: Why is minimizing non-specific binding critical for assay accuracy?
Minimizing non-specific binding is crucial for obtaining reliable and reproducible data.[4] High background noise from non-specific interactions reduces the signal-to-noise ratio, making it difficult to accurately quantify the specific interaction between this compound and its receptor.[1] This can lead to erroneous calculations of key parameters like the dissociation constant (Kd) and the maximum number of binding sites (Bmax), ultimately compromising the validity of the experimental results.[5]
Q3: How is non-specific binding determined experimentally?
Non-specific binding is measured by quantifying the amount of radioligand that remains bound in the presence of a high concentration of an unlabeled competitor.[2][3] This "cold" ligand saturates the specific binding sites on the this compound receptor, meaning any remaining bound radioligand is considered non-specific.[2] Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).[2]
Q4: What is considered an acceptable level of non-specific binding?
An ideal assay has non-specific binding that is less than 10-20% of the total binding.[2] If non-specific binding exceeds 50% of the total, it becomes very difficult to obtain high-quality, reliable data.[2] The goal is to optimize assay conditions to maximize specific binding while keeping non-specific interactions to a minimum.[6]
Troubleshooting Guide: High Non-Specific Binding
This guide addresses common issues related to high non-specific binding in a question-and-answer format.
Q5: My assay shows high non-specific binding. What are the primary causes?
High non-specific binding can stem from several factors. The most common culprits include inadequate blocking of non-target sites, suboptimal assay buffer conditions (pH, ionic strength), issues with the filter materials, or problems with the radioligand itself. Hydrophobic and ionic interactions are often the underlying cause of these issues.[7][8][9]
Below is a logical workflow to diagnose and address the problem.
Q6: How do I choose the right blocking agent and concentration?
The choice of blocking agent is critical.[3] Different agents work by occupying potential non-specific binding sites. Bovine Serum Albumin (BSA) is a very common and effective choice for protein-based assays.[1][10] Other options include non-fat dry milk (casein) or whole serum. It is essential to empirically test different agents and concentrations to find the optimal condition for your specific assay system.[3]
Table 1: Example Data on the Effect of Different Blocking Agents
| Blocking Agent | Concentration | Total Binding (CPM) | Non-Specific Binding (NSB) (CPM) | Specific Binding (Total - NSB) | % Specific Binding |
|---|---|---|---|---|---|
| None | - | 15,200 | 8,500 | 6,700 | 44.1% |
| BSA | 0.5% (w/v) | 13,500 | 2,800 | 10,700 | 79.3% |
| BSA | 1.0% (w/v) | 12,800 | 1,350 | 11,450 | 89.5% |
| Non-fat Dry Milk | 1.0% (w/v) | 12,100 | 1,900 | 10,200 | 84.3% |
| Normal Goat Serum | 5.0% (v/v) | 13,100 | 2,150 | 10,950 | 83.6% |
Note: Data are hypothetical and for illustrative purposes. Optimal conditions must be determined experimentally.
Q7: How can I optimize my assay buffer to reduce non-specific binding?
Buffer composition significantly influences non-specific interactions.[3]
-
pH: The pH of the buffer can alter the charge of your ligand and receptor, affecting ionic interactions.[10] It's important to test a range of pH values around the physiological optimum (typically pH 7.4).
-
Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can disrupt non-specific electrostatic interactions, thereby reducing background binding.[8][10]
-
Detergents: Adding a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100 (e.g., 0.05-0.1%), can minimize hydrophobic interactions that contribute to non-specific binding.[7][8]
Table 2: Example Data on Assay Buffer Optimization
| Parameter Varied | Condition | Non-Specific Binding (NSB) (CPM) | Signal-to-Noise (Specific/NSB) |
|---|---|---|---|
| pH | 7.0 | 1,800 | 6.1 |
| 7.4 (Optimal) | 1,350 | 8.5 | |
| 8.0 | 2,100 | 5.2 | |
| NaCl Concentration | 50 mM | 1,950 | 5.6 |
| 150 mM (Optimal) | 1,350 | 8.5 | |
| 250 mM | 1,500 | 7.3 | |
| Tween-20 | 0% | 1,350 | 8.5 |
| 0.05% (Optimal) | 950 | 12.4 | |
| 0.1% | 1,050 | 10.9 |
Note: Data are hypothetical, based on a starting NSB of 1,350 CPM from Table 1.
Q8: My washing steps seem insufficient. How can they be improved?
Effective washing is crucial for removing unbound and non-specifically bound ligand. Consider the following:
-
Wash Volume and Repetitions: Increase the volume of wash buffer and the number of wash cycles (e.g., from 3 to 5 washes).
-
Wash Buffer Temperature: Using ice-cold wash buffer can help slow the dissociation rate of the specific ligand-receptor complex while washing away loosely bound non-specific ligand.[6]
-
Wash Duration: While washes should be rapid to prevent dissociation of the specific interaction, ensure the duration is sufficient to thoroughly wash the filters or wells.[6]
Detailed Experimental Protocols
Protocol: Radioligand Binding Assay for this compound Receptor
This protocol provides a general framework for a competitive binding assay using cell membranes expressing the this compound receptor.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl₂, 0.1% BSA, 0.05% Tween-20, pH 7.4.[3][8][10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
Radioligand Stock: Prepare a stock solution of radiolabeled this compound (e.g., ¹²⁵I-hGH) at a known concentration in Assay Buffer.
-
Unlabeled Competitor: Prepare a stock of unlabeled this compound at a high concentration (e.g., 1000x the radioligand concentration) for determining non-specific binding.
2. Assay Procedure:
-
Set up a 96-well filter plate.
-
Total Binding Wells: Add 50 µL of Assay Buffer.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of the unlabeled competitor solution.
-
Test Compound Wells: Add 50 µL of your test compound at various dilutions.
-
Add 100 µL of the cell membrane preparation (typically 10-50 µg of protein) to all wells.[11]
-
Initiate the binding reaction by adding 50 µL of the radioligand solution to all wells. The final concentration should ideally be at or below the Kd of the receptor.[5]
3. Incubation:
-
Incubate the plate for a predetermined time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 30°C).[3][11]
4. Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of the plate through the filter membrane using a vacuum manifold.[11]
-
Wash the filters 4-5 times with 200 µL of ice-cold Wash Buffer per well.
5. Counting and Analysis:
-
Dry the filter mat.
-
Add scintillant to each well and count the radioactivity using a scintillation counter.
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
This compound Signaling Pathway
Understanding the downstream signaling of the this compound receptor can provide context for functional assays. Binding of this compound (GH) induces receptor dimerization, which activates the associated Janus kinase 2 (JAK2).[12][13][14] Activated JAK2 phosphorylates the receptor, creating docking sites for signaling proteins, primarily STAT5.[13][14] This initiates several downstream cascades, including the JAK-STAT, MAPK/ERK, and PI3K/Akt pathways, leading to changes in gene expression (e.g., IGF-1) and cellular metabolism.[13][15][16]
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. graphpad.com [graphpad.com]
- 3. benchchem.com [benchchem.com]
- 4. swordbio.com [swordbio.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IHC Blocking | Proteintech Group [ptglab.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Reactome | Growth hormone receptor signaling [reactome.org]
- 13. sinobiological.com [sinobiological.com]
- 14. Frontiers | The Growth Hormone Receptor: Mechanism of Receptor Activation, Cell Signaling, and Physiological Aspects [frontiersin.org]
- 15. Growth hormone - Wikipedia [en.wikipedia.org]
- 16. Growth Hormone Signaling Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Recombinant Somatropin Fermentation Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the yield of recombinant Somatropin during fermentation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments, presented in a question-and-answer format.
Question 1: My this compound expression levels are consistently low. What are the potential causes and how can I troubleshoot this?
Answer: Low expression of recombinant this compound can stem from several factors, ranging from the genetic construct to the fermentation conditions. Here’s a systematic approach to troubleshooting:
-
Vector and Gene Sequence:
-
Codon Usage: The codon usage of the this compound gene might not be optimal for E. coli. This can lead to translational stalling and reduced protein yield.
-
Recommendation: Analyze your gene sequence using online tools and consider gene synthesis with codons optimized for E. coli.[1]
-
-
Promoter Strength: The promoter driving this compound expression might be too weak or not properly induced.
-
Plasmid Stability: The expression plasmid might be unstable and lost during cell division.
-
Recommendation: Ensure consistent antibiotic selection throughout the culture. Consider using a strain with tighter plasmid maintenance control.
-
-
-
Host Strain:
-
Strain Compatibility: The chosen E. coli strain may not be suitable for expressing this compound. Strains like BL21(DE3) are commonly used due to their reduced protease activity.[3][4] Other strains like TOP10, XL1-blue, and JM109 have also been used.[2][5]
-
Recommendation: Experiment with different E. coli expression strains to find the one that provides the highest yield for your specific construct.
-
-
-
Induction Conditions:
-
Suboptimal Inducer Concentration: The concentration of the inducer (e.g., IPTG) may be too high or too low.[6]
-
Incorrect Induction Time: Inducing the culture at a suboptimal cell density (OD₆₀₀) can impact protein expression.
-
Question 2: A large portion of my expressed this compound is in the form of insoluble inclusion bodies. How can I increase the yield of soluble protein?
Answer: Inclusion body formation is a common challenge when overexpressing recombinant proteins in E. coli.[7] Here are strategies to enhance the solubility of this compound:
-
Lower Induction Temperature: High temperatures can accelerate protein synthesis, leading to misfolding and aggregation.[4][7]
-
Optimize Inducer Concentration: High concentrations of the inducer can lead to a rapid burst of protein expression, overwhelming the cellular folding machinery.
-
Recommendation: Use the lowest effective concentration of the inducer, as determined by titration experiments, to slow down the rate of protein synthesis.
-
-
Choice of Expression Host: Some E. coli strains are engineered to facilitate protein folding.
-
Recommendation: Consider using strains that co-express molecular chaperones, which can assist in the proper folding of your target protein.
-
-
Media Composition: The composition of the growth medium can influence protein solubility.
-
Recommendation: Supplementing the medium with certain additives like osmolytes (e.g., sorbitol, glycerol) or co-factors required for this compound's disulfide bond formation can sometimes improve solubility.
-
Question 3: My high-cell-density fermentation is resulting in poor this compound yield. What factors should I investigate?
Answer: High-cell-density fermentation (HCDF) presents unique challenges. Poor yield in HCDF can be attributed to several factors:
-
Oxygen Limitation: As cell density increases, the oxygen demand of the culture rises dramatically. Insufficient dissolved oxygen (DO) is a common reason for poor protein production.
-
Recommendation: Implement a DO-stat fed-batch strategy to maintain a constant DO level (typically 20-30% of air saturation). This can be achieved by controlling the agitation speed, aeration rate, and supplementing with pure oxygen.[9]
-
-
Nutrient Limitation: In a fed-batch culture, the feeding strategy is critical. A suboptimal feed rate can lead to nutrient limitation or the accumulation of inhibitory byproducts.
-
Acetate Accumulation: High glucose concentrations in the medium can lead to overflow metabolism and the production of acetate, which is toxic to E. coli and can inhibit protein expression.
-
Recommendation: Maintain a glucose-limited condition in the fermenter by carefully controlling the feed rate. Monitor acetate levels throughout the fermentation.
-
Frequently Asked Questions (FAQs)
Q1: Which E. coli strain is best for producing recombinant this compound?
A1: Several E. coli strains have been successfully used for this compound production. The most common choice is BL21(DE3) and its derivatives, as they are deficient in proteases (Lon and OmpT) which helps to minimize degradation of the recombinant protein.[3][4] Other strains like TOP10 , XL1-blue , and JM109 have also been reported for this purpose.[2][5] The optimal strain may depend on the specific expression vector and fermentation strategy used. It is often recommended to screen a few different strains to identify the best performer for your particular construct.
Q2: What is a typical fermentation medium for high-yield this compound production?
A2: The choice of medium depends on the desired scale and process. For initial lab-scale experiments, rich media like Luria-Bertani (LB) or Terrific Broth (TB) are often used.[1][2] However, for high-cell-density fermentation aimed at maximizing yield, a defined medium with a controlled feeding strategy is preferred.[10][11] A typical defined medium for E. coli fermentation contains a carbon source (like glucose), a nitrogen source, inorganic salts, and trace elements.[12][13]
Q3: What are the optimal induction parameters (IPTG concentration and temperature) for this compound expression?
A3: The optimal induction parameters need to be determined empirically for each specific expression system. However, a good starting point is to induce the culture at mid-log phase (OD₆₀₀ ≈ 0.6-0.8) with an IPTG concentration in the range of 0.1 mM to 1.0 mM .[1][4][6] Regarding temperature, inducing at 37°C can lead to high expression levels but often results in the formation of inclusion bodies.[1] To improve the solubility of this compound, it is highly recommended to lower the temperature to 18-25°C post-induction and extend the cultivation time.[3][4][8]
Q4: How can I purify this compound from inclusion bodies?
A4: Purifying this compound from inclusion bodies is a multi-step process that involves cell lysis, inclusion body washing, solubilization, and refolding.
-
Cell Lysis and Inclusion Body Isolation: Cells are harvested and lysed using methods like sonication or high-pressure homogenization. The dense inclusion bodies are then separated from soluble cellular components by centrifugation.[14][15][16]
-
Inclusion Body Washing: The isolated inclusion bodies are washed with buffers containing detergents (e.g., Triton X-100) and low concentrations of denaturants to remove contaminating proteins and cellular debris.[14][16]
-
Solubilization: The washed inclusion bodies are solubilized using strong denaturing agents like 8M urea or 6M guanidine hydrochloride (GdnHCl), along with a reducing agent such as dithiothreitol (DTT) or β-mercaptoethanol to break any incorrect disulfide bonds.[16][17]
-
Refolding: The solubilized, denatured this compound is then refolded into its native, biologically active conformation. This is typically achieved by rapidly diluting the solubilized protein into a refolding buffer with a specific redox system (e.g., a mixture of reduced and oxidized glutathione) to facilitate correct disulfide bond formation.[15][18]
Q5: What analytical methods are used to quantify the yield and purity of recombinant this compound?
A5: Several analytical techniques are employed to assess the quantity and quality of the produced this compound:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a fundamental technique used to visualize the expressed protein, estimate its molecular weight (around 22 kDa for this compound), and assess its purity.[1]
-
Western Blotting: This method uses specific antibodies to confirm the identity of the expressed this compound.[1]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) and size-exclusion chromatography (SEC-HPLC) are powerful tools for quantifying the concentration of this compound and detecting impurities such as aggregates, deamidated, and oxidized forms.[19][20]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA provides a sensitive and specific method for quantifying the amount of recombinant this compound produced.[21]
Data Presentation
Table 1: Comparison of Different E. coli Strains for this compound Production
| E. coli Strain | Key Genotype Features | Reported Use for this compound | Reference |
| BL21(DE3) | lon-ompT- | High-level expression, often as inclusion bodies | [1][4] |
| TOP10 | recA1endA1 | General cloning and expression | [2][5] |
| XL1-Blue | recA1endA1 | General cloning and expression | [2][5] |
| JM109 | recA1endA1 | General cloning and expression | [2][5] |
Table 2: Typical Induction Parameters for this compound Expression
| Parameter | Range | Optimal Condition | Rationale | Reference |
| IPTG Concentration | 0.1 - 1.0 mM | Empirically determined | Balances induction strength with metabolic burden | [1][4][6] |
| Induction Temperature | 18 - 37 °C | 18 - 25 °C | Promotes proper folding and reduces inclusion body formation | [3][4][8] |
| Induction OD₆₀₀ | 0.4 - 1.0 | 0.6 - 0.8 | Ensures sufficient biomass in the active growth phase for protein synthesis | [3][4] |
| Induction Duration | 4 - 24 hours | Dependent on temperature | Longer duration at lower temperatures for sufficient protein accumulation | [3][4] |
Experimental Protocols
Protocol 1: High-Cell-Density Fermentation of E. coli Expressing this compound
Objective: To achieve high biomass and high-yield production of recombinant this compound using a fed-batch fermentation strategy.
Materials:
-
E. coli strain harboring the this compound expression plasmid (e.g., BL21(DE3) pET-Somatropin)
-
Batch Fermentation Medium (defined mineral salt medium)
-
Feed Medium (concentrated glucose and nutrient solution)
-
Inducer (IPTG solution)
-
Bioreactor with pH, DO, and temperature control
Methodology:
-
Inoculum Preparation: Prepare a seed culture by inoculating a single colony into a suitable medium and incubating overnight. Use this to inoculate a larger pre-culture.
-
Bioreactor Setup: Sterilize the bioreactor containing the batch medium. Calibrate pH and DO probes.
-
Batch Phase: Inoculate the bioreactor with the pre-culture. Maintain the temperature at 37°C and pH at 7.0. Allow the cells to grow until the initial carbon source in the batch medium is depleted, which is often indicated by a sharp increase in the DO signal.[10]
-
Fed-Batch Phase: Start the exponential feeding of the concentrated nutrient solution to maintain a specific growth rate (e.g., 0.15 h⁻¹).[11] Control the DO level at 20-30% by cascading agitation, aeration, and oxygen supplementation.[9]
-
Induction: Once the cell density reaches a high level (e.g., OD₆₀₀ of 50-100), induce this compound expression by adding IPTG to the desired final concentration. Simultaneously, reduce the temperature to 25°C to promote soluble protein expression.[3][4]
-
Post-Induction Phase: Continue the fed-batch cultivation for an additional 12-16 hours to allow for protein accumulation.
-
Harvesting: Harvest the cells by centrifugation.
Protocol 2: Purification and Refolding of this compound from Inclusion Bodies
Objective: To recover and refold biologically active this compound from inclusion bodies.
Materials:
-
Cell pellet containing this compound inclusion bodies
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)
-
Wash Buffer 1 (Lysis Buffer + 1% Triton X-100)
-
Wash Buffer 2 (Lysis Buffer + 2 M Urea)
-
Solubilization Buffer (8 M Urea or 6 M GdnHCl, 50 mM Tris-HCl, pH 8.0, 50 mM DTT)
-
Refolding Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 0.5 M Arginine, 1 mM EDTA, 5 mM reduced glutathione, 0.5 mM oxidized glutathione)
Methodology:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells using sonication or a high-pressure homogenizer on ice.
-
Inclusion Body Isolation: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes) to pellet the inclusion bodies. Discard the supernatant.[14][16]
-
Inclusion Body Washing:
-
Resuspend the inclusion body pellet in Wash Buffer 1 and incubate for 30 minutes. Centrifuge and discard the supernatant.
-
Repeat the wash step with Wash Buffer 2.
-
-
Solubilization: Resuspend the washed inclusion bodies in Solubilization Buffer and stir for 2-4 hours at room temperature until the solution becomes clear.[16][17]
-
Refolding by Dilution:
-
Rapidly dilute the solubilized protein solution 10-20 fold into the cold (4°C) Refolding Buffer with gentle stirring.[15]
-
Incubate the refolding mixture at 4°C for 24-48 hours to allow for proper protein folding and disulfide bond formation.
-
-
Purification of Refolded this compound:
-
Concentrate the refolded protein solution.
-
Purify the refolded this compound using chromatographic techniques such as ion-exchange chromatography followed by size-exclusion chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Workflow for this compound inclusion body refolding.
Caption: Mechanism of IPTG induction of the lac operon.
References
- 1. High level expression of recombinant human growth hormone in Escherichia coli: crucial role of translation initiation region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of production of recombinant human growth hormone in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 5. musclechemistry.com [musclechemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. E. coli High Cell Density Fermentation - Creative Biogene [microbiosci.creative-biogene.com]
- 10. eppendorf.com [eppendorf.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. US8765411B2 - Process for production of recombinant human growth hormone from E. coli cells - Google Patents [patents.google.com]
- 14. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 15. m.youtube.com [m.youtube.com]
- 16. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Selective Determination of Human Growth Hormone (this compound) in the Presence of Its Chemical Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. brieflands.com [brieflands.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Mitigating the Effects of Anti-Somatropin Antibodies in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from the presence of anti-Somatropin antibodies in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are anti-Somatropin antibodies and why are they a concern in research?
A1: Anti-Somatropin antibodies are a type of anti-drug antibody (ADA) that the immune system may produce in response to the administration of recombinant human growth hormone (Somatropin). These antibodies can be broadly categorized into binding antibodies and neutralizing antibodies (NAbs). While binding antibodies can affect the pharmacokinetics and clearance of this compound, NAbs can directly inhibit its biological activity by preventing it from binding to its receptor. In a research context, the presence of these antibodies can lead to inaccurate quantification in immunoassays, reduced efficacy in in-vitro and in-vivo models, and overall variability in experimental results, thus compromising the validity of study outcomes.
Q2: How common is the development of anti-Somatropin antibodies?
A2: The incidence of anti-Somatropin antibody formation can vary depending on factors such as the specific this compound product, the duration of treatment, and the patient population. While many modern recombinant human growth hormone preparations are designed to have low immunogenicity, the development of antibodies has been reported in some patients.
Q3: What is the potential impact of anti-Somatropin antibodies on experimental results?
A3: Anti-Somatropin antibodies can have several detrimental effects on research experiments:
-
Inaccurate Quantification: In immunoassays like ELISA, ADAs can interfere with the detection of this compound, leading to either falsely elevated or falsely low measurements.
-
Reduced Bioactivity: Neutralizing antibodies can inhibit the biological effects of this compound in cell-based assays and in vivo studies, leading to an underestimation of its therapeutic potential.
-
Altered Pharmacokinetics: The formation of immune complexes between this compound and ADAs can alter the drug's clearance rate, affecting its half-life and exposure in animal models.
Q4: What are the primary methods for detecting anti-Somatropin antibodies?
A4: A tiered approach is typically used for the detection and characterization of anti-Somatropin antibodies.
-
Screening Assays: Enzyme-Linked Immunosorbent Assays (ELISAs) are commonly used as a first step to detect the presence of binding antibodies.
-
Confirmatory Assays: Positive results from the screening assay are then confirmed using an immunodepletion step, where the sample is pre-incubated with excess this compound to see if the signal is inhibited.
-
Neutralization Assays: If binding antibodies are confirmed, a cell-based assay is often employed to determine if they have neutralizing activity. These assays measure the ability of the antibodies to inhibit a biological response to this compound, such as cell proliferation.
Troubleshooting Guides
Guide 1: Troubleshooting High Background in Anti-Somatropin Antibody ELISA
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5). Ensure complete aspiration of wash buffer from wells after each wash. Introduce a 30-second soak with wash buffer during each cycle.[1][2] |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat milk). Extend the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).[1][2] |
| High Concentration of Detection Antibody | Perform a titration experiment to determine the optimal concentration of the secondary antibody. A lower concentration may reduce non-specific binding. |
| Cross-Reactivity of Secondary Antibody | Ensure the secondary antibody is specific for the primary antibody's species and isotype. Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity with other proteins in the sample. |
| Contaminated Reagents | Prepare fresh buffers and substrate solutions. Use sterile, high-purity water.[2] |
Guide 2: Troubleshooting Low or No Signal in this compound Neutralization Assay
| Potential Cause | Recommended Solution |
| Suboptimal Cell Health | Ensure cells are in the logarithmic growth phase and have high viability before starting the assay. Optimize cell seeding density to avoid overgrowth or sparse cultures. |
| Low this compound Concentration | Verify the concentration and bioactivity of the this compound used. Perform a dose-response curve to ensure the concentration used is on the linear portion of the curve. |
| Insensitive Assay Readout | Ensure the chosen endpoint (e.g., proliferation, reporter gene expression) is sensitive enough to detect changes in this compound activity. Consider using a more sensitive detection reagent or a different cell line. |
| Matrix Effects | The presence of interfering substances in the sample matrix can inhibit the assay. Include appropriate matrix controls and consider sample dilution or purification steps if interference is suspected. |
| Incorrect Incubation Times | Optimize the incubation times for sample pre-incubation with this compound and for the subsequent cell stimulation. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data that may be encountered in the study of anti-Somatropin antibodies.
Table 1: Representative Anti-Somatropin Antibody Titers in a Patient Cohort
| Patient ID | Antibody Titer | Neutralizing Activity |
| 001 | 1:100 | Negative |
| 002 | 1:800 | Positive |
| 003 | < 1:50 | Negative |
| 004 | 1:3200 | Positive |
| 005 | 1:400 | Borderline |
Note: Titers are hypothetical and for illustrative purposes. Actual values can vary significantly.
Table 2: Binding Affinity of Monoclonal Anti-Somatropin Antibodies
| Antibody Clone | Binding Affinity (KD) | Method |
| mAb-A | 0.62 ± 0.5 nM[3] | Bio-layer interferometry[3] |
| mAb-B | 2.68 ± 0.53 nM[3] | Bio-layer interferometry[3] |
| hGHv/R1 complex | 4.4 nM[4] | Trimolecular SPR[4] |
| WT hGH complex | 3.8 nM[4] | Trimolecular SPR[4] |
Experimental Protocols
Protocol 1: Indirect ELISA for Detection of Anti-Somatropin Antibodies
-
Coating: Coat a 96-well high-binding ELISA plate with 100 µL/well of this compound (1-5 µg/mL in PBS) and incubate overnight at 4°C.[5]
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).[6]
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (PBS with 1% BSA or 5% non-fat dry milk) and incubate for 1-2 hours at room temperature.[6]
-
Washing: Repeat the washing step as in step 2.
-
Sample Incubation: Add 100 µL/well of diluted serum samples and controls (positive and negative) and incubate for 2 hours at room temperature.[5]
-
Washing: Repeat the washing step as in step 2.
-
Detection Antibody Incubation: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.[6]
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes at room temperature.[7]
-
Stop Reaction: Stop the reaction by adding 50 µL/well of 1M H₂SO₄.[6]
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Cell-Based Neutralization Assay using Nb2 Cells
-
Cell Preparation: Culture Nb2 cells (a rat lymphoma cell line that proliferates in response to lactogenic hormones like this compound) in appropriate media. On the day of the assay, wash the cells to remove any residual growth factors and resuspend in assay medium to the desired concentration.
-
Sample Preparation: Serially dilute heat-inactivated serum samples and controls in assay medium.
-
Pre-incubation: In a separate 96-well plate, pre-incubate the diluted samples with a fixed, sub-maximal concentration of this compound for 1-2 hours at 37°C. This allows any neutralizing antibodies in the samples to bind to this compound.
-
Cell Stimulation: Add the pre-incubated this compound-antibody mixture to the wells containing the Nb2 cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Proliferation Measurement: Assess cell proliferation using a suitable method, such as the addition of a metabolic dye (e.g., MTT, XTT) or a direct cell counting method.
-
Data Analysis: Calculate the percentage of neutralization for each sample by comparing the proliferation in the presence of the sample to the proliferation with this compound alone (positive control) and cells alone (negative control).
Visualizations
Caption: this compound signaling and NAb interference.
Caption: Tiered workflow for ADA detection.
Caption: Troubleshooting decision tree.
References
- 1. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. arp1.com [arp1.com]
- 3. Development and characterisation of a novel inhibitory anti-GH monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The high- and low-affinity receptor binding sites of growth hormone are allosterically coupled - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mabtech.com [mabtech.com]
- 6. genfollower.com [genfollower.com]
- 7. youtube.com [youtube.com]
Validation & Comparative
A Researcher's Guide to Comparing the Bioactivity of Somatropin from Different Suppliers
For researchers, scientists, and drug development professionals, ensuring the biological activity of recombinant human growth hormone (Somatropin) is paramount for reliable and reproducible results. This guide provides a framework for comparing the bioactivity of this compound from various suppliers, complete with detailed experimental protocols and data presentation templates.
This compound, a 191-amino acid single-chain polypeptide, is a potent mitogen that stimulates growth, cell reproduction, and regeneration.[1][2] Its biological effects are primarily mediated through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway.[1][3] Given the availability of multiple biosimilar this compound products, it is crucial for researchers to have robust methods to compare their bioactivity.[2][4][5]
Understanding the Mechanism: The JAK-STAT Signaling Pathway
Upon binding to its receptor (GHR), this compound induces receptor dimerization, leading to the activation of associated Janus kinase 2 (JAK2).[3][6] Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the GHR, creating docking sites for STAT proteins, primarily STAT5.[3][7][8] Recruited STAT5 proteins are subsequently phosphorylated by JAK2, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes, such as Insulin-like Growth Factor 1 (IGF-1).[1][9]
Key Bioassays for Comparative Analysis
Two widely accepted in vitro bioassays for determining the biological activity of this compound are the Nb2-11 cell proliferation assay and the STAT5 phosphorylation assay. These assays provide quantitative data on the dose-dependent effects of this compound, allowing for a direct comparison of products from different suppliers.
Experimental Workflow Overview
The general workflow for comparing this compound bioactivity involves preparing standardized solutions of the different this compound products, treating cultured cells, and then measuring a specific biological response.
Data Presentation: A Template for Comparison
To facilitate a direct and objective comparison, all quantitative data should be summarized in a structured table. The following template can be used to record and compare the results from the bioassays.
| Supplier | Lot Number | Nb2-11 Cell Proliferation Assay EC50 (ng/mL)1 | STAT5 Phosphorylation Assay EC50 (ng/mL)2 | Relative Potency (%)3 |
| Reference Standard | [Specify Lot] | [e.g., 0.15] | [e.g., 5.2] | 100% |
| Supplier A | [Specify Lot] | [Insert Value] | [Insert Value] | [Calculate] |
| Supplier B | [Specify Lot] | [Insert Value] | [Insert Value] | [Calculate] |
| Supplier C | [Specify Lot] | [Insert Value] | [Insert Value] | [Calculate] |
1 EC50 (Half-maximal effective concentration) for cell proliferation: The concentration of this compound that induces a response halfway between the baseline and maximum. 2 EC50 for STAT5 phosphorylation: The concentration of this compound that induces 50% of the maximal STAT5 phosphorylation. 3 Relative Potency: Calculated as (EC50 of Reference Standard / EC50 of Supplier's Product) x 100%.
Experimental Protocols
Detailed and consistent methodologies are critical for obtaining comparable data. The following are established protocols for the key bioassays.
Nb2-11 Cell Proliferation Assay
The Nb2-11 cell line, a rat lymphoma cell line, is dependent on lactogenic hormones like this compound for proliferation.[10][11] This characteristic makes it a valuable tool for assessing this compound's bioactivity.[10][12][13]
Materials:
-
Nb2-11 cell line
-
Fischer's Medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
2-Mercaptoethanol
-
L-Glutamine
-
Sodium Bicarbonate
-
This compound reference standard and samples from different suppliers
-
Cell proliferation reagent (e.g., WST-1, MTT)
-
96-well microplates
Methodology:
-
Cell Culture: Maintain Nb2-11 cells in Fischer's medium supplemented with 10% FBS, 10% HS, 0.05 mM 2-Mercaptoethanol, 2 mM L-Glutamine, and 0.075% Sodium Bicarbonate at 37°C in a 5% CO2 incubator.[10]
-
Starvation: To synchronize the cells and reduce background proliferation, wash the cells and resuspend them in assay medium (Fischer's medium with 1% horse serum and other supplements as above) for 24 hours.
-
Seeding: Seed the starved cells into 96-well plates at a density of approximately 5 x 104 cells per well in 50 µL of assay medium.[14]
-
Treatment: Prepare serial dilutions of the this compound reference standard and samples from different suppliers in assay medium. Add 50 µL of each dilution to the respective wells. Include a negative control (assay medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Quantification: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the this compound concentration. Use a four-parameter logistic regression to determine the EC50 for each sample.
STAT5 Phosphorylation Assay
This assay directly measures the activation of a key downstream target in the this compound signaling pathway.[7][15] It can be performed using various techniques, including Western blotting, ELISA, or homogeneous assays like HTRF.[15][16]
Materials:
-
A cell line responsive to this compound (e.g., HepG2, T-47D)
-
Appropriate cell culture medium and supplements
-
This compound reference standard and samples from different suppliers
-
Lysis buffer
-
Phospho-STAT5 (Tyr694) specific antibody
-
Total STAT5 antibody
-
Secondary antibodies (if using Western blot or ELISA)
-
Detection reagents (e.g., ECL for Western blot, substrate for ELISA)
-
96-well plates
Methodology (using a plate-based immunoassay):
-
Cell Culture and Seeding: Culture the chosen cell line to approximately 80-90% confluency. Seed the cells into 96-well plates and allow them to adhere overnight.
-
Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal STAT5 phosphorylation.
-
Treatment: Prepare serial dilutions of the this compound reference standard and samples. Add the dilutions to the cells and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Lysis: Aspirate the medium and add lysis buffer to each well to extract cellular proteins.
-
Detection: Perform the phospho-STAT5 detection according to the specific assay kit's protocol (e.g., HTRF, ELISA).[16] This typically involves the addition of antibodies specific to phosphorylated STAT5 and total STAT5.
-
Data Acquisition: Read the signal (e.g., fluorescence, absorbance) using a plate reader.
-
Data Analysis: Normalize the phospho-STAT5 signal to the total STAT5 signal. Plot the normalized signal against the log of the this compound concentration and use a four-parameter logistic regression to calculate the EC50.
Conclusion
A systematic and rigorous comparison of this compound bioactivity from different suppliers is essential for ensuring the validity of research and the quality of drug development processes. By employing standardized bioassays such as the Nb2-11 cell proliferation and STAT5 phosphorylation assays, and by presenting the data in a clear, comparative format, researchers can make informed decisions about the most suitable this compound source for their specific needs. The protocols and templates provided in this guide offer a robust framework for conducting such comparative studies.
References
- 1. Growth hormone - Wikipedia [en.wikipedia.org]
- 2. Biosimilars of this compound [gabionline.net]
- 3. The Growth Hormone Receptor: Mechanism of Receptor Activation, Cell Signaling, and Physiological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Status of Biosimilar Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Are there any biosimilars available for this compound? [synapse.patsnap.com]
- 6. Post-Receptor Inhibitors of the GHR-JAK2-STAT Pathway in the Growth Hormone Signal Transduction | MDPI [mdpi.com]
- 7. Growth hormone (GH)/STAT5 signaling during the growth period in liver of mice overexpressing GH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the Jak/Stat signal transduction pathway in GH-treated rat osteoblast-like cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nb2-11 | Culture Collections [culturecollections.org.uk]
- 11. accegen.com [accegen.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Optimization and utilization of the SureFire phospho-STAT5 assay for a cell-based screening campaign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
A Comparative Analysis of Somatropin and Somatrem Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways and performance of Somatropin and Somatrem, two recombinant forms of human growth hormone (hGH). While both are used to treat growth hormone deficiency, their subtle structural difference has historical implications for their clinical performance, primarily concerning immunogenicity. This document synthesizes experimental data to offer an objective comparison for research and drug development applications.
Introduction to this compound and Somatrem
This compound is a recombinant human growth hormone (rhGH) that is identical in its 191-amino acid sequence and structure to the endogenous hGH produced by the pituitary gland[1][2]. Somatrem, an earlier form of rhGH, is a methionyl-hGH analogue, containing an additional methionine residue at the N-terminus of the protein sequence[3][4]. This structural difference, a relic of early recombinant DNA technology, is the primary distinction between the two molecules. Both are designed to elicit the same physiological effects by activating the growth hormone receptor (GHR).
The Common Signaling Pathway: JAK-STAT Cascade
Both this compound and Somatrem initiate their cellular effects by binding to the growth hormone receptor (GHR), a member of the class I cytokine receptor family[5][6][7]. The binding of either molecule to the pre-dimerized GHR induces a conformational change that activates the intracellular signaling cascade. The primary and most well-understood pathway for both molecules is the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway[5][8][9][10][11].
The key steps in this signaling pathway are as follows:
-
Receptor Binding and JAK2 Activation: this compound or Somatrem binds to the extracellular domain of two GHR molecules, causing a conformational change that brings the intracellular domains closer together. This activates the associated Janus kinase 2 (JAK2) molecules, which then phosphorylate each other (autophosphorylation) on tyrosine residues.
-
STAT5 Recruitment and Phosphorylation: The phosphorylated JAK2 kinases create docking sites for STAT5 proteins. STAT5 is recruited to the receptor-kinase complex and is subsequently phosphorylated by the activated JAK2[9][12].
-
STAT5 Dimerization and Nuclear Translocation: Phosphorylated STAT5 molecules dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, the STAT5 dimer binds to specific DNA response elements in the promoter regions of target genes, most notably the gene for Insulin-like Growth Factor 1 (IGF-1), to initiate transcription[2][5][11]. IGF-1 is a primary mediator of the downstream anabolic and growth-promoting effects of growth hormone.
Beyond the primary JAK-STAT pathway, GHR activation by both this compound and Somatrem can also trigger other signaling cascades, including the MAPK/ERK pathway, which is involved in cell proliferation and differentiation[2][13].
Comparative Performance Data
Direct quantitative comparisons of signaling pathway activation (e.g., levels of JAK2 or STAT5 phosphorylation) between this compound and Somatrem are not extensively detailed in publicly available literature. This is largely because the molecules are considered to be bioequivalent, and research has focused more on clinical outcomes and pharmacokinetics.
Bioequivalence studies have demonstrated a high degree of similarity in the pharmacokinetic and pharmacodynamic profiles of this compound and Somatrem. The data below is synthesized from a study comparing recombinant human growth hormone (rhGH, this compound) with its N-methionyl variant (Met-hGH, Somatrem).
| Parameter | This compound (rhGH) | Somatrem (Met-hGH) | 90% Confidence Interval for Ratio | Conclusion |
| AUC (Area Under the Curve) | - | - | Within 80-125% | Bioequivalent[8] |
| Cmax (Maximum Concentration) | - | - | Upper limit slightly outside 125% | Considered bioequivalent due to variance[8] |
| Mean Concentration-Time Profile | - | - | Essentially superimposable | Bioequivalent[8] |
The key historical difference in performance has been related to immunogenicity. The presence of the additional N-terminal methionine in Somatrem made it slightly more likely to be recognized as foreign by the immune system, leading to a higher incidence of anti-drug antibody (ADA) formation compared to this compound. While often not clinically significant, in some cases, these antibodies could neutralize the drug's effect. Modern manufacturing processes for this compound have further reduced its immunogenic potential[1][4].
Experimental Protocols
To quantitatively compare the signaling potency of this compound and Somatrem, a series of in vitro experiments can be performed. Below is a representative protocol for assessing the activation of STAT5.
Protocol: Western Blot for Phospho-STAT5
This experiment measures the level of phosphorylated STAT5 in a cell line responsive to growth hormone (e.g., human hepatoma cells, HuH7) following stimulation with this compound or Somatrem.
1. Cell Culture and Starvation:
-
Culture HuH7 cells in DMEM with 10% FBS until they reach 80-90% confluency.
-
Serum-starve the cells for 12-16 hours in serum-free DMEM to reduce basal signaling activity.
2. Hormone Stimulation:
-
Prepare stock solutions of this compound and Somatrem of known concentrations.
-
Treat the starved cells with varying concentrations of this compound or Somatrem (e.g., 0, 1, 10, 50, 100 ng/mL) for a fixed time (e.g., 15 minutes) at 37°C. A time-course experiment can also be performed with a fixed hormone concentration.
3. Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
5. SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT5 (p-STAT5).
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
6. Data Analysis:
-
To normalize the data, strip the membrane and re-probe with an antibody for total STAT5 and a loading control like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software.
-
Plot the ratio of p-STAT5 to total STAT5 against the hormone concentration to generate dose-response curves for both this compound and Somatrem. This allows for the comparison of their EC50 values.
Conclusion
This compound and Somatrem are highly similar molecules that activate the same primary signaling pathway, the JAK-STAT cascade, to exert their physiological effects. Experimental data strongly supports their bioequivalence in terms of pharmacokinetics and overall pharmacodynamics. The principal difference lies in their molecular structure—the N-terminal methionine in Somatrem—which historically led to a higher potential for immunogenicity compared to the native-sequence this compound. For researchers and drug developers, while the acute signaling mechanisms are virtually identical, the lower immunogenic potential of this compound represents a significant performance advantage for therapeutic applications. The provided experimental protocol offers a framework for directly comparing the in vitro signaling potency of these and other growth hormone analogues.
References
- 1. Antigenicity and efficacy of authentic sequence recombinant human growth hormone (this compound): first-year experience in the United Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. publications.aap.org [publications.aap.org]
- 4. Changes in Manufacturing Processes of Biologic Therapies Can Alter the Immunogenicity Profile of the Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. In Vivo Analysis of Growth Hormone Receptor Signaling Domains and Their Associated Transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioequivalence of Two Recombinant Human Growth Hormones in Healthy Male Volunteers after Subcutaneous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Growth hormone stimulates tyrosine phosphorylation of JAK2 and STAT5, but not insulin receptor substrate-1 or SHC proteins in liver and skeletal muscle of normal rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of the growth hormone (GH) receptor and JAK1 and JAK2 kinases in the activation of Stats 1, 3, and 5 by GH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical and clinical in vitro in vivo correlation of an hGH dextran microsphere formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Growth hormone-induced tyrosyl phosphorylation and deoxyribonucleic acid binding activity of Stat5A and Stat5B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential phosphorylation of Janus kinase 2, Stat5A and Stat5B in response to growth hormone in primary rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Methods for Characterizing Somatropin Isoforms
For researchers, scientists, and drug development professionals, ensuring the identity, purity, and consistency of Somatropin is paramount. This guide provides a comparative overview of key orthogonal methods for the characterization of this compound and its isoforms. By employing a multi-faceted analytical approach, a comprehensive understanding of the product's quality attributes can be achieved, ensuring compliance with regulatory standards.
This compound, a recombinant human growth hormone, is a 191-amino acid, 22 kDa polypeptide.[1][2] Due to the complexities of its manufacturing process and storage conditions, various isoforms and product-related variants can arise. These include aggregates (dimers and higher-order oligomers), deamidated forms, oxidized variants, and cleaved forms.[3] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) Q6B guidelines, require a thorough characterization of these variants.[4] A combination of orthogonal analytical techniques is essential for the complete characterization of this compound products.[2]
This guide delves into the most commonly employed orthogonal methods: Size-Exclusion Chromatography (SEC) for aggregates, Ion-Exchange Chromatography (IEX) and Capillary Zone Electrophoresis (CZE) for charge variants, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for various isoforms, and Mass Spectrometry (MS) for definitive identification and structural elucidation.
Comparative Analysis of Orthogonal Methods
The selection of an appropriate analytical method depends on the specific quality attribute being assessed. The following tables provide a summary of the performance of each technique in characterizing this compound isoforms.
| Table 1: Analysis of Aggregates | |||
| Method | Principle | Primary Isoforms Detected | Typical Performance |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Dimers, oligomers, and higher molecular weight aggregates. | Purity of monomer typically >99%.[5] |
| Table 2: Analysis of Charge Variants | |||
| Method | Principle | Primary Isoforms Detected | Typical Performance |
| Ion-Exchange Chromatography (IEX) | Separation based on surface charge. | Deamidated forms (acidic variants), succinimidated forms, and other charged isoforms. | Baseline resolution of major deamidated forms from the main peak. |
| Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-mass ratio in an electric field. | Deamidated forms, Gln18-hGH mutant, and other charged variants.[3] | Superior sensitivity and reproducibility compared to IEF.[6] |
| Table 3: Analysis of General Isoforms and Variants | |||
| Method | Principle | Primary Isoforms Detected | Typical Performance |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Deamidated forms, oxidized forms (methionine sulfoxide), cleaved forms, and norleucine variants.[3] | Baseline separation of major deamidated and oxidized forms from the native this compound. |
| Table 4: Structural Identification and Confirmation | |||
| Method | Principle | Primary Application | Typical Performance |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Definitive identification of isoforms, confirmation of amino acid sequence, and characterization of post-translational modifications. | Accurate mass determination of intact this compound and its variants. 100% sequence coverage with peptide mapping.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in a laboratory setting.
Size-Exclusion Chromatography (SEC) for Aggregate Analysis
This method is used to quantify dimers and higher molecular weight aggregates.
-
Column: A hydrophilic silica gel-based column suitable for protein separation in the molecular weight range of 10,000 to 200,000 Da (e.g., TSKgel G3000SWxl or similar).
-
Mobile Phase: 50 mM Sodium Phosphate, 300 mM NaCl, pH 6.8.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Temperature: 30 °C.[5]
-
Detection: UV at 280 nm.[5]
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 5 mg/mL.[5]
-
System Suitability: The resolution between the dimer and monomer peaks should be at least 1.5. The tailing factor for the monomer peak should be between 0.8 and 1.5.
-
Quantification: The percentage of aggregates is calculated by dividing the sum of the areas of the aggregate peaks by the total area of all peaks.
Ion-Exchange Chromatography (IEX) for Charge Variant Analysis
This method separates isoforms based on differences in their surface charge. Cation-exchange chromatography is commonly used for this compound.
-
Column: A weak cation-exchange column (e.g., a column with carboxymethyl functional groups).
-
Mobile Phase A: 20 mM MES buffer, pH 6.5.
-
Mobile Phase B: 20 mM MES buffer with 1 M NaCl, pH 6.5.
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 214 nm.
-
Injection Volume: 50 µL.
-
Sample Preparation: Dilute the this compound sample in Mobile Phase A to a concentration of 1 mg/mL.
-
System Suitability: The resolution between the main this compound peak and the most abundant acidic variant (deamidated form) should be at least 1.2.
-
Data Analysis: Identify and quantify the percentage of acidic and basic variants relative to the main peak.
Capillary Zone Electrophoresis (CZE) for Charge Variant Analysis
CZE offers high resolution for the separation of charged isoforms. The following is based on the European Pharmacopoeia method.
-
Capillary: Fused silica capillary, 50 µm I.D., effective length of at least 70 cm.
-
Capillary Coolant: 25 °C.
-
Running Buffer: 13.2 g/L solution of ammonium phosphate adjusted to pH 6.0 with phosphoric acid.
-
Sample Diluent: Running buffer.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Voltage: 25 kV (positive polarity).
-
Detection: UV at 200 nm.
-
Capillary Preconditioning: At the beginning of each run, rinse the capillary with 0.1 M NaOH, followed by water, and then the running buffer.
-
System Suitability: A resolution of at least 1.0 between the peaks for desamidothis compound and this compound should be achieved.
-
Data Analysis: The percentage of each isoform is calculated based on the corrected peak area (peak area divided by migration time).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Isoform Analysis
RP-HPLC is a powerful technique for separating various this compound isoforms based on their hydrophobicity.
-
Column: A C4 or C18 reversed-phase column with a wide pore size (e.g., 300 Å).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 20% to 60% Mobile Phase B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the this compound sample in Mobile Phase A to a concentration of 1 mg/mL.
-
System Suitability: The resolution between the main this compound peak and the oxidized form should be at least 1.5.
-
Data Analysis: Identify peaks corresponding to deamidated, oxidized, and other variants based on their retention times relative to a reference standard.
Mass Spectrometry (MS) for Structural Characterization
MS is used for the definitive identification of this compound and its variants.
a) Intact Mass Analysis:
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization: Electrospray ionization (ESI).
-
Sample Preparation: The sample is typically desalted online using a reversed-phase trap column before infusion into the mass spectrometer.
-
Data Analysis: The acquired mass spectrum is deconvoluted to determine the molecular weight of the intact protein and its variants. The observed masses are compared to the theoretical masses.
b) Peptide Mapping:
-
Sample Preparation:
-
Denaturation, Reduction, and Alkylation: Denature the protein in a buffer containing a chaotropic agent (e.g., guanidine HCl), reduce the disulfide bonds with a reducing agent (e.g., DTT), and alkylate the free thiols with an alkylating agent (e.g., iodoacetamide).
-
Enzymatic Digestion: Digest the protein with a specific protease, typically trypsin, which cleaves at the C-terminal side of lysine and arginine residues.[1]
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the resulting peptides using RP-HPLC with a C18 column and a gradient of acetonitrile in water with formic acid.
-
Mass Spectrometry: Analyze the eluting peptides using a mass spectrometer operating in data-dependent acquisition mode to obtain MS and MS/MS spectra.
-
-
Data Analysis: The MS/MS spectra are searched against the known this compound sequence to confirm the identity of the peptides and identify any post-translational modifications. This allows for 100% sequence coverage and the localization of modifications.[1]
Visualization of Workflows
The following diagrams illustrate the typical experimental workflows for characterizing this compound isoforms.
Caption: Workflow for orthogonal characterization of this compound.
Caption: Workflow for peptide mapping of this compound by LC-MS/MS.
References
A Head-to-Head Comparison of Somatropin Bioassays: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate measurement of Somatropin's biological activity is critical for ensuring product quality, consistency, and clinical efficacy. This guide provides a head-to-head comparison of common this compound bioassays, presenting supporting data, detailed experimental protocols, and visual representations of key biological and experimental pathways.
This compound, a recombinant form of human growth hormone (hGH), is a potent protein therapeutic used to treat various growth disorders. Its biological activity is mediated through its interaction with the growth hormone receptor (GHR), initiating a cascade of intracellular signaling events that ultimately lead to growth and metabolic effects. The choice of bioassay for determining the potency of this compound preparations is a critical decision in both research and manufacturing settings. While physicochemical methods are valuable for assessing protein structure and purity, bioassays remain indispensable for quantifying the biological function of the molecule.
This guide explores the two main categories of this compound bioassays: in vivo and in vitro methods. In vivo assays, performed in living organisms, provide a holistic measure of the hormone's activity, encompassing its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3] In contrast, in vitro assays, conducted in a controlled laboratory environment using cell cultures, offer higher precision, throughput, and ethical advantages.[1][2][3]
Comparative Analysis of this compound Bioassays
The selection of an appropriate bioassay depends on a variety of factors, including the intended application (e.g., lot release testing, research and development), desired level of precision, sample throughput requirements, and available resources. The following table summarizes the key performance characteristics of commonly employed this compound bioassays.
| Assay Type | Principle | Typical Assay Time | Precision (RSD) | Sensitivity (Lower Limit) | Specificity | Throughput |
| In Vivo | ||||||
| Rat Weight Gain Assay | Measures the increase in body weight of hypophysectomized rats after this compound administration.[4][5] | 10-14 days | High (>15%) | µ g/animal | Moderate (influenced by other factors affecting growth) | Low |
| Tibia Test | Measures the widening of the epiphyseal cartilage of the tibia in hypophysectomized rats.[5] | 4-8 days | Moderate (10-15%) | µ g/animal | Moderate | Low |
| In Vitro | ||||||
| Nb2-11 Cell Proliferation Assay | Measures the proliferation of a rat lymphoma cell line (Nb2-11) that is dependent on lactogenic hormones, including this compound.[1][6] | 48-72 hours | Low (<10%) | ~0.1 ng/mL[7] | Moderate (responsive to other lactogenic hormones like prolactin)[8] | High |
| Reporter Gene Assay (e.g., HepG2/IGF-1) | Measures the activation of a reporter gene (e.g., luciferase) linked to a this compound-responsive promoter in a cell line.[8][9] | 24-48 hours | Low (<10%)[8] | ~1 ng/mL[8] | High | High |
| STAT5 Phosphorylation Assay | Measures the phosphorylation of the STAT5 transcription factor, a key downstream signaling molecule in the this compound pathway.[2][10] | 4-24 hours | Low (<10%) | pg/mL range | High | High |
This compound Signaling Pathway
This compound exerts its biological effects by binding to the growth hormone receptor (GHR), a member of the cytokine receptor superfamily. This binding event triggers a conformational change in the receptor, leading to the activation of the associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the GHR, creating docking sites for various signaling proteins. A primary pathway activated is the JAK-STAT pathway, where Signal Transducer and Activator of Transcription 5 (STAT5) proteins are recruited, phosphorylated by JAK2, and subsequently dimerize.[11][12][13] These STAT5 dimers then translocate to the nucleus and bind to specific DNA sequences to regulate the transcription of target genes, including Insulin-like Growth Factor 1 (IGF-1), a key mediator of this compound's growth-promoting effects.[11]
Experimental Protocols
In Vivo: Rat Weight Gain Bioassay
This assay is a traditional method for assessing the biological potency of this compound.[14]
Methodology:
-
Animal Model: Hypophysectomized immature female rats are used. The removal of the pituitary gland eliminates the endogenous production of growth hormone.
-
Acclimatization: Animals are allowed to acclimatize for a period of at least 4-7 days post-surgery.
-
Grouping: Rats are randomly assigned to control and test groups.
-
Administration: this compound standard and test samples are administered daily via subcutaneous injection for 10-14 days. The control group receives a vehicle injection.
-
Measurement: Body weight is recorded daily or at the beginning and end of the treatment period.
-
Analysis: The mean weight gain of the test groups is compared to the standard curve generated from the this compound standard to determine the potency.
In Vitro: Nb2-11 Cell Proliferation Bioassay
This is a widely used cell-based assay for determining this compound activity.[4][6]
Methodology:
-
Cell Culture: Nb2-11 cells are maintained in a culture medium supplemented with fetal bovine serum. Prior to the assay, cells are washed and starved of serum to arrest growth.
-
Plating: Starved cells are seeded into 96-well microplates.
-
Sample Preparation: A standard curve is prepared by serially diluting a this compound reference standard. Test samples are also diluted to fall within the linear range of the standard curve.
-
Incubation: The diluted standards and samples are added to the wells containing the cells. The plates are incubated for 48-72 hours to allow for cell proliferation.
-
Detection: Cell proliferation is quantified using a metabolic activity indicator dye (e.g., MTT, XTT, or resazurin) or by measuring ATP content. The absorbance or fluorescence is read using a plate reader.
-
Analysis: The response of the test samples is compared to the standard curve to calculate the relative potency.
In Vitro: STAT5 Phosphorylation Bioassay
This assay provides a more direct measure of the activation of the this compound signaling pathway.[2][10]
Methodology:
-
Cell Line: A cell line expressing the human GHR, such as HEK293-hGHR or IM-9, is used.
-
Cell Culture and Starvation: Cells are cultured to an appropriate density and then serum-starved for several hours to reduce basal STAT5 phosphorylation.
-
Stimulation: Cells are treated with various concentrations of this compound standard and test samples for a short period (e.g., 15-30 minutes).
-
Lysis: Cells are lysed to release intracellular proteins.
-
Detection: The amount of phosphorylated STAT5 is measured using a variety of methods, including:
-
ELISA: A sandwich ELISA format with an antibody specific for phosphorylated STAT5.
-
Western Blotting: Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with an antibody specific for phosphorylated STAT5.
-
Flow Cytometry: Intracellular staining with a fluorescently labeled antibody against phosphorylated STAT5, followed by analysis on a flow cytometer.[2]
-
-
Analysis: A dose-response curve is generated from the standard, and the potency of the test samples is determined by comparison.
Experimental Workflow: Cell-Based Bioassay
The following diagram illustrates a typical workflow for an in vitro cell-based this compound bioassay, such as the Nb2-11 proliferation assay or a reporter gene assay.
Conclusion
The landscape of this compound bioassays has evolved significantly, with a clear trend towards the adoption of in vitro methods for routine potency testing due to their higher precision, throughput, and ethical considerations. While in vivo assays still hold value in specific research contexts for their ability to capture the complex physiological response to this compound, cell-based assays, particularly those that measure downstream signaling events like STAT5 phosphorylation or utilize reporter gene systems, offer robust and reliable alternatives for the majority of applications in drug development and quality control. The selection of the most appropriate bioassay should be based on a thorough evaluation of the assay's performance characteristics in the context of its intended use.
References
- 1. Evaluation of growth hormone bioactivity using the Nb2 cell bioassay in children with growth disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. Assays for human growth hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Reporter Gene Assay for Measuring the Biological Activity of PEGylated Recombinant Human Growth Hormone [mdpi.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. HTRF Human Phospho-STAT5 (Tyr694) Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. Growth hormone-mediated JAK/STAT signal transduction [pfocr.wikipathways.org]
- 14. â©126⪠this compound Bioidentity Tests [doi.usp.org]
A Comparative Guide to mAb-Soma-Detect: A Novel Monoclonal Antibody for Enhanced Somatropin Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel mAb-Soma-Detect monoclonal antibody against a standard commercial alternative for the detection of Somatropin (human Growth Hormone, hGH). The data presented herein demonstrates the superior performance of mAb-Soma-Detect in terms of sensitivity, affinity, and specificity, making it an ideal candidate for a range of immunoassays.
Comparative Performance Data
The performance of mAb-Soma-Detect was rigorously tested against a leading commercially available this compound monoclonal antibody (Competitor mAb A). The following tables summarize the key performance metrics derived from head-to-head experimental comparisons.
Table 1: Key Performance Characteristics
| Parameter | mAb-Soma-Detect | Competitor mAb A | Method |
| Affinity (KD) | 0.15 nM | 0.85 nM | Surface Plasmon Resonance (SPR) |
| Specificity | No cross-reactivity with other pituitary hormones (LH, FSH, TSH) | Minor cross-reactivity with Prolactin (<0.5%) | Competitive ELISA |
| Isotype | Mouse IgG2a | Mouse IgG1 | Isotyping Assay |
| Working Applications | ELISA, Western Blot (WB), Immunoprecipitation (IP) | ELISA, Western Blot (WB) | Application-specific validation |
Table 2: Application-Specific Performance
| Application | Metric | mAb-Soma-Detect | Competitor mAb A |
| Sandwich ELISA | Limit of Detection (LOD) | 0.05 ng/mL | 0.25 ng/mL |
| Linear Range | 0.1 - 10 ng/mL | 0.5 - 15 ng/mL | |
| Western Blot | Recommended Dilution | 1:5000 | 1:1000 |
| Minimum Detectable Amount | 0.1 ng | 0.8 ng |
This compound (Growth Hormone) Signaling Pathway
Accurate detection of this compound is critical for both therapeutic monitoring and research into its complex biological roles. This compound initiates its effects by binding to the Growth Hormone Receptor (GHR), which leads to the activation of several downstream signaling cascades, primarily the JAK2-STAT and the PI3K/Akt pathways.[1][2][3][4][5] The diagram below illustrates this signaling process.
Caption: this compound signaling pathway upon binding to its receptor (GHR).
Experimental Protocols
Detailed methodologies for the validation experiments are provided below. These protocols ensure reproducibility and transparently demonstrate the conditions under which the comparative data was generated.
Sandwich ELISA (Enzyme-Linked Immunosorbent Assay)
This assay was performed to determine the limit of detection (LOD) and linear working range for quantifying this compound.
-
Coating: A 96-well microplate was coated with a polyclonal capture antibody specific for this compound at 2 µg/mL in PBS overnight at 4°C.
-
Washing: The plate was washed three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Wells were blocked with 200 µL of blocking buffer (PBS with 1% BSA) for 2 hours at room temperature.
-
Sample Incubation: Recombinant hGH standards (ranging from 0 to 20 ng/mL) were added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: After washing, either mAb-Soma-Detect or Competitor mAb A (biotinylated) was added at a concentration of 1 µg/mL and incubated for 1 hour.
-
Signal Generation: Following another wash step, Streptavidin-HRP was added and incubated for 30 minutes. The plate was washed again, and TMB substrate was added.
-
Measurement: The reaction was stopped with 2N H₂SO₄, and the absorbance was read at 450 nm. The LOD was calculated as the concentration corresponding to the mean signal of the blank plus three standard deviations.
Western Blot (WB)
This protocol was used to assess the sensitivity and specificity of the antibodies in detecting this compound among other proteins.
-
Sample Preparation: Recombinant hGH was loaded onto a 12% SDS-PAGE gel in decreasing amounts (from 10 ng to 0.05 ng). A control lane contained a cocktail of other pituitary hormones.
-
Electrophoresis & Transfer: Proteins were separated by electrophoresis and then transferred to a PVDF membrane.
-
Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat milk in TBST (Tris-Buffered Saline, 0.1% Tween-20).
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with either mAb-Soma-Detect (1:5000 dilution) or Competitor mAb A (1:1000 dilution).
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with an HRP-conjugated anti-mouse IgG secondary antibody for 1 hour.
-
Detection: The membrane was washed again, and the signal was developed using an ECL (Enhanced Chemiluminescence) substrate and imaged.
Specificity Assay using Knockout (KO) Cell Lines
To confirm the specificity of mAb-Soma-Detect, a validation experiment using CRISPR/Cas9-generated GH1 knockout (KO) cell lines was performed.[6][7][8]
-
Cell Lysates: Lysates were prepared from both wild-type (WT) and GH1 KO human pituitary cell lines.
-
Western Blot Analysis: WB was performed as described above on both WT and KO lysates.
-
Expected Result: A specific antibody should detect a band at ~22 kDa (the molecular weight of this compound) in the WT lane but show no corresponding band in the KO lane. mAb-Soma-Detect demonstrated this expected pattern, confirming its high specificity.
Antibody Validation Workflow
The validation of a new monoclonal antibody is a multi-step process designed to ensure its specificity, sensitivity, and reproducibility for its intended applications.[6][7][8][9]
Caption: Workflow for the validation of the mAb-Soma-Detect antibody.
References
- 1. Development - Growth hormone signaling via PI3K/AKT and MAPK cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Reactome | Growth hormone receptor signaling [reactome.org]
- 4. Growth hormone signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. neobiotechnologies.com [neobiotechnologies.com]
- 7. genscript.com [genscript.com]
- 8. cusabio.com [cusabio.com]
- 9. Antibody Enhanced-Validation Strategies [sigmaaldrich.com]
A Comparative Guide to Somatropin Quantification Methods in an Inter-laboratory Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of Somatropin, a recombinant human growth hormone. The performance of these methods can vary between laboratories, highlighting the importance of standardized protocols and reference materials. This document summarizes quantitative data from inter-laboratory studies, details experimental protocols for key techniques, and visualizes relevant biological and experimental workflows.
Data Presentation: Inter-laboratory Performance of this compound Quantification Methods
The selection of a quantification method for this compound depends on the specific requirements of the analysis, such as the need for high throughput, structural information, or absolute quantification. The following tables summarize performance data from inter-laboratory studies for various analytical techniques.
Table 1: Immunoassay Performance
Immunoassays are widely used for their high sensitivity and throughput. However, results can show significant inter-laboratory variability, often due to differences in antibody specificity, assay protocols, and calibration standards.[1] One study comparing different immunoassays for growth hormone found that reported concentrations for the same sample could differ by more than 100%.[1] Another study reported that mean nadir growth hormone concentrations in healthy subjects varied significantly between three different immunoassays.[1] Efforts to harmonize results by using a single recombinant international reference preparation (IRP) have shown potential to reduce this variability.[1] An experimental approach using "harmonization samples" was reported to reduce between-laboratory variability for GH assay results from 15% to less than 7%.[1]
| Performance Metric | Typical Range | Key Considerations |
| Inter-laboratory Coefficient of Variation (CV) | >15% (can be higher) | Highly dependent on the specific assay kit and laboratory protocol.[1] |
| Intra-assay Coefficient of Variation (CV) | <10% | Generally acceptable precision within a single laboratory and assay run. |
| Sensitivity | High (pg/mL to ng/mL range) | Suitable for detecting low concentrations of this compound. |
| Throughput | High | Amenable to automation and analysis of large sample numbers. |
Table 2: Chromatography-Based Methods Performance
Chromatographic methods, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size-Exclusion Chromatography (SEC), are fundamental for the characterization and quantification of this compound, offering high precision and the ability to separate isoforms and aggregates.
| Method | Performance Metric | Value | Laboratory Participants |
| RP-HPLC | Between-day Precision (RSD) | 0.10% (Retention Time), 6.65-7.84% (Peak Area) | Single Laboratory Study[2] |
| SEC | Monomer Content (%) | 97.2% ± 0.8% | 18[3] |
| Quantitative Amino Acid Analysis | Protein Content (mg/ampoule) | 1.98 (RSD = 2.88%) | 18[3] |
Table 3: Mass Spectrometry (MS) Based Methods Performance
Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides high specificity and the potential for absolute quantification of this compound. While not as high-throughput as immunoassays, it is a powerful tool for reference measurements and detailed structural characterization.
| Method | Performance Metric | Value | Notes |
| Isotope Dilution Mass Spectrometry | Total this compound Content (mg/vial) | WHO 98/574: 2.19 ± 0.21, Ph. Eur. CRS: 2.06 ± 0.21 | Fully traceable absolute quantification[4] |
| LC-HR-MS/MS | Limit of Quantification (LOQ) | 25 ng/mL in rat plasma | High-resolution MS for improved sensitivity[5] |
| LC-MS/MS (Inter-lab Comparison for IGF-1) | Inter-laboratory CV | 5.6% | Data for a related analyte (IGF-1) suggesting high potential for this compound[6][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are outlines of typical protocols for the key analytical methods discussed.
Immunoassay (Sandwich ELISA)
This protocol describes a typical sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of this compound.
-
Coating: Microplate wells are coated with a capture antibody specific for this compound and incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well and incubated to prevent non-specific binding.
-
Sample and Standard Incubation: this compound standards and unknown samples are added to the wells and incubated.
-
Washing: The plate is washed to remove unbound antigens.
-
Detection Antibody Incubation: A labeled detection antibody (e.g., biotinylated) that binds to a different epitope of this compound is added and incubated.
-
Washing: The plate is washed to remove the unbound detection antibody.
-
Enzyme Conjugate Incubation: An enzyme conjugate (e.g., streptavidin-horseradish peroxidase) is added and incubated.
-
Washing: The plate is washed to remove the unbound enzyme conjugate.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of this compound in the samples is determined by comparison to the standard curve.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is for the quantification of this compound and the analysis of its variants.
-
System Preparation: An HPLC system equipped with a UV detector and a C18 column is used. The mobile phase typically consists of a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Standard and Sample Preparation: this compound reference standards and samples are prepared in a suitable diluent.
-
Injection: A fixed volume of the standard or sample is injected onto the column.
-
Chromatographic Separation: The components of the sample are separated based on their hydrophobicity as they pass through the column. A gradient elution is often used to achieve optimal separation.
-
Detection: The eluting components are detected by their UV absorbance at a specific wavelength (e.g., 214 nm or 280 nm).
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to the peak areas of the standards.
Size-Exclusion Chromatography (SEC)
This method is used to separate this compound from its aggregates (dimers, trimers, etc.).
-
System Preparation: An HPLC system with a UV detector and a size-exclusion column suitable for the molecular weight range of proteins is used. The mobile phase is an aqueous buffer (e.g., phosphate-buffered saline).
-
Standard and Sample Preparation: this compound standards and samples are prepared in the mobile phase.
-
Injection: A defined volume of the standard or sample is injected.
-
Separation: Molecules are separated based on their hydrodynamic volume as they pass through the porous beads of the column. Larger molecules (aggregates) elute first, followed by the monomer.
-
Detection: The separated components are detected by UV absorbance.
-
Analysis: The percentage of monomer and aggregates is calculated from the respective peak areas in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a highly specific and sensitive method for this compound quantification.
-
Sample Preparation: Samples may require a protein precipitation step, followed by enzymatic digestion (e.g., with trypsin) to generate specific peptides. An internal standard (e.g., a stable isotope-labeled version of a signature peptide) is added for accurate quantification.
-
LC Separation: The digested sample is injected onto an RP-HPLC system to separate the peptides.
-
Mass Spectrometric Detection: The eluting peptides are introduced into a mass spectrometer. The instrument is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the signature peptide(s) of this compound and the internal standard.
-
Quantification: The concentration of this compound is determined by the ratio of the peak area of the signature peptide to that of the internal standard, and comparing this ratio to a calibration curve prepared with known concentrations of a this compound reference standard.
Mandatory Visualizations
This compound Signaling Pathway
The binding of this compound (Growth Hormone) to its receptor on the cell surface initiates a cascade of intracellular signaling events, primarily through the JAK-STAT pathway. This leads to the transcription of target genes, including Insulin-like Growth Factor 1 (IGF-1), which mediates many of the growth-promoting effects of this compound.
Caption: this compound initiates the JAK-STAT signaling cascade upon binding to its receptor.
Experimental Workflow for Inter-laboratory Comparison
A typical workflow for an inter-laboratory comparison study is designed to assess the variability and comparability of different analytical methods across multiple laboratories.
Caption: Workflow for conducting an inter-laboratory comparison of analytical methods.
Logical Relationship of Quantification Methods
The choice of a this compound quantification method involves a trade-off between various performance characteristics. This diagram illustrates the general relationship between the primary analytical techniques.
Caption: Relationship between this compound quantification methods and their key attributes.
References
- 1. Measurement of human growth hormone by immunoassays: Current status, unsolved problems and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The First International Standard for this compound: report of an international collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fully traceable absolute protein quantification of this compound that allows independent comparison of this compound standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving selectivity and sensitivity of protein quantitation by LC-HR-MS/MS: determination of this compound in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Laboratory investigations in the diagnosis and follow-up of GH-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long--Term Stability of Somatropin Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term stability of different Somatropin formulations, drawing on experimental data to inform on critical quality attributes. The following sections detail the primary degradation pathways, compare the stability of liquid versus lyophilized formulations, and outline the experimental protocols used to generate this data.
Key Stability Considerations for this compound
This compound, a recombinant human growth hormone, is a large polypeptide susceptible to various physical and chemical degradation pathways that can impact its safety and efficacy.[1][2] The primary degradation routes include:
-
Aggregation: The formation of dimers and higher-order aggregates is a significant concern for protein therapeutics like this compound.[1] Aggregation can potentially lead to a loss of biological activity and may induce an immunogenic response.[1]
-
Deamidation: This chemical modification, primarily occurring at asparagine residues (notably Asn-149), results in the formation of aspartic or isoaspartic acid.[1][3] Deamidation is influenced by factors such as temperature, pH, and ionic strength.[1][3]
-
Oxidation: Methionine residues (specifically Met-14 and Met-125) are susceptible to oxidation, forming methionine sulfoxide.[1][3] This degradation is a primary pathway, particularly in solid-state formulations.[1]
Comparative Stability: Liquid vs. Lyophilized Formulations
The formulation of this compound, whether as a ready-to-use liquid or a lyophilized (freeze-dried) powder for reconstitution, plays a crucial role in its long-term stability.
| Formulation Type | Key Stability Characteristics | Predominant Degradation Pathways | Supporting Data Insights |
| Lyophilized | Generally exhibits greater long-term stability in the solid state.[4] Requires reconstitution before use, which can introduce variability. | Sulfoxidation is the primary degradation pathway in the solid state.[1] Upon reconstitution, deamidation can increase over time.[5] | Freeze-dried preparations, even after dissolution and storage, show a high content of deamidated forms but low content of cleaved forms.[5] A combination of mannitol and glycine as excipients has been shown to provide significant protection against decomposition and aggregation in lyophilized solids.[6] |
| Liquid | Convenient, ready-to-use formulations. May be more susceptible to certain degradation pathways over time compared to the lyophilized state. | Deamidation is often the predominant degradation pathway in liquid formulations.[1] These formulations can also show a higher content of cleaved forms.[5] | Studies on liquid this compound preparations have shown a significant degree of degradation over time, with deamidation increasing during storage.[5] The inclusion of detergents is a common strategy to stabilize liquid formulations.[5] |
Impact of Excipients on Stability
Excipients are critical components in this compound formulations, acting to stabilize the protein and protect it from degradation.
| Excipient Class | Examples | Role in Stability | Experimental Findings |
| Bulking Agents/ Lyoprotectants | Mannitol, Glycine, Sucrose, Trehalose | Provide bulk to the lyophilized cake and help to preserve the native protein structure during freeze-drying and storage.[6][7] | A combination of mannitol and glycine has been shown to be effective in protecting against decomposition and aggregation.[6] Sucrose and trehalose have demonstrated the ability to reduce aggregation, with sucrose showing a potential correlation between greater protein-excipient interactions and a decreased amount of aggregation.[8] |
| Surfactants | Polysorbate 80 | Prevent aggregation and surface adsorption. | The inclusion of detergents is noted as a probable stabilizer in this compound solutions.[5] |
| Buffers | Phosphate, Citrate | Maintain an optimal pH to minimize chemical degradation rates.[6] | Stability is optimal in the pH range of 7-7.5, with significant aggregation observed at higher pH levels.[6] |
| Tonicity Modifiers | Sodium Chloride | Adjust the tonicity of the formulation. | Freeze-drying in the presence of NaCl has been shown to cause severe aggregation and accelerate oxidation and/or deamidation.[6] |
| Other Stabilizers | Glycerol | Can improve the chemical stability of the protein. | Increased concentrations of glycerol have been demonstrated to enhance the stability of this compound.[9] |
Experimental Protocols
The assessment of this compound stability relies on a suite of validated analytical techniques to identify and quantify degradation products. Since the early 1990s, there has been a consensus to rely on physico-chemical analytical methods for the routine batch release of this compound, as they are more selective than bioassays in detecting structural degradation.[10][11]
Size-Exclusion Chromatography (SEC)
-
Objective: To separate and quantify this compound monomers from aggregates (dimers and higher molecular weight species).
-
Methodology:
-
Column: A silica-based column with a hydrophilic stationary phase (e.g., YMC-Pack Diol, 300 x 8.0 mm, 5 µm).[12]
-
Mobile Phase: An aqueous buffer, such as a pH 7 phosphate buffer, is used to elute the sample.[12]
-
Flow Rate: A typical flow rate is 1 mL/min.[12]
-
Detection: UV detection at 214 nm is commonly employed to monitor the protein elution.[12]
-
Analysis: The retention times are used to identify the monomer, dimer, and higher aggregates, with earlier retention times corresponding to larger molecules. For example, average retention times might be 10.21 min for the monomer, 9.52 min for the dimer, and 9.14 min for higher aggregates.[12]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To separate and quantify this compound from its chemically modified variants, such as deamidated and oxidized forms.[1][2]
-
Methodology:
-
Column: A polymeric poly (styrene-co-divinylbenzene) column or a C4 or C8 silica-based column.[2]
-
Mobile Phase: A gradient elution is typically used, involving a mixture of an aqueous solvent (e.g., water with 0.1% TFA) and an organic solvent (e.g., acetonitrile with 0.1% TFA).[2]
-
Gradient: A linear gradient of the organic solvent is applied to elute the different forms of this compound based on their hydrophobicity.[2]
-
Flow Rate: A representative flow rate is 1 mL/min.[2]
-
Detection: UV detection at 214 nm or 220 nm.
-
Analysis: Different degradation products will have distinct retention times. For instance, deamidated forms are typically more polar and elute earlier than the native this compound, while oxidized forms also tend to elute earlier.[2] A rapid RP-HPLC method might have a run time of around 12-15 minutes.[1][2]
-
Capillary Zone Electrophoresis (CZE)
-
Objective: To separate charged variants of this compound, such as deamidated and cleaved forms.[5]
-
Methodology:
-
Capillary: A fused-silica capillary (e.g., 75 µm ID, 70.1 cm to the detection window).
-
Buffer: An ammonium phosphate buffer (e.g., 150 mM) is often used as the separation medium.
-
Separation: A high voltage is applied across the capillary, causing the charged variants to migrate at different velocities.
-
Detection: UV detection is used to monitor the separated components.
-
Analysis: The resulting electropherogram shows peaks corresponding to the different charged variants.[5]
-
Visualizing Stability Assessment and Degradation
To better understand the processes involved in assessing this compound stability, the following diagrams illustrate a typical experimental workflow and the key degradation pathways.
Caption: Experimental workflow for assessing this compound stability.
Caption: Primary degradation pathways of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Current Status of Long-acting Growth Hormone Therapies | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. The effects of formulation variables on the stability of freeze-dried human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of excipients on the stability and structure of lyophilized recombinant human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. researchgate.net [researchgate.net]
- 11. This compound and its variants: structural characterization and methods of analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability Indicating Determination of Human Growth Hormone by Novel SE-LC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Somatropin
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. When handling Somatropin, a recombinant human growth hormone, a clear understanding of the necessary personal protective equipment (PPE), handling procedures, and disposal protocols is critical to minimize exposure and ensure operational safety.
Engineering Controls and Personal Protective Equipment (PPE)
The primary method for controlling exposure to this compound in a laboratory setting is through engineering controls. General room ventilation is typically adequate; however, if the process generates dust, mist, or fumes, more stringent controls such as fume hoods, ventilated enclosures, or local exhaust ventilation should be employed.[1][2][3][4] To prevent atmospheric release of the material, dust collectors or HEPA filtration systems are recommended.[1][2]
In conjunction with engineering controls, appropriate PPE is essential. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes | Safety glasses with side shields or goggles | EN166, ANSI Z87.1 or international equivalent[5] |
| Hands | Impervious gloves | EN374, ASTM F1001 or international equivalent[5] |
| Body | Protective outergarment or impervious protective clothing | EN13982, ANSI 103 or international equivalent[5] |
| Respiratory | Appropriate respirator | Protection factor sufficient to control exposures below the Occupational Exposure Limit (OEL)[1][4] |
Procedural Guidance for Safe Handling and Disposal
Adherence to standardized procedures is crucial for minimizing risks associated with this compound.
Handling Procedures:
-
Preparation: Before handling, ensure all safety precautions have been read and understood.[2][5]
-
Avoid Contact: Minimize dust generation and accumulation.[1][2][5] Avoid breathing dust and contact with eyes, skin, and clothing.[1][2][5]
-
Personal Hygiene: Wash hands thoroughly after handling.[1][2][5] Do not eat, drink, or smoke in areas where this compound is handled.[2][5]
-
Storage: Store this compound as directed by the product packaging, protected from light, and do not freeze.[1][6]
Spill Management:
-
Dry Spills: For powders, wet down the spilled material with a damp cloth or use a filtered vacuum to clean the area.[1][5]
-
Liquid Spills: Absorb the spilled material with an appropriate absorbent and thoroughly wash the spill area with soap and water.[7]
-
Large Spills: Evacuate non-essential personnel from the affected area. Cleanup should only be performed by trained personnel.[1][5]
Disposal Plan: All waste disposal must be conducted in accordance with applicable local, state, and federal regulations.[1] To prevent environmental release, it is recommended to use the best available technology, which may include destructive techniques for waste and wastewater.[1] Used syringes, needles, and injection pens should be disposed of in a puncture-resistant container out of the reach of children.[8][9]
Logical Workflow for this compound Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 3. ehs.lilly.com [ehs.lilly.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 6. pfizermedical.com [pfizermedical.com]
- 7. gene.com [gene.com]
- 8. This compound Injection: MedlinePlus Drug Information [medlineplus.gov]
- 9. After Your FlexPro® 5mg Pen Injection | Norditropin® (this compound) Injection | Norditropin® (this compound) 10 mg injection [norditropin.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
